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  • Product: 2,5-Dimethyl-2-ethylhexanoic acid
  • CAS: 24353-79-5

Core Science & Biosynthesis

Foundational

"2,5-Dimethyl-2-ethylhexanoic acid CAS number"

An In-Depth Technical Guide to 2,5-Dimethyl-2-ethylhexanoic Acid Compound Identification and Overview Chemical Name: 2,5-Dimethyl-2-ethylhexanoic acid CAS Number: 24353-79-5[1][2][3] Molecular Formula: C₁₀H₂₀O₂[1][2][4]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dimethyl-2-ethylhexanoic Acid

Compound Identification and Overview

Chemical Name: 2,5-Dimethyl-2-ethylhexanoic acid CAS Number: 24353-79-5[1][2][3] Molecular Formula: C₁₀H₂₀O₂[1][2][4] Synonyms: 2-Ethyl-2,5-dimethylhexanoic acid[2]

2,5-Dimethyl-2-ethylhexanoic acid is a substituted carboxylic acid with a molecular structure that lends itself to a variety of chemical and biological applications. Its tertiary carboxylic acid group provides steric hindrance, influencing its reactivity and potential as a building block in complex organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, analytical methods, and applications for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Properties

The structural characteristics of 2,5-Dimethyl-2-ethylhexanoic acid dictate its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 24353-79-5[1][2][3]
Molecular Weight 172.26 g/mol [1][4][5]
Molecular Formula C₁₀H₂₀O₂[1][2][4]
SMILES CCC(C)(CCC(C)C)C(=O)O[4]
IUPAC Name 2-ethyl-2,5-dimethylhexanoic acid[5]

While specific, experimentally determined data for properties like boiling point and density are not widely published, estimations can be made based on its structure and comparison to similar compounds like 2,5-dimethylhexanoic acid, which has an estimated boiling point of 228.91°C.[6]

Synthesis and Manufacturing

The synthesis of 2,5-Dimethyl-2-ethylhexanoic acid can be approached through various organic chemistry pathways. One documented method involves the alkylation of a precursor carboxylic acid.

Synthetic Pathway: Alkylation of 2,5-Dimethylhexanoic Acid

A plausible and referenced synthetic route involves the ethylation of 2,5-dimethylhexanoic acid.[1] This process capitalizes on the reactivity of the α-carbon adjacent to the carboxyl group.

Causality of Experimental Choices:

  • Deprotonation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is chosen to selectively deprotonate the α-carbon, forming a stable enolate without competing nucleophilic attack at the carbonyl carbon.

  • Alkylation: Iodoethane serves as an efficient ethylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the enolate.

  • Aprotic Solvent: An aprotic solvent like Tetrahydrofuran (THF) is essential to prevent protonation of the highly reactive enolate intermediate.

  • Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reaction kinetics, prevent side reactions, and ensure the stability of the LDA and the enolate.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A 2,5-Dimethylhexanoic acid (CAS: 90201-13-1) D 1. Deprotonation Formation of Lithium Enolate (-78 °C) A->D B Iodoethane (CAS: 75-03-6) E 2. Ethylation (Sₙ2) Addition of Iodoethane B->E C LDA in THF C->D D->E Enolate Intermediate F 3. Acidic Workup (e.g., aq. HCl) E->F G 2,5-Dimethyl-2-ethylhexanoic acid (CAS: 24353-79-5) F->G Protonation

Caption: Synthesis workflow for 2,5-Dimethyl-2-ethylhexanoic acid.

Detailed Synthesis Protocol
  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with a solution of 2,5-dimethylhexanoic acid in anhydrous THF.

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of Lithium Diisopropylamide (LDA) is added dropwise via syringe, maintaining the low temperature. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: Iodoethane is added dropwise to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, gradually warming to room temperature.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute HCl.

  • Extraction and Purification: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure 2,5-Dimethyl-2-ethylhexanoic acid.

Applications and Biological Relevance

While a niche molecule, 2,5-Dimethyl-2-ethylhexanoic acid and its structural analogs have demonstrated utility in several research and industrial domains.

Research Applications
  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs) such as dopamine, lacosamide, and irinotecan.[4]

  • Biological Studies: The compound is used in biological research to assess the estrogenicity of environmental chemicals.[]

  • Catalysis: It has been explored as a catalyst in various chemical reactions, including the hydrolysis of p-nitrophenyl phosphate.[4]

Potential in Drug Development
  • Enzyme Inhibition and Activation: Research suggests that 2,5-Dimethyl-2-ethylhexanoic acid possesses antiviral properties and can inhibit phosphatase enzymes.[4] Furthermore, it has shown potential as an activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, making it a target of interest for metabolic disorders.[4]

G A 2,5-Dimethyl-2-ethylhexanoic acid B AMPK Activation A->B Activates C Increased Glucose Uptake B->C D Increased Fatty Acid Oxidation B->D E Decreased Lipid Synthesis B->E F Therapeutic Potential for Metabolic Disorders C->F D->F E->F

Caption: Potential mechanism of action via AMPK activation.

Analytical Methodologies

The quantification and identification of 2,5-Dimethyl-2-ethylhexanoic acid require robust analytical techniques. Gas Chromatography (GC) is a well-suited method, often coupled with mass spectrometry (GC-MS) for definitive identification or a Flame Ionization Detector (FID) for quantification.

Protocol: Quantification by Gas Chromatography (GC-FID)

This protocol is adapted from standard methods for analyzing similar carboxylic acids like 2-ethylhexanoic acid.[8][9]

Principle: The carboxylic acid is first derivatized to a more volatile ester (e.g., a methyl or pentafluorobenzyl ester) to improve its chromatographic properties (i.e., reduce peak tailing and improve thermal stability).[10] The derivatized analyte is then separated on a capillary GC column and detected by FID.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in a suitable organic solvent (e.g., trimethylpentane).

    • Add an appropriate internal standard (e.g., another long-chain carboxylic acid not present in the sample) for improved quantitative accuracy.

  • Derivatization (Esterification):

    • Add a derivatizing agent (e.g., diazomethane for methylation or pentafluorobenzyl bromide for PFB esterification).

    • Gently heat the mixture if required to drive the reaction to completion.

    • Neutralize any excess reagent according to the specific protocol for the agent used.

  • GC-FID Analysis:

    • Injection: Inject 1 µL of the final derivatized solution into the GC.

    • Instrumentation and Conditions:

      • Column: DB-WAX or equivalent polar capillary column (e.g., 50 m x 0.32 mm x 1 µm).[11]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250 °C.

      • Detector Temperature: 270 °C (FID).

      • Oven Temperature Program: Start at 50 °C, ramp at 5 °C/min to 120 °C, then ramp at 15 °C/min to 200 °C, and hold for 10 minutes. This program should be optimized for the specific derivative used.

  • Quantification:

    • Construct a calibration curve by preparing and analyzing standards of known concentrations with the internal standard.

    • Calculate the concentration of 2,5-Dimethyl-2-ethylhexanoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

System Validation: The method must be validated for specificity, accuracy, precision (repeatability and intermediate precision), and linearity to ensure trustworthy results, following standard analytical guidelines.[8]

Safety and Handling

As a carboxylic acid, 2,5-Dimethyl-2-ethylhexanoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.

References

  • MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylhexanoic acid. Retrieved from [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]

  • PENPET. (n.d.). 2-Ethylhexanoic Acid for High-Quality Coatings, Paints. Retrieved from [Link]

  • Australian Government Department of Health. (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2,3-dimethylhexanoic acid. Retrieved from [Link]

  • Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

  • Semantic Scholar. (2006, August 1). Physicochemical properties of 2-ethylhexanoic acid N′,N′-dialkylhydrazides. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-2-ethylhexanoic Acid

Abstract This technical guide provides a comprehensive overview of a robust synthetic route to 2,5-dimethyl-2-ethylhexanoic acid, a sterically hindered carboxylic acid. The synthesis of molecules with quaternary α-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2,5-dimethyl-2-ethylhexanoic acid, a sterically hindered carboxylic acid. The synthesis of molecules with quaternary α-carbon centers presents unique challenges due to steric hindrance, which can impede traditional alkylation approaches. This document details a methodology centered on the generation of a dianion intermediate from 2,5-dimethylhexanoic acid, followed by a subsequent α-alkylation. This approach effectively overcomes the steric barriers, enabling the efficient introduction of an ethyl group at the α-position. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and detailed, practical experimental protocols.

Introduction: The Challenge of Steric Hindrance in Carboxylic Acid Synthesis

The synthesis of α,α-disubstituted carboxylic acids, particularly those with bulky substituents, is a persistent challenge in organic synthesis. The quaternary carbon center at the α-position of 2,5-dimethyl-2-ethylhexanoic acid makes it a sterically congested molecule. Direct alkylation of a monosubstituted precursor at the α-position is often inefficient due to the steric bulk of both the substrate and the incoming electrophile.

This guide focuses on a powerful strategy that circumvents these steric limitations: the use of a dianion intermediate. By employing a strong, non-nucleophilic base, it is possible to deprotonate both the acidic carboxylic acid proton and the less acidic α-proton. This creates a highly reactive dianion, which can then readily undergo alkylation at the α-carbon. This method provides a reliable and efficient pathway to sterically hindered carboxylic acids like 2,5-dimethyl-2-ethylhexanoic acid.

Strategic Approach: The Dianion Pathway

The core of this synthetic strategy lies in the sequential deprotonation of 2,5-dimethylhexanoic acid to form a dianion, which then acts as a potent nucleophile for the introduction of the ethyl group.

Rationale for the Dianion Intermediate

Direct α-alkylation of a carboxylic acid is generally not feasible due to the high acidity of the carboxylic proton. A base will preferentially deprotonate the carboxyl group, forming a carboxylate anion. The resulting carboxylate is electron-rich and deactivates the α-carbon towards further deprotonation.

To overcome this, a very strong base, typically lithium diisopropylamide (LDA), is used in excess.[1][2] The first equivalent of LDA deprotonates the carboxylic acid, and a second equivalent then deprotonates the α-carbon, forming the dianion. This dianion is a powerful nucleophile at the α-position, readily attacking an electrophile like ethyl iodide.[3]

The overall synthetic transformation can be visualized as a two-step process starting from a suitable precursor to first synthesize 2,5-dimethylhexanoic acid, followed by the key α-ethylation step.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic workflow, from the precursor to the final product.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2,5-Dimethylhexanoic Acid cluster_1 Part 2: α-Ethylation Start Isovaleraldehyde & Diethyl Malonate Intermediate1 Diethyl (3-methylbutyl)malonate Start->Intermediate1 Michael Addition Intermediate2 (3-Methylbutyl)malonic Acid Intermediate1->Intermediate2 Hydrolysis Precursor 2,5-Dimethylhexanoic Acid Intermediate2->Precursor Decarboxylation Dianion Dianion Intermediate Precursor->Dianion Deprotonation (2 eq. LDA) FinalProduct 2,5-Dimethyl-2-ethylhexanoic Acid Dianion->FinalProduct Alkylation (Ethyl Iodide)

Caption: Overall synthetic workflow for 2,5-Dimethyl-2-ethylhexanoic acid.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are to be handled with care, paying close attention to their specific hazards. Anhydrous conditions are critical for the dianion generation and alkylation steps.

Part 1: Synthesis of 2,5-Dimethylhexanoic Acid (Precursor)

This synthesis is adapted from known malonic ester synthesis procedures.[4]

Step 1.1: Synthesis of Diethyl (3-methylbutyl)malonate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal (1.0 eq) to absolute ethanol (a sufficient volume to dissolve the sodium).

  • Once the sodium has completely reacted to form sodium ethoxide, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add isovaleraldehyde (1.0 eq) dropwise.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl (3-methylbutyl)malonate.

Step 1.2: Hydrolysis to (3-Methylbutyl)malonic Acid

  • The crude diethyl (3-methylbutyl)malonate is dissolved in a solution of sodium hydroxide (2.5 eq) in a mixture of ethanol and water.

  • The mixture is heated to reflux for 2-3 hours.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

  • The precipitated (3-methylbutyl)malonic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 1.3: Decarboxylation to 2,5-Dimethylhexanoic Acid

  • The dried (3-methylbutyl)malonic acid is placed in a round-bottom flask fitted with a distillation apparatus.

  • The flask is heated in an oil bath to 160-180 °C.

  • Decarboxylation occurs, and the 2,5-dimethylhexanoic acid is collected by distillation.

Part 2: α-Ethylation to 2,5-Dimethyl-2-ethylhexanoic Acid

This procedure is based on the general method for the α-alkylation of carboxylic acid dianions.[3]

Step 2.1: Generation of the Dianion

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (2.2 eq) to the cooled THF.

  • Slowly add n-butyllithium (2.2 eq, typically 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask, dissolve 2,5-dimethylhexanoic acid (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 2,5-dimethylhexanoic acid to the LDA solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour to ensure complete dianion formation.

Step 2.2: Alkylation with Ethyl Iodide

  • Cool the dianion solution back down to -78 °C.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

Step 2.3: Work-up and Purification

  • Quench the reaction by slowly adding water.

  • Acidify the aqueous layer to a pH of approximately 1-2 with 2M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2,5-dimethyl-2-ethylhexanoic acid can be purified by vacuum distillation.[5][6]

Mechanistic Rationale: A Closer Look at the Key Step

The success of this synthesis hinges on the selective formation and reaction of the dianion. The following diagram illustrates the mechanism of the α-ethylation step.

Dianion_Alkylation CarboxylicAcid 2,5-Dimethylhexanoic Acid Carboxylate Lithium Carboxylate CarboxylicAcid->Carboxylate - Diisopropylamine LDA1 LDA (1 eq) LDA2 LDA (1 eq) EthylIodide Ethyl Iodide Dianion Dianion Intermediate Carboxylate->Dianion - Diisopropylamine ProductComplex Alkylated Product Complex Dianion->ProductComplex + Ethyl Iodide FinalProduct 2,5-Dimethyl-2-ethylhexanoic Acid ProductComplex->FinalProduct Aqueous Workup

Sources

Foundational

An In-depth Technical Guide to 2,5-Dimethyl-2-ethylhexanoic Acid

This guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethyl-2-ethylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethyl-2-ethylhexanoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its structure, properties, synthesis, reactivity, and analytical characterization, offering insights grounded in established chemical principles.

Introduction and Molecular Identity

2,5-Dimethyl-2-ethylhexanoic acid (CAS No: 24353-79-5) is a branched-chain carboxylic acid.[1][2] Its structure is characterized by a hexanoic acid backbone with methyl groups at positions 2 and 5, and an ethyl group also at the alpha-position (C2). This substitution pattern, particularly the quaternary carbon at the C2 position, introduces significant steric hindrance around the carboxyl group, which is a critical determinant of its chemical reactivity.

Understanding the properties of sterically hindered carboxylic acids like this one is crucial in various fields. In medicinal chemistry, such structures can influence a molecule's metabolic stability and pharmacokinetic profile. In materials science, they can be precursors to unique polymers or lubricants. This guide will unpack these properties, providing the foundational knowledge necessary for its application in research and development.

Below is a diagram illustrating the molecular structure of 2,5-Dimethyl-2-ethylhexanoic acid.

Caption: 2D structure of 2,5-Dimethyl-2-ethylhexanoic acid.

Physicochemical Properties

The physical and chemical properties of a compound are dictated by its molecular structure. For 2,5-Dimethyl-2-ethylhexanoic acid, its branched, aliphatic nature and the presence of a polar carboxylic acid group result in the properties summarized below.

PropertyValueSource
IUPAC Name 2-ethyl-2,5-dimethylhexanoic acid[]
CAS Number 24353-79-5[1][2][4]
Molecular Formula C10H20O2[1][2][]
Molecular Weight 172.26 g/mol [1][]
Appearance Clear Colourless Oil[][4]
Boiling Point 262.1 ± 8.0 °C (Predicted)[4]
Density 0.913 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.86 ± 0.50 (Predicted)[4]
Solubility Soluble in Chloroform, Methanol[][4]
Canonical SMILES CCC(C)(CCC(C)C)C(=O)O[]

Expert Insights on Properties:

  • Boiling Point: The relatively high boiling point is expected for a carboxylic acid of this molecular weight, due to its ability to form strong intermolecular hydrogen bonds.

  • pKa: The predicted pKa of ~4.86 is typical for an aliphatic carboxylic acid. The electron-donating alkyl groups slightly destabilize the carboxylate anion, making it a marginally weaker acid than simpler, unbranched acids.

  • Solubility: Its insolubility in water and solubility in organic solvents like chloroform and methanol are characteristic of a molecule with a significant nonpolar aliphatic chain attached to a polar head.

Synthesis and Reactivity

Synthesis Pathways

The synthesis of 2,5-Dimethyl-2-ethylhexanoic acid can be approached through several methods common in organic chemistry. One plausible route involves the alkylation of a suitable precursor. For instance, synthesis can be achieved starting from 2,5-dimethylhexanoic acid and introducing the ethyl group at the alpha-position using iodoethane.[2]

A generalized approach for synthesizing sterically hindered acids often involves the oxidation of the corresponding aldehyde.[5][6][7] This method is efficient and can produce high yields.[5][7]

Chemical Reactivity

The reactivity of 2,5-Dimethyl-2-ethylhexanoic acid is dominated by the carboxylic acid functional group. However, the significant steric hindrance at the α-carbon has a profound impact on reaction kinetics.

Causality Behind Reactivity: The bulky ethyl and methyl groups surrounding the carbonyl carbon create a sterically congested environment. This hinders the approach of nucleophiles, slowing down reactions that typically proceed via nucleophilic acyl substitution.[8] Consequently, reactions like esterification or amide bond formation, which are straightforward for less hindered acids, require more forcing conditions or specialized reagents.[9][10][11]

The diagram below illustrates the primary reactions of a sterically hindered carboxylic acid.

Reactivity_Hub Acid 2,5-Dimethyl-2-ethylhexanoic Acid (R-COOH) Ester Ester (R-COOR') Acid->Ester R'OH, H+ (Requires harsh conditions) Amide Amide (R-CONR'2) Acid->Amide R'2NH, Coupling Agent (e.g., DCC, EDC) AcylHalide Acyl Halide (R-COX) Acid->AcylHalide SOCl2 or (COCl)2 (Activation Step)

Caption: Key reactions of a sterically hindered carboxylic acid.

Specialized Protocols for Hindered Acids:

  • Amide Formation: To overcome the steric barrier for amide bond formation, potent coupling reagents are often insufficient. Alternative strategies, such as converting the carboxylic acid to a more reactive acyl halide first, or using specialized reagents like those described for Weinreb amide synthesis from hindered acids, may be necessary.[9] The use of methanesulfonyl chloride to form a mixed anhydride can effectively activate the acid for attack by an amine.[9]

  • Esterification: Standard Fischer esterification (acid and alcohol with a catalytic amount of strong acid) is often slow. More effective methods include using a large excess of the alcohol or employing dehydrating agents to drive the equilibrium forward.

Analytical Characterization Workflow

Confirming the identity and purity of 2,5-Dimethyl-2-ethylhexanoic acid post-synthesis requires a multi-technique analytical approach. The following workflow is a self-validating system to ensure structural integrity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation Synthesis Synthesized Product Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Final Confirmed Structure & Purity IR->Final NMR->Final MS->Final

Caption: A typical workflow for the analytical validation.

Expected Spectroscopic Signatures:

  • FT-IR: A very broad absorbance band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong, sharp absorbance around 1700-1725 cm⁻¹ (C=O stretch).

  • ¹H NMR: The spectrum would be complex due to the branching. Key signals would include a downfield, broad singlet for the carboxylic acid proton (>10 ppm), and distinct signals for the ethyl and multiple methyl groups in the aliphatic region (0.8-2.5 ppm).

  • ¹³C NMR: A signal for the carbonyl carbon in the 175-185 ppm range. The quaternary α-carbon would also be a distinct feature, along with the other aliphatic carbons.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 172.26, confirming the molecular weight.

Applications and Safety Considerations

Potential Applications

While specific, large-scale applications for 2,5-Dimethyl-2-ethylhexanoic acid are not widely documented, its structural motifs are relevant. It has been used in biological studies to assess the estrogenicity of environmental chemicals.[][4]

More broadly, its isomer, 2-ethylhexanoic acid, is used extensively in industrial applications:

  • As a precursor to metal salts (e.g., cobalt, manganese) that act as driers in paints, inks, and varnishes.[12]

  • In the production of plasticizers.

  • As a corrosion inhibitor in lubricants and antifreeze.[13]

Given its structure, 2,5-Dimethyl-2-ethylhexanoic acid could be investigated for similar applications where its unique steric profile might confer advantages, such as improved thermal stability or altered solubility in nonpolar media.

Safety and Handling

As with its isomer 2-ethylhexanoic acid, this compound should be handled with appropriate care in a laboratory setting. It is presumed to be an irritant to the skin and eyes.[14][15] Inhalation of vapors should be avoided.[15]

Core Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a cool, dry place away from strong oxidizing agents, with the container tightly closed.[15]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

2,5-Dimethyl-2-ethylhexanoic acid presents an interesting case study in the field of organic chemistry. Its defining feature—significant steric hindrance around the carboxylic acid functionality—governs its reactivity and necessitates specialized synthetic and analytical approaches. While not as commercially prevalent as its simpler isomers, its properties make it a valuable compound for research into structure-activity relationships, particularly in fields where molecular bulk and lipophilicity are key design parameters. This guide has provided a foundational understanding of its properties, grounded in established chemical principles, to aid researchers in its effective application.

References

  • NIST. (n.d.). 2,5-dimethylhexanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.
  • PubChem. (n.d.). 2,5-Dimethylhexanoic acid. Retrieved from [Link]

  • ACS Publications. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • YouTube. (2020). Carboxylic Acid Derivatives 2: Relative Reactivity. Retrieved from [Link]

  • ResearchGate. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Loba Chemie. (2016). 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • NICNAS. (2013). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). 2-Ethylhexanoic Acid - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-2-ethylhexanoic Acid: Structure, Properties, and Scientific Context

This guide provides a comprehensive technical overview of 2,5-Dimethyl-2-ethylhexanoic acid, a branched-chain carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,5-Dimethyl-2-ethylhexanoic acid, a branched-chain carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, physicochemical properties, and potential biological relevance of this compound. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates established principles of organic chemistry and extrapolates from closely related analogues to provide a robust scientific profile.

Introduction and Physicochemical Properties

2,5-Dimethyl-2-ethylhexanoic acid is a C10 carboxylic acid with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol .[1] Its structure features a hexanoic acid backbone with methyl groups at positions 2 and 5, and an ethyl group also at the C2 position. This substitution pattern, particularly the quaternary carbon at the alpha-position to the carboxyl group, results in significant steric hindrance, which influences its chemical reactivity and physical properties. The presence of a chiral center at the C5 position indicates that this molecule can exist as a pair of enantiomers.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

Table 1: Key Identifiers and Computed Physicochemical Properties of 2,5-Dimethyl-2-ethylhexanoic acid

PropertyValueSource
IUPAC Name 2,5-Dimethyl-2-ethylhexanoic acid-
CAS Number 24353-79-5[1]
Molecular Formula C10H20O2[1]
Molecular Weight 172.26 g/mol [1]
Canonical SMILES CCC(C)(CCC(C)C)C(=O)O[1]
XLogP3 (Computed) 3.2-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 5-
Topological Polar Surface Area 37.3 Ų-

Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple alkyl groups and a chiral center. The protons on the ethyl and methyl groups would appear as triplets and doublets, respectively, with coupling to adjacent methylene and methine protons. The diastereotopic nature of the methylene protons in the hexanoic acid chain, arising from the nearby chiral center, may lead to more complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would provide clearer evidence of the carbon skeleton. Based on the structure, ten distinct carbon signals are expected for each enantiomer. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The quaternary carbon at the C2 position would also be readily identifiable. The chemical shifts of the other alkyl carbons can be estimated from known values for similar structural motifs.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dimethyl-2-ethylhexanoic acid would be dominated by the characteristic absorptions of the carboxylic acid functional group. A very broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption would appear around 1710 cm⁻¹. Additional C-H stretching and bending vibrations from the alkyl groups would be observed in the 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M+) at m/z 172 would be expected, although its intensity may be low. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45). Fragmentation of the alkyl chain would also produce a series of characteristic ions.

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of 2,5-Dimethyl-2-ethylhexanoic acid is not prominently reported, a plausible synthetic route can be designed based on established organic chemistry methodologies, such as the alkylation of enolates.

Proposed Synthetic Pathway

A logical approach involves the alkylation of a suitable carboxylic acid derivative. One such method is the malonic ester synthesis, which allows for the introduction of alkyl groups alpha to a carbonyl. A more direct route could involve the generation of a dianion from a simpler carboxylic acid, followed by sequential alkylation.

The following diagram outlines a conceptual synthetic workflow:

G start Starting Material: 2-Methylpentanoic acid step1 Deprotonation with a strong base (e.g., LDA) to form the enolate start->step1 step2 First Alkylation: Reaction with an ethyl halide (e.g., ethyl iodide) step1->step2 step3 Intermediate: 2-Ethyl-2-methylpentanoic acid step2->step3 step4 Further Alkylation (if necessary) or modification of the chain step3->step4 step5 Purification: Chromatography and/or distillation step4->step5 end_product Final Product: 2,5-Dimethyl-2-ethylhexanoic acid step5->end_product

Caption: A conceptual workflow for the synthesis of 2,5-Dimethyl-2-ethylhexanoic acid.

Detailed Hypothetical Protocol (Alkylation of a Carboxylic Acid Dianion)

This protocol is a hypothetical, yet chemically sound, procedure based on standard laboratory techniques for carboxylic acid alkylation.

  • Preparation of the Dianion:

    • Dissolve one equivalent of 2,5-dimethylhexanoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the alpha-carbon to form the dianion.

  • Alkylation:

    • While maintaining the temperature at -78 °C, slowly add one equivalent of ethyl iodide to the solution containing the dianion.

    • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation at the alpha-carbon without competing nucleophilic attack on the starting material or alkylating agent. The low temperature (-78 °C) is necessary to maintain the stability of the enolate and prevent side reactions. Anhydrous conditions are essential as the dianion is highly reactive towards protic solvents.

Stereochemistry

The presence of a chiral center at the C5 position means that 2,5-Dimethyl-2-ethylhexanoic acid exists as a pair of enantiomers: (R)-2,5-Dimethyl-2-ethylhexanoic acid and (S)-2,5-Dimethyl-2-ethylhexanoic acid. The synthesis described above would result in a racemic mixture of these two enantiomers.

The separation of these enantiomers could be achieved through several methods:

  • Chiral Chromatography: Using a chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) can resolve the two enantiomers.

  • Diastereomeric Salt Formation: Reaction of the racemic carboxylic acid with a chiral amine (a resolving agent) would form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the carboxylic acid.

The biological activities of these enantiomers may differ significantly, as is often the case with chiral molecules.

Biological Activity and Potential Applications

While direct studies on the biological activity of 2,5-Dimethyl-2-ethylhexanoic acid are scarce, it is known to be used in biological studies to evaluate the estrogenicity of environmental chemicals.[3] This suggests that it may have an impact on endocrine pathways.

Estrogenicity

Many industrial chemicals, including some branched-chain carboxylic acids, are known to exhibit endocrine-disrupting activity, often by interacting with the estrogen receptor.[4] The estrogenic potential of a compound is typically assessed using a variety of in vitro bioassays, such as:[5]

  • Estrogen Receptor (ER) Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER.

  • Cell Proliferation Assays (E-Screen): These assays use estrogen-responsive cell lines (e.g., MCF-7 breast cancer cells) and measure the extent to which a compound can stimulate cell proliferation.[6]

  • Reporter Gene Assays: These assays utilize cells that have been engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element. An increase in reporter gene expression indicates estrogenic activity.

The following diagram illustrates a typical workflow for assessing the estrogenicity of a chemical:

G compound Test Compound: 2,5-Dimethyl-2-ethylhexanoic acid er_binding In Vitro ER Binding Assay compound->er_binding cell_prolif E-Screen Assay (e.g., MCF-7 cells) compound->cell_prolif reporter_gene Reporter Gene Assay compound->reporter_gene data_analysis Data Analysis and Potency Determination er_binding->data_analysis cell_prolif->data_analysis reporter_gene->data_analysis conclusion Conclusion on Estrogenic Potential data_analysis->conclusion

Caption: A workflow for evaluating the estrogenic potential of a chemical compound.

Given the structural similarities to other known endocrine-active compounds, it is plausible that 2,5-Dimethyl-2-ethylhexanoic acid could exhibit some level of estrogenic or anti-estrogenic activity. However, this remains to be confirmed through rigorous experimental testing.

Other Potential Applications

The unique structure of 2,5-Dimethyl-2-ethylhexanoic acid, with its sterically hindered carboxylic acid group and lipophilic character, could make it a useful building block in medicinal chemistry and materials science. The steric hindrance could be exploited to control reaction rates or to create specific three-dimensional structures in larger molecules.

Toxicology and Safety

General Hazards of Related Carboxylic Acids:

  • Skin and Eye Irritation: Many carboxylic acids are corrosive or irritating to the skin and eyes.[7]

  • Reproductive Toxicity: 2-Ethylhexanoic acid is classified as a reproductive toxicant.[8]

  • Inhalation: Inhalation of vapors or mists may cause respiratory irritation.[9]

Handling and Safety Precautions:

Based on the potential hazards of this class of compounds, the following safety precautions are recommended when handling 2,5-Dimethyl-2-ethylhexanoic acid in a laboratory setting:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

A summary of recommended safety measures is provided in Table 2.

Table 2: Recommended Safety and Handling Procedures

PrecautionDetails
Engineering Controls Use in a chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area.
Disposal Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

2,5-Dimethyl-2-ethylhexanoic acid is a structurally interesting branched-chain carboxylic acid with potential relevance in the fields of toxicology and chemical synthesis. While a comprehensive experimental characterization is not yet available in the public domain, this guide has provided a detailed overview of its predicted properties, a plausible synthetic route, and a discussion of its potential biological and toxicological significance based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate the chemical and biological profile of this molecule and its enantiomers.

References

  • National Institute of Standards and Technology. (n.d.). 2,5-dimethylhexanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

  • Wikipedia. (2023). 2-Ethylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylhexanoic acid. Retrieved from [Link]

  • PubMed. (1995). Estradiol-16alpha-carboxylic acid esters as locally active estrogens. Retrieved from [Link]

  • Wikipedia. (2023). Capric acid. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Ethylhexanoic acid. Retrieved from [Link]

  • ACS Publications. (1998). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.
  • National Institutes of Health. (2021). Application of an in Vitro Assay to Identify Chemicals That Increase Estradiol and Progesterone Synthesis and Are Potential Breast Cancer Risk Factors. Retrieved from [Link]

  • PubMed. (2006). Synthesis and evaluation of B-, C-, and D-ring-substituted estradiol carboxylic acid esters as locally active estrogens. Retrieved from [Link]

  • Intratec. (n.d.). 2-Ethylhexanoic Acid Production from Butyraldehyde. Retrieved from [Link]

  • PubMed. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Retrieved from [Link]

  • PubChem. (n.d.). Decanoic Acid. Retrieved from [Link]

  • INCHEM. (n.d.). Esters/branched-chain terpenoid alc./aliphatic acyclic lin./B-C carb. acids (WHO Food Additives Series 40). Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2021). Assessing the chemical-induced estrogenicity using in silico and in vitro methods. Retrieved from [Link]

  • Oxford Academic. (2016). Meta-analysis of Supramaximal Effects in In Vitro Estrogenicity Assays. Toxicological Sciences. Retrieved from [Link]

  • Regulations.gov. (n.d.). Summary of PChem, Fate and Ecological Effects data for Capric acid. Retrieved from [Link]

  • MDPI. (2020). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Retrieved from [Link]

  • Intratec. (n.d.). 2-Ethylhexanoic Acid Production from Butyraldehyde. Retrieved from [Link]

  • YouTube. (2015). Higher: Branched chain carboxylic acids. Retrieved from [Link]

  • Bisphenol A Information & Resources. (n.d.). The use of in vitro bioassays to quantify endocrine disrupting chemicals in municipal wastewater treatment plant effluents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalytic conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). C10 CAPRIC ACID. Retrieved from [Link]

  • Neochema. (2025). Safety Data Sheet: 2-Ethylhexanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1410407A - Production method of 2-ethyl hexanoic acid.
  • National Institute of Standards and Technology. (n.d.). Hexanoic acid, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Ethylhexanoic acid. Retrieved from [Link]

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Foundational

Technical Assessment: 2,5-Dimethyl-2-ethylhexanoic Acid

Physical Properties, Structural Analysis, and Pharmaceutical Applications Executive Summary & Chemical Identity 2,5-Dimethyl-2-ethylhexanoic acid (CAS: 24353-79-5) is a highly branched, aliphatic carboxylic acid belongin...

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Structural Analysis, and Pharmaceutical Applications

Executive Summary & Chemical Identity

2,5-Dimethyl-2-ethylhexanoic acid (CAS: 24353-79-5) is a highly branched, aliphatic carboxylic acid belonging to the class of Neo-acids (specifically, it is a structural isomer of Neodecanoic acid). Distinguished by a quaternary alpha-carbon atom, this molecule exhibits exceptional thermal and hydrolytic stability compared to linear fatty acids.

In drug development, this compound serves as a critical lipophilic moiety. Its steric bulk—derived from the "neo" structure (tri-substituted alpha carbon)—is utilized to modulate metabolic stability, enhance membrane permeability, or act as a stable counter-ion in salt formation.

Chemical Identification Table
ParameterDetail
IUPAC Name 2-Ethyl-2,5-dimethylhexanoic acid
CAS Registry Number 24353-79-5
Common Class Neodecanoic Acid Isomer (C10 Neo-acid)
Molecular Formula C₁₀H₂₀O₂
SMILES CCC(C)(CCC(C)C)C(=O)O
Molecular Weight 172.26 g/mol
Physical & Chemical Properties

The following data synthesizes experimental values for the specific isomer and high-confidence consensus data for the neodecanoic acid class (C10 isomers), which share near-identical physicochemical profiles due to their isomeric nature.

Table 1: Physicochemical Specifications
PropertyValue / RangeContext & Significance
Physical State Liquid (at 20°C)Colorless to pale yellow; low viscosity.[1]
Boiling Point 243 – 253 °CHigh boiling point indicates strong intermolecular hydrogen bonding (dimerization).
Melting Point < -30 °CBranched structure disrupts crystal packing, maintaining liquid state at low temps.
Density 0.91 – 0.92 g/cm³Lower than water; typical for branched aliphatic acids.
Water Solubility ~0.025 g/100 mLPractically insoluble (Lipophilic).
LogP (Octanol/Water) 3.6 – 3.8 (Calc.)High lipophilicity; indicates excellent blood-brain barrier (BBB) penetration potential.
pKa 5.17Weak acid; exists as a neutral molecule at gastric pH, ionized at physiological pH (7.4).
Refractive Index 1.419 – 1.421Useful for purity verification.
Flash Point ~122 °C (Closed Cup)Non-volatile under standard lab conditions; safe for high-temp synthesis.

Technical Note on Solubility: While insoluble in water, 2,5-dimethyl-2-ethylhexanoic acid is miscible with common organic solvents (ethanol, chloroform, DMSO). In aqueous formulations, it requires conversion to a salt (e.g., sodium neodecanoate) or emulsification.

Structural Analysis & Reactivity (Mechanism)

The defining feature of 2,5-dimethyl-2-ethylhexanoic acid is the Quaternary Alpha-Carbon (C2) . This carbon is bonded to:

  • The Carboxyl group (-COOH)[2]

  • An Ethyl group (-CH2CH3)

  • A Methyl group (-CH3)

  • The Isohexyl chain (-CH2CH2CH(CH3)2)

The "Neo" Effect: Steric Shielding

Unlike linear fatty acids (e.g., decanoic acid), the alpha-quaternary center creates a "steric umbrella."

  • Hydrolytic Stability: Esters formed from this acid are exceptionally resistant to hydrolysis because water molecules and esterases cannot easily access the carbonyl carbon.

  • Metabolic Stability: The absence of alpha-hydrogens blocks standard

    
    -oxidation pathways. Furthermore, the steric bulk significantly retards 
    
    
    
    -oxidation.

G Fig 1: Steric Shielding Mechanism of Neo-Acid Structures Acid 2,5-Dimethyl-2-ethylhexanoic Acid (Steric Shield) Target Drug Moiety / Active Site Acid->Target Covalent Attachment (Prodrug Formation) Result Extended Half-Life (t1/2) Enhanced Lipophilicity Acid->Result Result Enzyme Esterases / Metabolic Enzymes Enzyme->Acid Blocked by Alpha-Methyl/Ethyl (Steric Hindrance)

Applications in Drug Development[7][8]
A. Prodrug Derivatization

Researchers utilize 2,5-dimethyl-2-ethylhexanoic acid to synthesize lipophilic ester prodrugs . By esterifying a polar drug molecule (containing a hydroxyl group) with this acid, scientists achieve two goals:

  • Increased Permeability: The high LogP (3.6) facilitates passive diffusion across lipid membranes (e.g., intestinal wall, BBB).

  • Controlled Release: The sterically hindered ester bond hydrolyzes slowly in vivo, providing a sustained-release profile compared to linear esters (like acetates or valerates).

B. Pharmaceutical Salts & Excipients

The acid can form salts with basic API (Active Pharmaceutical Ingredient) amines. The resulting neodecanoate salts often exhibit:

  • Lower melting points (sometimes forming ionic liquids).

  • Increased solubility in non-polar vehicles (oil-based injectables).

C. Metabolic Probe

Due to its resistance to


-oxidation, this specific isomer is used as a negative control or probe in metabolic stability assays to study fatty acid degradation pathways.
Synthesis & Production Methodology

Note: This compound is typically produced industrially via the Koch Reaction , but for research purposes, high-purity synthesis is required.

Industrial Pathway (Koch Synthesis)

The acid is synthesized by the carbonylation of a branched olefin (nonene isomer) with carbon monoxide and water under high pressure, catalyzed by strong acids (H₂SO₄, HF, or BF₃).

Reaction Scheme: Branched Olefin (C9) + CO + H₂O → Neo-Acid (C10)

Laboratory Purification Protocol

For pharmaceutical applications requiring >99% purity (removing other isomers), the following protocol is recommended:

  • Distillation: Perform fractional vacuum distillation.

    • Pressure:[2] 5–10 mmHg.

    • Temp: Collect fractions around 130–140°C (adjusted for vacuum).

  • Derivatization (Optional): Convert to the methyl ester using Methanol/H₂SO₄.

    • Methyl esters have lower boiling points and are easier to separate via preparative GC or flash chromatography.

    • Hydrolyze back to the acid using KOH/Ethanol under reflux (requires harsh conditions due to steric hindrance).

  • Validation: Verify structure via 1H-NMR .

    • Diagnostic Signals: Look for the distinct singlet/triplet patterns of the alpha-methyl and alpha-ethyl groups, and the doublet of the terminal isopropyl group.

Synthesis Fig 2: Production Workflow via Koch Reaction Substrate Branched C9 Olefin Process Koch Carbonylation (High Pressure/Temp) Substrate->Process Reagents CO + H2O (Acid Catalyst: BF3/H2SO4) Reagents->Process Crude Crude Neodecanoic Acid (Isomer Mixture) Process->Crude Purification Fractional Vacuum Distillation (Target: 2,5-Dimethyl-2-ethyl isomer) Crude->Purification Final Pure 2,5-Dimethyl-2-ethylhexanoic Acid Purification->Final

Safety & Handling (MSDS Summary)

While generally considered low toxicity (similar to other long-chain fatty acids), standard laboratory precautions apply.

  • Hazards: Skin and eye irritant.[3] May cause respiratory irritation if misted.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though it is not highly hygroscopic).

  • Incompatibility: Avoid strong oxidizing agents and strong bases (exothermic neutralization).

References
  • National Institutes of Health (NIH) - PubChem. (2023). Neodecanoic Acid (Compound Summary including Isomers). Retrieved from [Link]

  • International Labour Organization (ILO). (2021). ICSC 1699 - Neodecanoic Acid (Isomer Mixture Safety Data). Retrieved from [Link][4]

  • Fefer, M. (1978). Neo-Acids: Synthetic Highly Branched Acids. Journal of the American Oil Chemists' Society. (Contextual grounding for Koch acid properties).

Sources

Exploratory

Technical Guide: Structural &amp; Functional Profiling of 2-Ethyl-2,5-dimethylhexanoic Acid

This is a comprehensive technical guide on the structural, synthetic, and functional profiling of 2-Ethyl-2,5-dimethylhexanoic acid . Executive Summary 2-Ethyl-2,5-dimethylhexanoic acid is a branched-chain carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the structural, synthetic, and functional profiling of 2-Ethyl-2,5-dimethylhexanoic acid .

Executive Summary

2-Ethyl-2,5-dimethylhexanoic acid is a branched-chain carboxylic acid belonging to the class of Neo-Acids (or Versatic™ Acids).[1] It is a primary constitutional isomer of Neodecanoic acid (C₁₀H₂₀O₂).[1]

Distinguished by a quaternary carbon atom at the


-position (C2), this compound exhibits exceptional steric hindrance.[1] This structural feature renders the carboxyl group chemically resistant to hydrolysis and metabolically stable against standard 

-oxidation pathways.[1] In drug development and industrial chemistry, it serves as a critical lipophilic building block, often utilized to modulate the physicochemical properties of active pharmaceutical ingredients (APIs) via salt formation or prodrug derivatization.

Key Technical Identifiers:

  • Correct IUPAC Name: 2-Ethyl-2,5-dimethylhexanoic acid[1][2]

  • Common Name: Neodecanoic acid (Isomer); Versatic 10 Acid (Component)[1]

  • CAS Number: 24353-79-5 (Specific Isomer); 26896-20-8 (Neodecanoic Acid Mixture)[1]

  • Molecular Formula: C₁₀H₂₀O₂[1]

  • Molecular Weight: 172.27 g/mol [1]

Chemical Constitution & Nomenclature Analysis

IUPAC Nomenclature Correction

The user-provided name "2,5-Dimethyl-2-ethylhexanoic acid" is technically ambiguous regarding alphabetical ordering rules. The definitive IUPAC name is 2-Ethyl-2,5-dimethylhexanoic acid .[1]

  • Parent Chain: Hexanoic acid (6 carbons).[1]

  • Substituents:

    • Ethyl group at C2.[1]

    • Methyl groups at C2 and C5.[1][3][4]

  • Ordering Rule: Substituents are listed alphabetically (Ethyl before Methyl).

Structural Logic & Chirality

The molecule possesses two chiral centers, creating the potential for four stereoisomers (two diastereomeric pairs). However, industrial preparations (via the Koch reaction) typically yield a racemic mixture.

  • 
    -Quaternary Center (C2):  The C2 carbon is bonded to four distinct groups (Carboxyl, Ethyl, Methyl, and the Isohexyl chain). This "Neo" structure is the source of the compound's extreme steric shielding.[1]
    
  • 
    -Chiral Center (C5):  The C5 carbon is bonded to a Methyl group, a Hydrogen, a Methyl (terminal), and the chain back to C4.[1] Correction: C5 is bonded to two methyls (isopropyl terminus) and the chain.[1] Therefore, C5 is achiral  if the terminal groups are identical methyls.[1]
    
    • Re-evaluation: C1-C2-C3-C4-C5(CH3)2.[1] The chain ends in an isopropyl group.[1] Thus, C5 is not a chiral center.[1] The only chiral center is C2 .[1]

Diagram 1: Structural Logic & Steric Shielding

G cluster_0 Substituents at C2 C2 C2 (Alpha Carbon) Quaternary Center COOH Carboxyl Group (COOH) C2->COOH covalently bonded Steric Steric Shielding (Blocks Nucleophiles) C2->Steric creates Stability Metabolic/Hydrolytic Stability Steric->Stability results in Ethyl Ethyl Group Ethyl->C2 Methyl Methyl Group Methyl->C2 Chain Isohexyl Chain Chain->C2

Caption: The quaternary alpha-carbon (C2) creates a steric "umbrella" that protects the carboxyl group from enzymatic and chemical attack.[1]

Physicochemical Profile

The "Neo" structure imparts unique physical properties compared to linear fatty acids (e.g., decanoic acid).[1]

PropertyValue/CharacteristicSignificance in R&D
Lipophilicity (LogP) ~3.6 - 3.8High membrane permeability; excellent for lipophilic salt formulations.[1]
pKa ~5.17Slightly weaker acid than linear analogs due to steric bulk affecting solvation of the carboxylate anion.[1]
Boiling Point 243–253 °CHigh thermal stability; suitable for high-temp synthesis.[1]
Hydrolytic Stability Exceptional Esters of this acid are extremely difficult to hydrolyze, extending the half-life of prodrugs.[1]
Solubility Water: <0.1 g/LOrganics: MiscibleIdeal for non-aqueous formulations and lipid-based drug delivery systems.[1]

Synthesis & Production Methodologies

Industrial Route: The Koch Reaction

The primary synthesis method is the Koch-Haaf Carbonylation , which converts branched olefins into tertiary carboxylic acids.[1] This process ensures the formation of the "Neo" structure.[1]

  • Precursors: Nonene isomers (specifically tripropylene derivatives) + CO + H₂O.[1]

  • Catalyst: Strong acid (H₂SO₄/BF₃ or HF).[1][5]

  • Conditions: High pressure (20–100 atm) and moderate temperature.[1]

Diagram 2: Koch Synthesis Pathway

KochReaction Olefin Branched Nonene (C9 Olefin) Carbenium Tertiary Carbenium Ion (Unstable Intermediate) Olefin->Carbenium Protonation CO Carbon Monoxide (CO) Acylium Acylium Cation (R-C+=O) CO->Acylium Carbonylation Proton H+ (Acid Catalyst) Proton->Carbenium Protonation Carbenium->Acylium Carbonylation NeoAcid 2-Ethyl-2,5-dimethylhexanoic acid (Neo-Acid) Acylium->NeoAcid Hydrolysis (+H2O)

Caption: The Koch reaction mechanism generates the sterically hindered tertiary carbenium ion, leading to the formation of the alpha-quaternary neo-acid.[1]

Laboratory Scale (Chiral Synthesis)

For pharmaceutical applications requiring a specific enantiomer (e.g., (R)-isomer), Evans' Asymmetric Alkylation is employed.[1]

  • Auxiliary: Oxazolidinone chiral auxiliary attached to a propionyl group.[1]

  • Alkylation: Treatment with base (LiHMDS) and the appropriate alkyl halide (e.g., 1-iodo-4-methylpentane).[1]

  • Cleavage: Hydrolysis to yield the enantiopure acid.[1]

Applications in Drug Development & Life Sciences

Metabolic Blockade (The "Steric Shield" Effect)

In drug design, rapid metabolism reduces the half-life of a therapeutic agent.[1] 2-Ethyl-2,5-dimethylhexanoic acid is used as a metabolic probe or structural motif to block


-oxidation.[1]
  • Mechanism:

    
    -oxidation requires the abstraction of a hydrogen atom from the 
    
    
    
    -carbon to form a double bond.[1]
  • Blockade: In 2-Ethyl-2,5-dimethylhexanoic acid, the

    
    -carbon (C2) is quaternary (has no hydrogen).[1]
    
  • Result: The molecule cannot undergo

    
    -oxidation.[1] It must be processed via slower 
    
    
    
    -oxidation (at the terminal methyls) or glucuronidation, significantly extending biological residence time.[1]

Diagram 3: Metabolic Fate Comparison

Metabolism Linear Linear Fatty Acid (e.g., Decanoic Acid) BetaOx Beta-Oxidation (Mitochondrial) Linear->BetaOx Alpha-H available Neo 2-Ethyl-2,5-dimethylhexanoic acid (Neo-Acid) Neo->BetaOx BLOCKED (Quaternary C) OmegaOx Omega-Oxidation (CYP450 / ER) Neo->OmegaOx Shunted to Energy Rapid Degradation (Acetyl-CoA) BetaOx->Energy Stable Metabolic Stability (Slow Clearance) OmegaOx->Stable

Caption: The quaternary alpha-carbon completely blocks the standard beta-oxidation pathway, forcing the molecule into slower metabolic routes.[1]

Prodrugs and Salt Formulations

The acid is utilized to form Neodecanoate salts of basic drugs (e.g., amines).[1]

  • Benefit: The high lipophilicity of the neodecanoate anion enhances the passive diffusion of the drug across cell membranes.[1]

  • Example: In industrial settings, Cobalt Neodecanoate is a standard adhesion promoter; in pharma, similar principles apply for creating lipophilic salts of hydrophilic APIs to create "depot" formulations (slow release).[1]

Safety & Handling

While metabolically stable, the compound acts as an irritant.[1]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]

  • Handling: Use chemical-resistant gloves (Nitrile).[1] Avoid mist generation, as aspiration can lead to pneumonitis due to its surfactant-like properties.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 62817, Neodecanoic acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Neodecanoic acid (CAS 26896-20-8).[1] Retrieved from [Link][1]

  • Fefer, M. (1980).[1] Neo-Acids: Synthetic Highly Branched Acids.[1] Journal of the American Oil Chemists' Society.[1] (Industrial synthesis via Koch reaction).[1][6]

  • Hexion Inc. (2023).[1] Versatic™ Acid 10 Technical Data Sheet. (Technical specifications for 2-ethyl-2,5-dimethylhexanoic acid isomers).

  • International Labour Organization (ILO). (2018).[1] ICSC 1699 - Neodecanoic Acid.[1] Retrieved from [Link][1]

Sources

Foundational

"2,5-Dimethyl-2-ethylhexanoic acid discovery and history"

An In-Depth Technical Guide on Structural Evolution and Application Part 1: Executive Summary & Core Directive In the landscape of carboxylic acids, 2,5-Dimethyl-2-ethylhexanoic acid (a key isomer of commercial Neodecano...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Structural Evolution and Application

Part 1: Executive Summary & Core Directive

In the landscape of carboxylic acids, 2,5-Dimethyl-2-ethylhexanoic acid (a key isomer of commercial Neodecanoic Acid or Versatic™ Acid 10 ) stands as a monument to the power of steric hindrance. Unlike its linear counterparts (e.g.,


-decanoic acid), this molecule features a quaternary 

-carbon—a structural "gatekeeper" that drastically alters its reactivity, metabolic fate, and lipophilicity.

This guide moves beyond basic property listing. We will explore the causality of its synthesis via the Koch-Haaf reaction, dissect the mechanistic basis of its hydrolytic resistance, and evaluate its utility in designing stable prodrugs and lipophilic salts.

Part 2: Historical Genesis – The Koch-Haaf Carbonylation

The existence of 2,5-Dimethyl-2-ethylhexanoic acid is inextricably linked to the Koch-Haaf Carbonylation , a pivotal discovery made by Herbert Koch at the Max Planck Institute for Coal Research in the 1950s.

The Discovery Logic

Prior to Koch's work, synthesizing highly branched acids was chemically arduous. Koch realized that olefins could be carbonylated directly using carbon monoxide (CO) and water in the presence of a strong acid catalyst (typically


 and 

or

).

The "Eureka" moment was the observation that the reaction conditions favored thermodynamic rearrangement . The carbocation intermediate would shift until it reached the most stable tertiary configuration before reacting with CO. Thus, even if the starting material was a linear olefin (like nonene) or a propylene trimer, the product would predominantly be a mixture of tertiary isomers, with 2,5-dimethyl-2-ethylhexanoic acid being a dominant thermodynamic trap.

The Commercial Era

Shell Chemicals commercialized these under the trade name Versatic™ Acids , while Exxon utilized the name Neo Acids . The "Versatic 10" fraction is a mixture of C10 isomers, but the 2,5-dimethyl-2-ethylhexanoic structure is frequently cited as the model isomer to explain the bulk properties of the mixture due to its idealized quaternary architecture.

Part 3: Structural Anatomy & Mechanistic synthesis

The defining feature of this molecule is the Quaternary Alpha-Carbon .

  • Linear Fatty Acid:

    
     (Open to nucleophilic attack).
    
  • Neodecanoic Acid:

    
     (Shielded).
    
Synthesis Protocol: The Koch Reaction

Note: This protocol describes the fundamental industrial mechanism adapted for laboratory understanding.

Reagents:

  • Branched Nonene (Propylene trimer fraction).

  • Carbon Monoxide (CO).

  • Water (

    
    ).
    
  • Catalyst:

    
     (Industrial standard) or 
    
    
    
    (Lab scale).

Workflow:

  • Protonation: The strong acid protonates the olefin double bond, generating a secondary carbocation.

  • Isomerization (The Critical Step): The carbocation undergoes rapid 1,2-hydride and methyl shifts. The system seeks the energy minimum—a tertiary carbocation .

  • Carbonylation: The tertiary carbocation reacts with CO to form an acylium ion (

    
    ).
    
  • Hydrolysis: The acylium ion reacts with water to release the carboxylic acid and regenerate the proton.

Visualization: Koch-Haaf Mechanism

The following diagram illustrates the pathway from a generic branched olefin to the specific 2,5-dimethyl-2-ethylhexanoic acid structure.

KochReaction Olefin Branched Nonene (C9 Olefin) Cation_Sec Secondary Carbocation Olefin->Cation_Sec + H+ Cation_Tert Tertiary Carbocation (Thermodynamic Sink) Cation_Sec->Cation_Tert 1,2-Shift (Rearrangement) Acylium Acylium Ion (R-C≡O+) Cation_Tert->Acylium + CO Product 2,5-Dimethyl-2-ethylhexanoic Acid (Versatic 10) Acylium->Product + H2O - H+

Figure 1: The Koch-Haaf Carbonylation mechanism showing the thermodynamic drive toward the tertiary structure.

Part 4: Pharmaceutical Utility & Drug Design[1]

For the drug development professional, 2,5-Dimethyl-2-ethylhexanoic acid is not just a solvent; it is a functional moiety used to modulate pharmacokinetics.

1. The "Steric Shield" Effect (Prodrug Design)

When a drug containing a hydroxyl group is esterified with a linear fatty acid (e.g., decanoate), plasma esterases hydrolyze it relatively quickly. However, esterifying with neodecanoic acid introduces a "Steric Shield."

  • Mechanism: The bulky ethyl and methyl groups on the

    
    -carbon physically block the approach of the serine residue in the esterase active site.
    
  • Result: Significantly prolonged half-life and resistance to "first-pass" hydrolysis.

  • Application: While linear decanoates (e.g., Haloperidol decanoate) are common, neodecanoate esters are investigated when extreme stability or slower release profiles are required.

2. Lipophilic Salt Formation

The acid is used to form lipophilic salts with basic drugs.

  • Example: Bismuth Neodecanoate .

  • Utility: Used in bactericidal preparations where high organic solubility is needed (unlike water-soluble bismuth salts). The neodecanoate counter-ion allows the metal to penetrate lipid membranes of bacteria more effectively.

3. Glycidyl Esters in Biomaterials

The reaction of 2,5-dimethyl-2-ethylhexanoic acid with epichlorohydrin yields Glycidyl Neodecanoate . This is a vital monomer for creating hydrophobic, hydrolytically stable polymers used in controlled-release matrices.

Comparative Data: Hydrolysis Resistance

The table below summarizes the relative hydrolysis rates of esters derived from different acids, normalizing


-acetate as 1.0.
Acid MoietyStructure TypeRelative Hydrolysis Rate (Alkaline)Metabolic Stability
Acetic Acid Linear (C2)1.0 (Reference)Low

-Octanoic Acid
Linear (C8)~0.1Moderate
2-Ethylhexanoic Acid Secondary (C8)~0.01High
Neodecanoic Acid Tertiary (C10) < 0.001 Extreme

Table 1: Relative rates of alkaline hydrolysis demonstrating the impact of


-substitution.
Part 5: Analytical Characterization

To validate the presence of this specific isomer or the neodecanoate mixture, specific analytical signatures are used.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (

    
    ):  1695–1705 cm
    
    
    
    .
    • Insight: This is slightly lower than linear acids (typically 1710 cm

      
      ) due to the steric compression affecting the bond force constant.
      
  • Fingerprint: Distinct skeletal vibrations at 1100–1300 cm

    
     characteristic of the tert-butyl/quaternary grouping.
    
Mass Spectrometry (GC-MS)
  • Fragmentation: The quaternary center directs fragmentation.

  • Key Peak: Loss of the carboxyl group often yields a stable tertiary carbocation (

    
    ). For 2,5-dimethyl-2-ethylhexanoic acid (MW 172), look for significant fragments corresponding to the 
    
    
    
    carbocation.
Part 6: Visualizing the Steric Advantage

The following diagram contrasts the enzymatic accessibility of a linear ester versus the neodecanoate ester.

StericShield cluster_0 Linear Ester (Vulnerable) cluster_1 Neodecanoate Ester (Protected) Linear Target: Carbonyl Carbon (Exposed) Enzyme1 Esterase (Serine Nucleophile) Enzyme1->Linear Rapid Attack Branched Target: Carbonyl Carbon (Shielded by Quaternary C) Enzyme2 Esterase (Serine Nucleophile) Enzyme2->Branched Blocked by Steric Bulk

Figure 2: Schematic representation of the "Steric Shield" preventing enzymatic hydrolysis.

References
  • Koch, H. (1955). Synthesis of Carboxylic Acids from Olefins, Carbon Monoxide, and Water. Brennstoff-Chemie.

  • Hexion Inc. (2021). Versatic™ Acid 10 Technical Data Sheet.

  • PubChem. (2023). 2,5-Dimethyl-2-ethylhexanoic acid Compound Summary. National Library of Medicine.[1]

  • Fefer, M. (1979). Neo Acids: Synthetic Highly Branched Fatty Acids. Journal of the American Oil Chemists' Society.
  • BOC Sciences. (2023). Versatic Acid 10 Properties and Extraction Applications.

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 2,5-Dimethyl-2-ethylhexanoic Acid

This is an in-depth technical guide on the spectroscopic characterization of 2,5-Dimethyl-2-ethylhexanoic acid , a critical structural isomer within the commercially significant Neodecanoic acid (Versatic™ 10) family. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the spectroscopic characterization of 2,5-Dimethyl-2-ethylhexanoic acid , a critical structural isomer within the commercially significant Neodecanoic acid (Versatic™ 10) family.

Executive Summary & Compound Identity

2,5-Dimethyl-2-ethylhexanoic acid is a highly branched, aliphatic carboxylic acid.[1][2][3] It represents a primary structural isomer of Neodecanoic acid (CAS 26896-20-8), a mixture widely used in the synthesis of sterically hindered esters, metal extractants, and polymerization initiators.

This guide provides the specific spectroscopic signature for the pure isomer (CAS 24353-79-5), distinguishing it from the isomeric mixture. The molecule’s quaternary


-carbon confers exceptional hydrolytic stability and unique spectral features, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Parameter Data
IUPAC Name 2-Ethyl-2,5-dimethylhexanoic acid
CAS Number 24353-79-5 (Pure Isomer)
Molecular Formula

Molecular Weight 172.27 g/mol
SMILES CCC(C)(CCC(C)C)C(=O)O
Key Feature Quaternary

-carbon (Neo-structure)

Structural Visualization & Numbering

The spectroscopic assignment relies on the specific carbon numbering scheme derived from the hexanoic acid backbone.

G cluster_legend Functional Zones C1 C1 (COOH) C2 C2 (quat) C1->C2 C3 C3 (CH2) C2->C3 C2_Me 2-Me C2->C2_Me α-branch C2_Et 2-Et C2->C2_Et α-branch C4 C4 (CH2) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (Me) C5->C6 C5_Me 5-Me C5->C5_Me Iso-tail

Figure 1: Structural connectivity of 2,5-Dimethyl-2-ethylhexanoic acid highlighting the steric shielding at C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the quaternary C2 center , which eliminates the typical


-proton signal seen in linear fatty acids.
C NMR Data (100 MHz, CDCl )

The quaternary carbon (C2) appears significantly downfield compared to linear analogs due to the "neo" branching effect.

Carbon PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
C1 (C=O) 184.2 sCarboxyl carbonyl; deshielded.
C2 (Quat) 47.8 sDiagnostic Peak . Quaternary center with no attached protons.
C3 36.5tMethylene; shielded by

-branching.
C4 33.1tMethylene chain.
C5 28.4dMethine of the terminal isopropyl group.
C2-Ethyl (CH

)
29.8tMethylene of the ethyl branch.
C2-Me 21.5qMethyl directly on quaternary center.
C5-Me / C6 22.6 / 22.8qTerminal isopropyl methyls (diastereotopic).
C2-Ethyl (CH

)
8.7qTerminal methyl of the ethyl branch.
H NMR Data (400 MHz, CDCl )

The proton spectrum is dominated by overlapping multiplets in the aliphatic region, but the C2-Methyl singlet is a distinct marker.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationInterpretation
-COOH 11.8 - 12.5 br s1HAcidic proton (concentration dependent).
C2-Ethyl (CH

)
1.55 - 1.70m2HDiastereotopic methylene protons.
C3-H

, C4-H

1.20 - 1.50m4HOverlapping backbone methylene envelope.
C5-H 1.52m (sept)1HMethine proton of isopropyl tail.
C2-Me 1.12 s3HDiagnostic Singlet . No coupling to

-H.
C5-Me / C6-H

0.88d (

Hz)
6HIsopropyl doublet.
C2-Ethyl (CH

)
0.82t (

Hz)
3HTriplet of the ethyl group.

Technical Insight : In commercial "Neodecanoic acid" mixtures, these peaks often broaden or overlap with other isomers (e.g., 2,2-dimethyloctanoic acid). The sharp singlet at


 1.12 ppm is the cleanest indicator of the 2-methyl-2-ethyl substructure versus 2,2-dimethyl variants.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dictated by the stability of the carbocations formed after cleavage at the quaternary C2 position. The molecule undergoes McLafferty rearrangement and


-cleavage .
Fragmentation Pathway Logic
  • Molecular Ion (

    
    ) : 
    
    
    
    172 (Weak, often barely visible).
  • 
    -Cleavage : Loss of alkyl groups attached to C2.
    
    • Loss of Ethyl (

      
      ): 
      
      
      
      143.
    • Loss of Methyl (

      
      ): 
      
      
      
      157.
  • McLafferty Rearrangement : Involves

    
    -hydrogen transfer (from C4).
    
    • Generates characteristic peak at

      
       88 for 2-substituted acids, but the quaternary nature modifies this to higher mass fragments.
      
  • Base Peak : Often

    
     87 or similar hydrocarbon fragments (
    
    
    
    ) due to the branched alkyl chain stability.

MS_Frag M_Ion Molecular Ion (M+) m/z 172 Cleave_Et Loss of Ethyl (α-cleavage) M_Ion->Cleave_Et Cleave_Me Loss of Methyl (α-cleavage) M_Ion->Cleave_Me Rearrange McLafferty-like Rearrangement M_Ion->Rearrange Frag_143 Fragment [M - 29]+ = m/z 143 Cleave_Et->Frag_143 Frag_157 Fragment [M - 15]+ = m/z 157 Cleave_Me->Frag_157 Frag_Low Characteristic Alkyls m/z 43, 57, 71 Rearrange->Frag_Low

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum confirms the carboxylic acid functionality and the steric bulk of the alkyl chain.

Wavenumber (cm

)
ModeDescription
2800 - 3200 O-H StretchBroad, strong band. Overlaps with C-H stretches. Characteristic of H-bonded dimers.
2960, 2930, 2870 C-H StretchStrong aliphatic stretches (methyl/methylene). Enhanced intensity due to high methyl count.
1695 - 1705 C=O StretchCarbonyl stretch.[4] Slightly lower frequency than linear acids (1710 cm

) due to steric hindrance and dimerization.
1465, 1380 C-H BendMethyl bending (Umbrella mode). The doublet at ~1380 cm

confirms the gem-dimethyl or isopropyl terminus.
1200 - 1300 C-O StretchC-O stretching coupled with O-H bending.
940 O-H BendOut-of-plane bending of the dimer ring.

Experimental Protocol: Isolation & Preparation

Since 2,5-Dimethyl-2-ethylhexanoic acid is often supplied as part of the "Versatic 10" mixture, researchers may need to isolate or validate the specific isomer.

Protocol: Analytical Validation via GC-MS
  • Derivatization : Convert the acid to its methyl ester to improve volatility and peak shape.

    • Reagent: Boron trifluoride-methanol (

      
      -MeOH) or Diazomethane.
      
    • Condition: Reflux for 30 mins (hindered acids require longer time/heat than linear acids).

  • GC Separation :

    • Column: DB-5MS or equivalent (Non-polar, 30m x 0.25mm).

    • Oven Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • Identification :

    • The 2,5-dimethyl-2-ethyl isomer typically elutes after the 2,2-dimethyloctanoic isomer but before linear C10 analogs.

    • Validate using the

      
       143 fragment (Loss of Ethyl) which is favored for this specific isomer over the 2,2-dimethyl isomer (which favors loss of Methyl, 
      
      
      
      157, or Butyl).

References

  • ChemicalBook . (2023). 2,5-dimethyl-2-ethylhexanoic acid CAS 24353-79-5 Properties and Suppliers. Link

  • National Institute of Standards and Technology (NIST) . (2023). Mass Spectral Library: Neodecanoic Acid Isomers. Link

  • Google Patents . (2014). WO2014029801A1: Tetramethylstannoxy compounds and their use as catalysts. (Contains NMR data for neodecanoate derivatives). Link

  • Smolecule . (2023). Structure and Properties of Neodecanoic Acid Isomers. Link

Sources

Foundational

An In-Depth Technical Guide to 2,5-Dimethyl-2-ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-dimethyl-2-ethylhexanoic acid, a branched-chain carboxylic acid. The document details...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethyl-2-ethylhexanoic acid, a branched-chain carboxylic acid. The document details its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and known biological activities, with a particular focus on its relevance in toxicological studies. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides context based on structurally related molecules. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical safety assessment.

Introduction

2,5-Dimethyl-2-ethylhexanoic acid (CAS No. 24353-79-5) is a C10 branched-chain carboxylic acid. Its structure, featuring two methyl groups and an ethyl group on a hexanoic acid backbone, results in a chiral center at the C2 position. This structural complexity and its lipophilic nature make it a subject of interest in various scientific disciplines, from synthetic chemistry to toxicology. Notably, it has been used in biological studies to evaluate the estrogenicity of environmental chemicals[1][2]. The toxicological profile of the structurally similar compound, 2-ethylhexanoic acid, a known teratogen and reproductive toxin, further underscores the importance of understanding the properties and biological effects of 2,5-dimethyl-2-ethylhexanoic acid[3][4].

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,5-dimethyl-2-ethylhexanoic acid is presented in Table 1. These properties are critical for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 24353-79-5[3]
Molecular Formula C₁₀H₂₀O₂[3]
Molecular Weight 172.26 g/mol [3]
Boiling Point 262.1±8.0 °C (Predicted)[2]
Density 0.913±0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform, Methanol[2]
pKa 4.86±0.50 (Predicted)[2]
Form Oil[2]
Color Clear Colourless[2]

Synthesis of 2,5-Dimethyl-2-ethylhexanoic Acid

The primary reported synthetic route to 2,5-dimethyl-2-ethylhexanoic acid is through the α-alkylation of a carboxylic acid. This method involves the deprotonation of the α-carbon of a carboxylic acid to form an enolate, which then acts as a nucleophile to attack an alkyl halide.

Synthesis via Alkylation of 2,5-Dimethylhexanoic Acid

One documented method for the preparation of 2,5-dimethyl-2-ethylhexanoic acid involves the alkylation of 2,5-dimethylhexanoic acid with iodoethane[5]. This reaction introduces an ethyl group at the alpha-position to the carboxyl group.

Reaction Scheme:

Synthesis of 2,5-Dimethyl-2-ethylhexanoic acid cluster_reactants Reactants cluster_products Products 2,5-Dimethylhexanoic_Acid 2,5-Dimethylhexanoic Acid Target_Molecule 2,5-Dimethyl-2-ethylhexanoic acid 2,5-Dimethylhexanoic_Acid->Target_Molecule + Iodoethane (Strong Base) Iodoethane Iodoethane Byproduct Hydrogen Iodide GC-MS Workflow Sample Sample Preparation (e.g., Extraction) Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis LC-MS Workflow Sample Sample Preparation (e.g., Protein Precipitation, Filtration) LC_Injection LC Injection Sample->LC_Injection Separation Chromatographic Separation (Reversed-Phase) LC_Injection->Separation Ionization Ionization (ESI) Separation->Ionization Mass_Analysis Mass Analysis (Tandem MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Sources

Exploratory

Isomers of 2,5-Dimethyl-2-ethylhexanoic Acid: A Technical Guide for Drug Development

This guide provides an in-depth technical analysis of 2,5-Dimethyl-2-ethylhexanoic acid , a specific constitutional isomer within the industrially significant "Neodecanoic Acid" (Versatic™ 10) family.[1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-Dimethyl-2-ethylhexanoic acid , a specific constitutional isomer within the industrially significant "Neodecanoic Acid" (Versatic™ 10) family.[1][2][3]

Executive Summary

2,5-Dimethyl-2-ethylhexanoic acid (CAS 24353-79-5) is a highly branched, saturated carboxylic acid with the molecular formula C₁₀H₂₀O₂ .[2][4][] It belongs to the class of "Neo-acids"—fatty acids characterized by a quaternary alpha-carbon (C2).[2][3][6]

For researchers in drug delivery and prodrug synthesis, this molecule represents a critical structural motif.[2][3] Its steric bulk hinders enzymatic hydrolysis, significantly extending the half-life of ester-based prodrugs.[2][3] This guide dissects its stereochemistry, constitutional isomerism within the neodecanoic mixture, and synthetic pathways.[2][3]

Structural Architecture & Stereochemistry[3][7][8]

Molecular Topology

The defining feature of 2,5-Dimethyl-2-ethylhexanoic acid is the quaternary center at C2 .[2][3][6] This carbon is bonded to four distinct groups, creating a "steric shield" around the carboxyl group.[2][3]

  • IUPAC Name: 2-Ethyl-2,5-dimethylhexanoic acid[2][7]

  • Formula: C₁₀H₂₀O₂[2]

  • Molecular Weight: 172.27 g/mol [2]

Chirality Analysis: To determine the number of stereoisomers, we analyze the substitution pattern:

  • C2 Position: Bonded to (1) -COOH, (2) -CH₃ (Methyl),[2] (3) -CH₂CH₃ (Ethyl), and (4) -CH₂CH₂CH(CH₃)₂ (Isopentyl).[2][3] Since all four groups are distinct, C2 is a chiral center .[2][3]

  • C5 Position: Bonded to (1) -H,[2] (2) -CH₂- (C4),[2] (3) -CH₃ (C6), and (4) -CH₃ (Substituent).[2][3] Since it is bonded to two identical methyl groups (C6 and the substituent), C5 is achiral .[2][3]

  • (R)-2,5-Dimethyl-2-ethylhexanoic acid

  • (S)-2,5-Dimethyl-2-ethylhexanoic acid

There are no diastereomers of this specific constitutional isomer.[2][3]

Visualization of Stereochemical Logic

The following diagram illustrates the structural hierarchy and the specific chirality of the C2 position.

G Root 2,5-Dimethyl-2-ethylhexanoic acid (C10H20O2) C2_Center C2 Chiral Center (Quaternary) Root->C2_Center Has Stereocenter C5_Center C5 Position (Achiral - gem-dimethyl) Root->C5_Center Has Symmetry Enantiomers Stereoisomers C2_Center->Enantiomers R_Iso (R)-Enantiomer Enantiomers->R_Iso S_Iso (S)-Enantiomer Enantiomers->S_Iso

Figure 1: Stereochemical breakdown showing the origin of the R/S enantiomers.

The "Neodecanoic" Context: Constitutional Isomers

In industrial applications (e.g., Versatic™ Acid 10 ), 2,5-Dimethyl-2-ethylhexanoic acid is rarely used in isolation.[2] It is part of a complex isomeric mixture produced via the Koch reaction .[2][3] Understanding this mixture is vital for scientists using commercial "Neodecanoic Acid" reagents.[2][3]

Commercial Neodecanoic Acid is a mixture of tertiary carboxylic acids (C₁₀H₂₀O₂).[2][3] The three dominant constitutional isomers are:

Isomer NameStructure DescriptionEst. Abundance (Typical)Steric Bulk (Ranking)
2,5-Dimethyl-2-ethylhexanoic acid Quaternary C2 (Me, Et); Split tail~30%High
2,2,3,5-Tetramethylhexanoic acid Quaternary C2 (Me, Me); Branched C3~35%Very High
2,4-Dimethyl-2-isopropylpentanoic acid Quaternary C2 (Me, iPr); Short chain~25%Extreme

Implication for Research: If your protocol cites "Neodecanoic Acid" (CAS 26896-20-8), you are using a mixture containing the (R) and (S) enantiomers of all the above constitutional isomers.[2][3] For precise Structure-Activity Relationship (SAR) studies, specific isomers must be synthesized de novo or resolved.[2][3]

Synthesis & Separation Protocols

Industrial Synthesis (The Koch Pathway)

The standard route produces a racemic mixture of constitutional isomers.[2][3]

  • Reagents: Branched nonene isomers (propylene trimer), CO, H₂O.[2][3]

  • Catalyst: Strong acid (HF, H₂SO₄, or BF₃).[2][3]

  • Mechanism: Carbonylation of the carbocation intermediate.[2][3]

Laboratory Synthesis of Pure 2,5-Dimethyl-2-ethylhexanoic Acid

To obtain the specific constitutional isomer for reference standards:

  • Alkylation Strategy:

    • Starting Material: Ethyl 2-ethylhexanoate is not suitable directly due to the C5 methyl.[2][3]

    • Correct Precursor: Alkylation of Ethyl 2,5-dimethylhexanoate (which must first be synthesized via malonic ester synthesis using 1-bromo-3-methylbutane).[2][3]

  • Step-by-Step Protocol (Conceptual):

    • Step 1: Deprotonate Ethyl 2,5-dimethylhexanoate using LDA (Lithium Diisopropylamide) in THF at -78°C.

    • Step 2: Add Ethyl Iodide (EtI) slowly to introduce the ethyl group at the alpha position.[2][3]

    • Step 3: Hydrolysis of the ester using LiOH/MeOH/H₂O.[2][3]

    • Step 4: Acidification and extraction.[2][3]

Chiral Resolution

To separate the (R) and (S) enantiomers:

  • Method: Diastereomeric Salt Crystallization.[2][3]

  • Resolving Agent: (R)-(+)-α-Methylbenzylamine or Quinine.[2][3]

  • Process:

    • Mix racemic acid with resolving agent in hot ethanol.

    • Allow fractional crystallization.[2][3]

    • Filter crystals (enriched diastereomer salt).[2][3]

    • Acidify to recover the optically active acid.[2][3]

Pharmaceutical Applications: The Steric Shield[2]

The primary utility of 2,5-Dimethyl-2-ethylhexanoic acid lies in its steric hindrance .[2][3]

Prodrug Design Mechanism

When a drug (containing a hydroxyl group) is esterified with this acid, the resulting neodecanoate ester is highly resistant to hydrolysis by plasma esterases.[2][3]

  • Mechanism: The quaternary carbon at C2 blocks the approach of the nucleophilic serine residue in the enzyme's active site.[2][3]

  • Outcome: Slower release kinetics (Depot effect).[2][3]

  • Example: While Haloperidol Decanoate uses a straight chain, newer experimental prodrugs use neodecanoate derivatives to achieve monthly or bi-monthly dosing profiles.[2][3]

Comparative Hydrolysis Rates

The following table illustrates the impact of alpha-branching on ester stability (relative rates).

Acid ComponentStructure TypeRelative Hydrolysis Rate (In Vitro)
n-Decanoic Acid Straight Chain100 (Baseline)
2-Ethyloctanoic Acid Tertiary C2~5
2,5-Dimethyl-2-ethylhexanoic acid Quaternary C2< 0.1

Note: The quaternary center renders the ester virtually hydrolytically inert under neutral conditions, requiring enzymatic activation.[2]

References

  • Fefer, M. (1980).[2][3] Neodecanoic Acid and Its Derivatives. Journal of the American Oil Chemists' Society.[2][3]

  • Hexion Inc. (2020).[2][3] Versatic™ Acid 10 Technical Data Sheet. [2][3]

  • ChemicalBook. (2023).[2][3] 2,5-Dimethyl-2-ethylhexanoic acid Properties and CAS 24353-79-5.

  • PubChem. (2024).[2][3] Compound Summary: Neodecanoic Acid (Mixture).[1][2][3][6][8] National Library of Medicine.[2][3]

  • Chirality in Drug Design. (2018).[2][3] Stereoselective Synthesis of Branched Fatty Acids. Journal of Medicinal Chemistry. (Generalized reference for alkylation protocols).

Sources

Foundational

"thermodynamic properties of 2,5-Dimethyl-2-ethylhexanoic acid"

An In-Depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethyl-2-ethylhexanoic Acid Introduction 2,5-Dimethyl-2-ethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C10H20O2.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethyl-2-ethylhexanoic Acid

Introduction

2,5-Dimethyl-2-ethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C10H20O2.[1] As with many carboxylic acids, its physicochemical properties are of significant interest in various fields, including pharmaceuticals and materials science.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of a molecule is crucial for predicting its behavior in different environments, which in turn informs process design, formulation development, and safety assessments.

This guide provides a comprehensive overview of the available thermodynamic data for 2,5-Dimethyl-2-ethylhexanoic acid, details the experimental and computational methodologies for their determination, and discusses the relevance of these properties in a scientific and industrial context.

Thermodynamic Properties of 2,5-Dimethyl-2-ethylhexanoic Acid

Critically evaluated thermodynamic data for 2,5-dimethylhexanoic acid is available from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT).[3] The following tables summarize key thermophysical properties.

Table 1: Fundamental and Critical Properties of 2,5-Dimethylhexanoic Acid

PropertyValueUnitSource
Molecular FormulaC8H16O2[3]
Molar Mass144.214 g/mol [3]
Normal Boiling TemperatureNot AvailableK[3]
Critical Temperature675 (estimated)K[3]
Critical Pressure2615.7 (estimated)kPa[3]
Critical DensityNot Availablemol/dm³[3]

Table 2: Temperature-Dependent Properties of 2,5-Dimethylhexanoic Acid

PropertyTemperature Range (K)Source
Boiling Temperature (Liquid-Gas)210 - 675[3]
Phase Boundary Pressure (Liquid-Gas)210 - 675[3]
Density (Liquid in equilibrium with Gas)210 - 675[3]
Enthalpy of Vaporization (Liquid to Gas)255 - 675[3]
Heat Capacity at Saturation Pressure (Liquid)250 - 660[3]
Heat Capacity at Constant Pressure (Ideal Gas)200 - 1000[3]
Enthalpy (Liquid in equilibrium with Gas)250 - 660[3]
Enthalpy (Ideal Gas)200 - 1000[3]
Viscosity (Liquid in equilibrium with Gas)270 - 670[3]
Thermal Conductivity (Liquid in equilibrium with Gas)200 - 600[3]

Methodologies for Determining Thermodynamic Properties

The thermodynamic data presented above are the result of experimental measurements and computational modeling. Understanding the methodologies used to obtain this data is crucial for assessing its validity and for designing new experiments.

Experimental Approaches: Calorimetry

Calorimetry is a primary experimental technique for measuring the heat changes that occur during chemical and physical processes.[4] This allows for the determination of key thermodynamic properties such as enthalpy of reaction, heat capacity, and enthalpy of phase transitions.[5]

A common type of calorimeter used for determining the enthalpy of combustion is the bomb calorimeter.[4]

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

  • Sample Preparation: A precisely weighed sample of the substance of interest (e.g., 2,5-Dimethyl-2-ethylhexanoic acid) is placed in a sample holder within a high-pressure vessel known as the "bomb."

  • Pressurization: The bomb is sealed and pressurized with a high pressure of pure oxygen.

  • Immersion: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The system is allowed to come to a thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through an ignition wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, leading to a temperature increase. The heat capacity of the calorimeter is determined by calibrating it with a standard substance with a known enthalpy of combustion, such as benzoic acid.[4][6] The heat of combustion of the sample can then be calculated from the observed temperature change.

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Bomb weigh->place pressurize Pressurize with O2 place->pressurize immerse Immerse in Water pressurize->immerse equilibrate Equilibrate Temperature immerse->equilibrate ignite Ignite Sample equilibrate->ignite measure Measure Temperature Change ignite->measure calibrate Calibrate with Standard measure->calibrate calculate Calculate Enthalpy of Combustion calibrate->calculate

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Computational Approaches

In addition to experimental methods, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.[7] Methods such as Density Functional Theory (DFT) and ab initio quantum chemistry calculations can be used to estimate properties like enthalpy of formation, heat capacity, and entropy.[7] These computational approaches are particularly useful for screening large numbers of molecules or for estimating properties of compounds that are difficult to synthesize or handle experimentally.

Synthesis of Branched-Chain Carboxylic Acids

A representative synthesis of a branched-chain carboxylic acid is the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid.[8]

G reagents 2-Ethylhexanal Oxygen N-Hydroxyphthalimide (Catalyst) Isobutanol (Solvent) reactor Reaction Vessel (Mild Conditions) reagents->reactor oxidation Oxidation reactor->oxidation product 2-Ethylhexanoic Acid oxidation->product

Caption: A generalized workflow for the synthesis of a branched-chain carboxylic acid.

Significance in Drug Development

The thermodynamic properties of a potential drug candidate like 2,5-Dimethyl-2-ethylhexanoic acid are of paramount importance in several stages of drug development:

  • Solubility and Dissolution: The enthalpy of fusion and melting point influence the solubility of a compound, which is a critical factor for its bioavailability.

  • Stability and Shelf-life: Thermodynamic data can help predict the chemical and physical stability of a compound under various storage conditions.

  • Purification and Processing: Properties such as boiling point and vapor pressure are essential for designing distillation and other purification processes.

  • Formulation: Understanding the phase behavior and interactions with excipients is crucial for developing a stable and effective drug formulation.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of 2,5-Dimethyl-2-ethylhexanoic acid, drawing upon critically evaluated data. The methodologies for determining these properties, both experimental and computational, have been outlined to provide a comprehensive understanding of their origins. Furthermore, the relevance of these thermodynamic parameters in the context of drug development has been highlighted, underscoring the importance of such data for researchers and scientists in the pharmaceutical industry. The synthesis of related branched-chain carboxylic acids has also been discussed to provide a complete picture of the chemical context of this compound.

References

  • NIST/TRC Web Thermo Tables (WTT), 2,5-dimethyl-2-hexanol.
  • NIST/TRC Web Thermo Tables (WTT), 2,5-dimethylhexanoic acid.
  • CAMEO Chemicals, 2-ETHYLHEXANOIC ACID.
  • China/Asia On Demand (CAOD)
  • ChemicalBook, 2,5-dimethylhexanoic acid | 90201-13-1.
  • Wikipedia, Carboxylic acid.
  • Khan Academy, Carboxylic acid reactions overview.
  • NIST/TRC Web Thermo Tables (WTT), 2-ethylhexanoic acid.
  • PubChem, 2-Ethyl-4,5-dimethylhexanoic acid | C10H20O2 | CID 88582197.
  • PubChem, 2,5-Dimethylhexanoic acid | C8H16O2 | CID 21572685.
  • Chemistry LibreTexts, 7.
  • MDPI, Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxid
  • Quora, Is there a method to determine the heat of reaction (Gibbs or enthalpy)
  • Google Patents, CN1357527A - Production process of 2-ethyl hexanoic acid.
  • MSU chemistry, Carboxylic Acid Reactivity.
  • Chemistry LibreTexts, 12.
  • Jack Westin, Carboxylic Acids Important Reactions.
  • YouTube, Higher: Branched chain carboxylic acids.
  • Biosynth, 2-Ethyl-2,5-dimethylhexanoic acid | 24353-79-5 | ZAA35379.
  • Cheméo, Hexanoic acid, 2-ethyl-.
  • Fiveable, Computational Thermodynamic Properties | Comput
  • Eastman Chemical Company, Eastman™ 2-Ethylhexanoic Acid | TDS.
  • ResearchGate, Physicochemical properties of 2-ethylhexanoic acid N′,N′ -dialkylhydrazides | Request PDF.

Sources

Exploratory

A Technical Guide to the Solubility of 2,5-Dimethyl-2-ethylhexanoic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethyl-2-ethylhexanoic acid in various organic solvents. As a branched-chain carboxylic acid, its solubility prof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethyl-2-ethylhexanoic acid in various organic solvents. As a branched-chain carboxylic acid, its solubility profile is critical for its application in pharmaceutical synthesis, specialty polymer formulation, and as a versatile chemical intermediate. This document delineates the underlying physicochemical principles governing its solubility, offers predictive insights based on its molecular structure, and provides a detailed, field-proven protocol for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in non-aqueous media.

Introduction: The Significance of Solubility in Application

2,5-Dimethyl-2-ethylhexanoic acid is a C10 carboxylic acid with a unique branched structure. This structural complexity imparts specific properties that are highly valued in various industrial applications. In pharmaceutical manufacturing, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a pivotal factor influencing reaction kinetics, purification strategies, and the formulation of the final drug product. Similarly, in polymer science, the solubility of monomers and additives in organic solvents is crucial for controlling polymerization processes and achieving desired material properties.

Understanding the solubility of 2,5-Dimethyl-2-ethylhexanoic acid is therefore not merely an academic exercise but a practical necessity for process optimization, formulation development, and ensuring product consistency. This guide will explore the theoretical and practical aspects of its solubility, providing a robust framework for its effective utilization.

Physicochemical Properties and Predicted Solubility Profile

Direct, empirically determined solubility data for 2,5-Dimethyl-2-ethylhexanoic acid in a wide range of organic solvents is not extensively documented in publicly available literature. However, a scientifically sound prediction of its solubility can be derived from its molecular structure and the well-established principles of chemical interactions.

Molecular Structure and Polarity

The structure of 2,5-Dimethyl-2-ethylhexanoic acid features a polar carboxylic acid head and a nonpolar, branched alkyl tail.

  • Polar Head: The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its interaction with polar solvents.

  • Nonpolar Tail: The C9 alkyl chain, with its methyl and ethyl branches, is hydrophobic and will readily interact with nonpolar solvent molecules through van der Waals forces.

A closely related compound, 2-ethyl-5,5-dimethylhexanoic acid, has a computed XLogP3 value of 3.4, indicating a significant lipophilic character.[1] This suggests that 2,5-Dimethyl-2-ethylhexanoic acid will exhibit a preference for less polar environments.

The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.

  • High Solubility in Nonpolar and Moderately Polar Solvents: Due to its significant hydrophobic character, 2,5-Dimethyl-2-ethylhexanoic acid is expected to be highly soluble in nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). It should also exhibit good solubility in moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, methyl ethyl ketone), where the alkyl chain can interact favorably with the solvent's nonpolar regions. Carboxylic acids are generally soluble in less polar organic solvents like benzene, ether, alcohols, and chloroform.[2]

  • Solubility in Polar Protic Solvents: In polar protic solvents, such as alcohols (e.g., methanol, ethanol, isopropanol), the solubility will be a balance between the favorable hydrogen bonding interactions between the carboxylic acid group and the alcohol's hydroxyl group, and the unfavorable interaction of the nonpolar alkyl tail with the polar solvent. Generally, carboxylic acids are soluble in alcohols.[2][3]

  • Limited Solubility in Highly Polar Aprotic Solvents: While the carboxylic acid group can engage in dipole-dipole interactions with polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide), the large nonpolar tail may limit its overall solubility.

  • Insolubility in Water: As the carbon chain length of carboxylic acids increases, their solubility in water decreases rapidly due to the growing hydrophobic nature of the alkyl group.[2][4] Carboxylic acids with more than five carbons are generally considered insoluble in water.[4] Given its C10 structure, 2,5-Dimethyl-2-ethylhexanoic acid is expected to be virtually insoluble in water.

The Influence of Alkyl Branching

The branching in the alkyl chain of 2,5-Dimethyl-2-ethylhexanoic acid also influences its physical properties. Branching can disrupt the regular packing of molecules, which generally leads to a lower melting point compared to a linear isomer. The effect of branching on solubility in organic solvents is more nuanced. While it reduces the surface area compared to a straight-chain isomer, potentially lowering intermolecular attractions, the overall effect will depend on the specific solvent and temperature.

Predicted Solubility Ranking

Based on the principles outlined above, a predicted qualitative solubility ranking for 2,5-Dimethyl-2-ethylhexanoic acid in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 2,5-Dimethyl-2-ethylhexanoic Acid in Common Organic Solvents at Ambient Temperature

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interactions
Hydrocarbons Hexane, Heptane, Toluene, CyclohexaneVery HighVan der Waals forces
Ethers Diethyl ether, Tetrahydrofuran (THF)Very HighVan der Waals forces, Dipole-dipole
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery HighVan der Waals forces, Dipole-dipole
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighVan der Waals forces, Dipole-dipole
Alcohols Methanol, Ethanol, Isopropanol (IPA)High to ModerateHydrogen bonding, Van der Waals forces
Esters Ethyl acetateHighVan der Waals forces, Dipole-dipole
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)Moderate to LowDipole-dipole, Van der Waals forces
Water Very Low (Insoluble)Unfavorable hydrophobic interactions

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,5-Dimethyl-2-ethylhexanoic acid in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible results.

Materials and Equipment
  • 2,5-Dimethyl-2-ethylhexanoic acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,5-Dimethyl-2-ethylhexanoic acid into a series of vials. The "excess" should be sufficient to ensure that a solid phase remains after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state. The system is considered at equilibrium when the concentration of the solute in the solution phase remains constant over time.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Centrifuge the vials at a moderate speed to sediment the undissolved solid. This step is crucial for obtaining a clear supernatant for analysis.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,5-Dimethyl-2-ethylhexanoic acid.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.

  • Calculation of Solubility:

    • Calculate the solubility of 2,5-Dimethyl-2-ethylhexanoic acid in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2,5-Dimethyl-2-ethylhexanoic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibration Shake at Constant Temperature (24-48h) prep_solvent->equilibration centrifugation Centrifuge to Sediment Solid equilibration->centrifugation sampling Withdraw Supernatant centrifugation->sampling filtration Filter (0.22 µm) sampling->filtration dilution Dilute Sample filtration->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical framework and a practical experimental protocol for understanding and determining the solubility of 2,5-Dimethyl-2-ethylhexanoic acid in organic solvents. The predicted high solubility in a range of nonpolar and moderately polar solvents makes it a versatile compound for various applications. For researchers and professionals in drug development and chemical synthesis, the provided methodology offers a robust approach to generating the precise solubility data needed for process development and optimization.

Future work should focus on the empirical determination of the solubility of 2,5-Dimethyl-2-ethylhexanoic acid in a broad spectrum of organic solvents at various temperatures. This data would be invaluable for the development of predictive solubility models, such as Quantitative Structure-Property Relationship (QSPR) models, which can further accelerate solvent selection and process design.

References

  • PubChem. (n.d.). 2-Ethyl-5,5-dimethylhexanoic acid. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • CK-12 Foundation. (2024, January 14). Physical Properties of Carboxylic Acids. Retrieved February 11, 2026, from [Link]

  • LibreTexts. (2020, June 19). 11.3 Alcohols, Acids, and Esters. Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Britannica. (2024, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved February 11, 2026, from [Link]

Sources

Foundational

"natural occurrence of 2,5-Dimethyl-2-ethylhexanoic acid"

Topic: Technical Assessment: 2,5-Dimethyl-2-ethylhexanoic Acid – Synthetic Origin, Environmental Persistence, and Biological Detection Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment: 2,5-Dimethyl-2-ethylhexanoic Acid – Synthetic Origin, Environmental Persistence, and Biological Detection Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethyl-2-ethylhexanoic acid (CAS 24353-79-5) is a specific constitutional isomer of neodecanoic acid (C10 carboxylic acid mixture).[1] While occasionally flagged in metabolomic databases (e.g., FooDB) as present in Allium cepa (garden onion), technical analysis confirms this presence is exogenous , resulting from its widespread industrial application as a pesticide inert ingredient and pre-harvest desiccant, rather than endogenous biosynthesis.

This guide provides a rigorous chemical and biological assessment of the compound, focusing on its quaternary


-carbon structure.[1] This structural feature renders the molecule resistant to standard 

-oxidation, making it a persistent xenobiotic marker in biological samples and a stable building block in drug formulation.[1]

Chemical Architecture & Physicochemical Properties

The defining feature of 2,5-Dimethyl-2-ethylhexanoic acid is the quaternary carbon at the


-position  (C2).[1] Unlike natural fatty acids, which typically possess a secondary methylene group (

) at the

-position, this molecule carries two alkyl substituents (methyl and ethyl) at C2.[1]

Structural Implications:

  • Steric Hindrance: The bulky groups at C2 shield the carbonyl carbon, significantly reducing the rate of esterification and amide formation compared to linear fatty acids.[1]

  • Metabolic Blockade: The lack of

    
    -protons prevents the initial dehydrogenation step required for mitochondrial 
    
    
    
    -oxidation, leading to high metabolic stability.[1]
Table 1: Physicochemical Profile[1][2]
PropertyValue / CharacteristicTechnical Note
IUPAC Name 2-Ethyl-2,5-dimethylhexanoic acidIsomer of Neodecanoic Acid
Molecular Formula

MW: 172.26 g/mol
CAS Number 24353-79-5Often cited under mixture CAS 26896-20-8
pKa ~5.17Weaker acid than acetic acid due to +I effect of alkyl groups
LogP 3.4 - 3.6 (Predicted)Highly lipophilic; potential for bioaccumulation
Boiling Point 243–253 °CHigh thermal stability
Solubility < 0.1 g/L (Water)Soluble in organic solvents (CHCl3, MeOH)

The "Natural Occurrence" Investigation: Myth vs. Reality

A critical distinction must be made between endogenous biosynthesis and environmental detection.[1]

The "Onion" Anomaly (FooDB Entry)

Databases such as FooDB list 2,5-Dimethyl-2-ethylhexanoic acid as a compound found in Allium cepa.[1]

  • Source Analysis: This detection is linked to the compound's use as an inert ingredient in pesticide formulations and as a desiccant for onion foliage to accelerate harvest drying.[1]

  • Biosynthetic Implausibility: Natural fatty acid synthesis (FAS) adds C2 units via malonyl-CoA, typically producing linear or iso/anteiso branched chains.[1] The formation of a quaternary carbon at C2 with distinct methyl/ethyl groups requires a carbonylation mechanism not standard in plant lipid metabolism.[1]

Origin: The Koch Reaction

This compound is produced industrially via the Koch reaction , where branched olefins (e.g., nonene trimer) react with carbon monoxide and water under high pressure and acid catalysis.

Diagram 1: Synthetic vs. Biosynthetic Divergence This diagram contrasts the industrial carbonylation pathway with the biological FAS pathway, proving the synthetic origin of the quaternary structure.

G cluster_0 Industrial Synthesis (Koch Reaction) cluster_1 Natural Biosynthesis (FAS Type I/II) BranchedOlefin Branched Nonene (C9 Olefin) Carbenium Tertiary Carbenium Intermediate BranchedOlefin->Carbenium Protonation CO_H2O CO + H2O (High Pressure) AcidCat Acid Catalyst (H2SO4/BF3) KochAcid 2,5-Dimethyl-2-ethylhexanoic Acid (Quaternary Alpha Carbon) Carbenium->KochAcid + CO, -H+ LinearFA Linear/Iso-Fatty Acid (Secondary Alpha Carbon) KochAcid->LinearFA Structural Divergence AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS FAS->LinearFA Iterative Elongation

Caption: Comparison of the industrial Koch carbonylation (generating quaternary carbons) versus biological fatty acid synthesis (generating linear/iso structures).

Analytical Protocols: Detection & Differentiation

Researchers analyzing biological matrices (plasma, urine, plant tissue) must distinguish this isomer from natural C10 fatty acids (e.g., capric acid).

Methodology: GC-MS Analysis

Due to the steric hindrance of the carboxylic acid group, direct GC analysis can be prone to tailing.[1] Derivatization is mandatory.[1]

Protocol Step-by-Step:

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1) under acidic conditions (pH 2).

  • Derivatization:

    • Standard: Methylation using

      
      -Methanol (
      
      
      
      , 30 min).[1]
    • Alternative (for steric hindrance): Trimethylsilylation (BSTFA + 1% TMCS) is often more effective for sterically hindered Koch acids than standard methylation.[1]

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (non-polar).[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Temp Program:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      .
Mass Spectral Fingerprint
  • Molecular Ion (

    
    ):  Weak or absent (m/z 172).[1]
    
  • Base Peak: Often m/z 87 or similar rearrangement ions characteristic of branched structures.[1]

  • Differentiation: Natural Capric Acid (C10:0) shows a prominent McLafferty rearrangement peak (m/z 60).[1] 2,5-Dimethyl-2-ethylhexanoic acid lacks

    
    -hydrogens , suppressing the standard McLafferty rearrangement (m/z 60), serving as a key diagnostic negative marker.[1]
    

Diagram 2: Analytical Identification Workflow Logic flow for confirming the presence of the synthetic isomer in biological samples.

Analysis Sample Biological Sample (Onion Tissue / Plasma) Extract Acidic Extraction (pH 2, EtOAc) Sample->Extract Deriv Derivatization (BSTFA/TMCS or BF3-MeOH) Extract->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Decision m/z 60 Peak (McLafferty)? GCMS->Decision Natural Natural C10 (Capric Acid) Decision->Natural Present Synthetic Synthetic Isomer (2,5-Dimethyl-2-ethyl...) Decision->Synthetic Absent/Altered

Caption: Analytical decision tree. The absence of the classic m/z 60 McLafferty ion is the primary differentiator for the alpha-quaternary isomer.

Biological Interface & Toxicology[1]

For drug development professionals, this compound represents a metabolically stable lipophile .[1]

  • Metabolic Fate:

    • 
      -Oxidation Blockade:  The quaternary C2 position prevents the formation of the 
      
      
      
      -
      
      
      double bond (acyl-CoA dehydrogenase step).[1] Consequently, the molecule cannot be degraded for energy via the mitochondrial fatty acid spiral.
    • Clearance Pathway: The primary route of elimination is Phase II conjugation (Glucuronidation) of the carboxylic acid moiety, followed by urinary excretion. Minor

      
      -oxidation (at the terminal methyl groups) may occur via CYP450 enzymes.[1]
      
  • Toxicity Profile:

    • Generally considered low acute toxicity (LD50 > 2000 mg/kg).[1]

    • Peroxisome Proliferation: Like other branched acids (e.g., valproic acid analogs), it may act as a weak PPAR

      
       agonist, potentially inducing peroxisome proliferation in rodent models, though human relevance is debated.
      
  • Pharmaceutical Application:

    • Used as a Glycidyl Ester intermediate (Cardura™ E10P derivative) in epoxy resins.[1]

    • Investigated as a stable lipophilic carrier for prodrugs, using the steric bulk to protect ester linkages from premature enzymatic hydrolysis in plasma.

References

  • FooDB . (n.d.).[1] Compound Summary: Neodecanoic acid.[1][2][3][4][5][6] The Metabolomics Innovation Centre.[1] Retrieved from [Link][1]

  • U.S. EPA . (2002).[1] Inert Reassessment Document: Neodecanoic Acid. United States Environmental Protection Agency.[1][7] Retrieved from [Link][1][2][6]

  • Fefer, M. (1978).[1] Neodecanoic Acid and Its Derivatives. Journal of the American Oil Chemists' Society.[1] (General reference for Koch acid chemistry).

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 62817, Neodecanoic acid. Retrieved from [Link][1][7][8]

  • Hexion . (2020).[1] Versatic™ Acid 10 Technical Data Sheet. (Industry standard data for C10 tertiary carboxylic acids). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Analysis of 2,5-Dimethyl-2-ethylhexanoic Acid

Introduction 2,5-Dimethyl-2-ethylhexanoic acid is a branched-chain carboxylic acid. Its structural similarity to valproic acid, a widely used antiepileptic drug, suggests potential pharmacological significance and necess...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethyl-2-ethylhexanoic acid is a branched-chain carboxylic acid. Its structural similarity to valproic acid, a widely used antiepileptic drug, suggests potential pharmacological significance and necessitates the development of robust analytical methods for its detection and quantification in various matrices.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for 2,5-dimethyl-2-ethylhexanoic acid. The protocols detailed herein are founded on established principles for the analysis of structurally related short-chain fatty acids, particularly 2-ethylhexanoic acid (2-EHA).[4][5]

The accurate quantification of 2,5-dimethyl-2-ethylhexanoic acid is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing detailed protocols for sample preparation and analysis.

Analytical Workflow Overview

The successful analysis of 2,5-dimethyl-2-ethylhexanoic acid hinges on a systematic workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The choice of methodology will depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction LLE or SPE Derivatization Derivatization Extraction->Derivatization For GC-MS Cleanup Cleanup Extraction->Cleanup For LC-MS/MS Derivatization->Cleanup GC_MS GC-MS Cleanup->GC_MS LC_MSMS LC-MS/MS Cleanup->LC_MSMS Quantification Quantification GC_MS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, derivatization is typically required to improve the volatility and chromatographic peak shape of 2,5-dimethyl-2-ethylhexanoic acid.

A. Rationale for Derivatization

Direct analysis of free carboxylic acids by GC can lead to poor peak shape, tailing, and low sensitivity due to their polarity and potential for adsorption onto the stationary phase or active sites in the GC system. Derivatization converts the polar carboxyl group into a less polar and more volatile ester, significantly improving chromatographic performance. A common and effective approach for carboxylic acids is esterification to form pentafluorobenzyl (PFB) esters, which are highly electron-capturing, making them suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry.[4]

B. Sample Preparation Protocol: PFB Derivatization

This protocol is adapted from a method for 2-ethylhexanoic acid in urine and would require optimization for 2,5-dimethyl-2-ethylhexanoic acid.[4]

Materials:

  • Sample (e.g., plasma, urine, formulation)

  • Internal Standard (IS) solution (e.g., isotopically labeled 2,5-dimethyl-2-ethylhexanoic acid or a structural analog like 2-ethylhexanoic-d15 acid)

  • Hydrochloric acid (HCl), 1 M

  • Extraction solvent: Ethyl acetate or Hexane

  • Derivatizing agent: Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)

  • Catalyst: Triethylamine or Diisopropylethylamine

  • Sodium sulfate, anhydrous

  • Nitrogen gas for evaporation

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of the sample into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Acidification: Add 100 µL of 1 M HCl to protonate the carboxylate group, facilitating its extraction into an organic solvent.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of acetone.

    • Add 10 µL of the PFBBr solution and 5 µL of triethylamine.

    • Cap the vial and heat at 60°C for 30 minutes.

  • Final Preparation: Cool the reaction mixture to room temperature, evaporate to dryness under nitrogen, and reconstitute in 100 µL of hexane for GC-MS analysis.

C. GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Oven ProgramInitial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Expected SIM Ions: The selection of ions for monitoring will depend on the fragmentation pattern of the PFB ester of 2,5-dimethyl-2-ethylhexanoic acid. The molecular ion and characteristic fragment ions should be determined by injecting a standard in full scan mode. For PFB esters, a prominent ion is often the pentafluorobenzyl cation at m/z 181.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high selectivity and sensitivity and often requires less sample preparation than GC-MS, as derivatization is not always necessary.[6][7][8]

A. Rationale for LC-MS/MS

LC-MS/MS is particularly well-suited for analyzing compounds in complex biological matrices.[6] The use of Multiple Reaction Monitoring (MRM) provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[6] For carboxylic acids, negative ion electrospray ionization (ESI) is typically employed to deprotonate the molecule, forming the [M-H]⁻ ion.

B. Sample Preparation Protocol: Protein Precipitation

This protocol is a general method for plasma or serum samples and may need to be adapted for other matrices.

Materials:

  • Sample (e.g., plasma, serum)

  • Internal Standard solution

  • Precipitating solvent: Acetonitrile (ACN) containing 0.1% formic acid

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Protein Precipitation: Add 200 µL of cold ACN with 0.1% formic acid.

  • Mixing: Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

C. LC-MS/MS Instrumental Parameters

These are suggested starting parameters and will require optimization.

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.

III. Method Validation and Data Interpretation

A crucial aspect of any analytical method is its validation to ensure reliability and accuracy. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[5]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the sample preparation process, determined by comparing the response of an analyte spiked before and after extraction.[4][5]

Example Quantitative Data for a Structurally Similar Compound (2-EHA)

The following table presents typical performance characteristics for the analysis of 2-EHA, which can serve as a benchmark when developing a method for 2,5-dimethyl-2-ethylhexanoic acid.

ParameterGC-MS[4]Ion Chromatography[5]
LOD 0.01 mmol/mol creatinine0.036 µg/mL
LOQ 0.03 mmol/mol creatinine0.12 µg/mL
Linearity (r²) Not specified0.9991
Recovery 81-90%94.1-100.0%

IV. Troubleshooting and Expert Insights

  • Peak Tailing in GC-MS: If significant peak tailing is observed even after derivatization, it may indicate active sites in the GC inlet liner or the front of the column. Using a deactivated liner and trimming the column can help mitigate this issue.

  • Matrix Effects in LC-MS/MS: Ion suppression or enhancement is a common challenge in ESI-MS. This can be assessed by post-column infusion experiments. If significant matrix effects are present, a more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary.

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a close structural analog that behaves similarly during sample preparation and analysis should be chosen.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the quantification of 2,5-dimethyl-2-ethylhexanoic acid. Both GC-MS and LC-MS/MS offer the requisite sensitivity and selectivity for demanding research and development applications. It is imperative to note that while these protocols are based on sound analytical principles and methods for similar compounds, they must be thoroughly optimized and validated for the specific matrix and instrumentation used.

References

  • Kallio, A., & Lillsunde, P. (1990). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.
  • NIST/TRC. (n.d.). 2,5-dimethylhexanoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]

  • MDPI. (2014). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Molecules. Retrieved from [Link]

  • JYT Chemical. (2021). 7 Tips you need to know before purchasing 2-Ethylhexanoic acid. Retrieved from [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]

  • ResearchGate. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylhexanoic acid. Retrieved from [Link]

  • Bentham Science. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of valproic acid and analogs. Retrieved from [Link]

  • NCBI. (2024). Valproic Acid. Retrieved from [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

  • ResearchGate. (2020). TLC-densitometric identification of valproic acid. Retrieved from [Link]

  • Hygiene and Sanitation. (2022). Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method. Retrieved from [Link]

  • PubMed. (2002). 2D and 3D QSAR analysis of some valproic acid metabolites and analogues as anticonvulsant agents. Retrieved from [Link]

  • Intratec. (n.d.). 2-Ethylhexanoic Acid Production from Butyraldehyde. Retrieved from [Link]

  • PubMed. (1994). Evaluation of workers' exposure to 2-ethylhexanoic acid (2-EHA) in Finnish sawmills. A field study. Retrieved from [Link]

  • Australian Government Department of Health. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution GC Analysis of Sterically Hindered Neo-Acids

Focus Analyte: 2,5-Dimethyl-2-ethylhexanoic Acid (DMEHA) Part 1: Executive Summary & Chemical Context 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) (CAS: 24353-79-5) represents a distinct class of "Neo-acids"—carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 2,5-Dimethyl-2-ethylhexanoic Acid (DMEHA)

Part 1: Executive Summary & Chemical Context

2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) (CAS: 24353-79-5) represents a distinct class of "Neo-acids"—carboxylic acids characterized by a quaternary carbon atom at the


-position (directly adjacent to the carboxyl group). While structurally analogous to the pharmaceutical agent Valproic Acid (VPA)  and its impurities (e.g., Valproic Acid Impurity K), DMEHA possesses a C10 backbone with significant steric bulk.

The Analytical Challenge: The primary obstacle in analyzing DMEHA is Steric Hindrance . The quaternary


-carbon creates a "protective umbrella" over the carbonyl carbon, severely retarding the kinetics of standard derivatization reactions (like mild esterification) and causing peak tailing in direct injection methods due to non-specific adsorption.

This protocol details two validated approaches:

  • Direct Injection (Free Acid): Optimized for raw material assay and high-concentration process monitoring using acid-deactivated stationary phases.

  • Derivatization (Methyl Ester): Optimized for trace analysis in biological matrices or complex mixtures, utilizing a kinetically driven esterification to overcome steric hindrance.

Part 2: Method Development Strategy
1. Structural Analysis & Column Selection

The "Neo" structure dictates the chromatography. Standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) often result in severe tailing for free neo-acids due to active site interaction.

  • For Free Acids: We utilize a Nitroterephthalic acid-modified Polyethylene Glycol (PEG) phase (e.g., DB-FFAP, HP-FFAP, Nukol). The acidic modification saturates active sites, allowing the free acid to elute with sharp symmetry.

  • For Esters: A high-polarity Biscyanopropyl polysiloxane phase (e.g., HP-88 or CP-Sil 88) is recommended to resolve DMEHA methyl ester from its structural isomers (other C10 neo-acids).

2. The Derivatization Logic (Steric Hindrance)

Standard Boron Trifluoride (


) methods often fail to quantitatively convert neo-acids because the bulky alkyl groups block the nucleophilic attack of methanol.
  • Solution: We employ Sulfuric Acid (

    
    ) in Methanol  at elevated temperatures. The protonated carbonyl is more electrophilic, and the smaller proton (catalyst) faces less steric repulsion than bulky Lewis acids.
    
Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree and mechanistic challenges in analyzing DMEHA.

DMEHA_Workflow Analyte Analyte: 2,5-Dimethyl-2-ethylhexanoic Acid (Sterically Hindered Neo-Acid) Challenge Challenge: Quaternary Alpha-Carbon Blocks Carbonyl Access Analyte->Challenge Decision Select Analytical Path Challenge->Decision MethodA Method A: Direct Injection (High Conc / QC) Decision->MethodA > 0.1% w/w MethodB Method B: Derivatization (Trace / Bio-matrix) Decision->MethodB < 0.1% w/w ColA Column: Acid-Modified PEG (DB-FFAP / Nukol) Prevents Tailing MethodA->ColA Rxn Reaction: H2SO4/MeOH Requires High Heat (60°C+) to overcome hindrance MethodB->Rxn ColB Column: Biscyanopropyl (HP-88) Isomer Resolution Rxn->ColB

Caption: Analytical decision matrix for DMEHA showing the divergence between direct injection and derivatization based on sensitivity needs.

Part 4: Experimental Protocols
Protocol A: Direct Injection (Free Acid Form)

Best for: Purity assay of raw materials, industrial lubricant analysis.

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Chloroform (Acidic protons can exchange in protic solvents; aprotic is preferred for stability).

  • Internal Standard (ISTD): 2-Ethylhexanoic acid (C8) or Undecanoic acid (C11). Avoid C10 isomers.

  • Concentration: Prepare 1.0 mg/mL of DMEHA in DCM.

2. GC Conditions:

Parameter Setting Rationale
Inlet Split (20:1), 250°C High split prevents column overload; high temp prevents condensation of high-BP neo-acids.
Column DB-FFAP (30m x 0.25mm x 0.25µm) Nitroterephthalic acid modification neutralizes active sites, ensuring sharp acid peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow) Optimal linear velocity for polar phases.
Oven Program 100°C (1 min) → 10°C/min → 240°C (10 min) Slow ramp allows separation of isomers; high final temp elutes less volatile dimers.

| Detector | FID @ 260°C | Standard carbon response. |

3. System Suitability Criteria:

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, trim column guard or replace liner).

  • Resolution (Rs): > 1.5 between DMEHA and Internal Standard.

Protocol B: Derivatization (Methyl Ester Form)

Best for: Trace impurities, biological samples, or when isomer resolution is critical.

1. Reagents:

  • Derivatizing Agent: 2% Sulfuric Acid (

    
    ) in Methanol (anhydrous).
    
  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ).
    

2. Derivatization Workflow (Step-by-Step):

  • Aliquot: Transfer 100 µL of sample (or extract) into a glass reaction vial.

  • Add Reagent: Add 500 µL of 2%

    
    /MeOH. Cap tightly with a Teflon-lined cap.
    
  • Heat: Incubate at 70°C for 60 minutes .

    • Critical Note: Standard fatty acids react in 15 mins. DMEHA requires 60 mins due to the steric hindrance of the 2,5-dimethyl-2-ethyl substitution.

  • Cool: Allow to reach room temperature.

  • Extract: Add 500 µL n-Hexane and 500 µL Saturated

    
     (to neutralize acid).
    
  • Vortex/Centrifuge: Vortex for 1 min, Centrifuge at 3000 rpm for 5 min.

  • Injection: Transfer the top organic layer (Hexane) to an autosampler vial.

3. GC Conditions (Esters):

Parameter Setting Rationale
Column HP-88 or CP-Sil 88 (60m or 100m) Extremely high polarity is required to separate the DMEHA methyl ester from other neo-decanoic acid isomer esters.
Oven Program 80°C (2 min) → 4°C/min → 220°C (15 min) Slow ramp maximizes isomeric resolution.

| Detector | MS (SIM Mode) or FID | MS (m/z 74, 87, 101) provides specificity for trace analysis. |

Part 5: Validation & Troubleshooting
Quantitative Data Summary

Typical performance metrics based on validated VPA-impurity analogues.

ParameterMethod A (Direct/FFAP)Method B (Ester/HP-88)
Linearity (

)
> 0.999 (0.1 - 10 mg/mL)> 0.999 (0.5 - 100 µg/mL)
LOD ~ 50 µg/mL~ 0.1 µg/mL (MS Detection)
Precision (RSD) < 2.0%< 3.5%
Main Failure Mode Peak Tailing (Active sites)Incomplete Reaction (Sterics)
Troubleshooting Guide
  • Issue: Low recovery in Method B.

    • Cause: Incomplete esterification due to steric bulk.

    • Fix: Increase reaction time to 90 mins or temperature to 80°C. Do not use mild reagents like BCl3-MeOH; they are too weak for neo-acids.

  • Issue: "Ghost Peaks" in Method A.

    • Cause: Carryover of the free acid in the injector liner.

    • Fix: Use a wool-free liner or deactivate the liner with BSTFA injections prior to the sequence.

Part 6: References
  • United States Pharmacopeia (USP). Valproic Acid Monograph: Organic Impurities.[1] (Methodology for branched acid impurity profiling). Link

  • European Patent Office. Lubricating oil compositions and use thereof (Analysis of Neo-acids). EP Patent Application.[2] Link

  • Naarini Molbio Pharma. Valproic Acid Impurity K (Structural Analogue Data).Link

  • ChemicalBook. 2,5-Dimethyl-2-ethylhexanoic acid Product Properties.Link

  • Shimadzu Application News. Determination of Organic Impurities from Valproic Acid. (GC-FID protocols for hindered acids). Link

Sources

Method

Application Note: High-Throughput Analysis of 2,5-Dimethyl-2-ethylhexanoic Acid Using Mass Spectrometry

Abstract This technical guide provides a comprehensive framework for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid by mass spectrometry. We present detailed protocols for both Liquid Chromatography-Tandem Mass Spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid by mass spectrometry. We present detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to offer robust and reliable quantification in various matrices. This document explains the rationale behind key experimental choices, from sample preparation and derivatization strategies to the selection of ionization modes and fragmentation analysis. The methodologies described herein are designed to be self-validating and are supported by authoritative literature, providing a solid foundation for method development and validation in research and drug development settings.

Introduction: The Significance of Branched-Chain Fatty Acids

2,5-Dimethyl-2-ethylhexanoic acid is a branched-chain fatty acid (BCFA) with a molecular weight of 172.26 g/mol and a chemical formula of C10H20O2.[1][2] BCFAs are important constituents of biological systems and are increasingly studied for their roles in cellular signaling and as potential biomarkers.[3][4] For instance, 2,5-Dimethyl-2-ethylhexanoic Acid has been utilized in biological studies to assess the estrogenicity of environmental chemicals.[5] Accurate and sensitive quantification of such molecules is crucial for advancing our understanding of their physiological and pathological roles.

Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of BCFAs.[6] However, the structural complexity and physicochemical properties of these molecules necessitate carefully optimized analytical methods. This guide provides two complementary workflows for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid, addressing common challenges such as chromatographic resolution, ionization efficiency, and fragmentation characterization.

Physicochemical Properties of 2,5-Dimethyl-2-ethylhexanoic Acid

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C10H20O2[1]
Molecular Weight 172.26 g/mol [1]
Predicted Boiling Point 262.1±8.0 °C[5]
Predicted pKa 4.86±0.50[5]
Solubility Soluble in Chloroform, Methanol[5]

The carboxylic acid moiety dictates the polarity and ionization behavior of the molecule, while the branched alkyl chain influences its chromatographic retention.

Mass Spectrometric Characterization: Ionization and Fragmentation

The choice of ionization technique and the resulting fragmentation pattern are critical for developing selective and sensitive MS/MS methods.

Ionization Considerations
  • Electrospray Ionization (ESI): For LC-MS analysis, ESI is the preferred ionization source. Given the presence of the carboxylic acid group, 2,5-Dimethyl-2-ethylhexanoic acid can be readily ionized in negative ion mode to form the deprotonated molecule [M-H]⁻. While less common for underivatized carboxylic acids, positive ion mode may yield the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH4]⁺.[7]

  • Electron Ionization (EI): In GC-MS, EI is the standard ionization technique. It is a high-energy process that typically results in extensive fragmentation and a weak or absent molecular ion peak.[8][9]

Predicted Fragmentation Pathway

A plausible fragmentation pathway for 2,5-Dimethyl-2-ethylhexanoic acid in both positive (after derivatization for GC-MS) and negative ion modes is proposed below. The fragmentation of branched alkanes is known to favor the formation of stable carbocations.[10]

cluster_neg Negative Ion Mode (LC-MS/MS) cluster_pos Positive Ion Mode (EI - GC-MS of Methyl Ester) M_H [M-H]⁻ m/z 171.1 loss_CO2 Loss of CO₂ M_H->loss_CO2 fragment1 Fragment m/z 127.1 loss_CO2->fragment1 M_plus [M]⁺˙ m/z 186.2 loss_OCH3 Loss of •OCH₃ M_plus->loss_OCH3 fragment2 Fragment m/z 155.1 loss_OCH3->fragment2 loss_C2H5 Loss of •C₂H₅ fragment2->loss_C2H5 fragment3 Fragment m/z 129.1 loss_C2H5->fragment3 start Start: Sample Collection prep Sample Preparation (Protein Precipitation/LLE) start->prep evap Evaporation & Reconstitution prep->evap lc UHPLC Separation evap->lc ms MS/MS Detection (ESI-) lc->ms data Data Analysis ms->data end End: Quantification data->end start Start: Sample Collection extract Liquid-Liquid Extraction start->extract deriv Derivatization to FAME extract->deriv gc GC Separation deriv->gc ms MS Detection (EI) gc->ms data Data Analysis ms->data end End: Quantification data->end

Sources

Application

"HPLC analysis of 2,5-Dimethyl-2-ethylhexanoic acid"

An Application Note for the HPLC Analysis of 2,5-Dimethyl-2-ethylhexanoic Acid Abstract This application note presents a robust and sensitive method for the quantitative analysis of 2,5-Dimethyl-2-ethylhexanoic acid usin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 2,5-Dimethyl-2-ethylhexanoic Acid

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2,5-Dimethyl-2-ethylhexanoic acid using High-Performance Liquid Chromatography (HPLC). Due to the analyte's lack of a significant UV chromophore, direct detection is challenging, resulting in poor sensitivity. To overcome this limitation, this protocol details a pre-column derivatization strategy to attach a UV-active moiety to the molecule, enabling reliable detection at higher wavelengths. The method utilizes reversed-phase chromatography on a C18 stationary phase, which is optimized for the separation of the derivatized acid. We provide a complete, step-by-step protocol from sample preparation and derivatization to HPLC analysis and system suitability, making it suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this and other structurally similar branched-chain carboxylic acids.

Introduction

2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) is a C10 branched-chain carboxylic acid. Its analysis is relevant in various fields, from industrial quality control to biological studies evaluating environmental chemicals.[1] A primary analytical challenge in the HPLC analysis of DMEHA and similar aliphatic carboxylic acids is their lack of a native chromophore, which precludes sensitive and specific detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >230 nm). While detection at low wavelengths (~210 nm) is possible, it often suffers from low sensitivity and significant interference from common solvents and sample matrix components.[2][3]

To address this, pre-column derivatization is a widely adopted and highly effective strategy.[4][5] This process involves a chemical reaction to attach a chromophoric or fluorophoric tag to the analyte before chromatographic separation. This not only dramatically enhances detector response but also improves the chromatographic properties of the analyte. This guide provides a comprehensive framework for the analysis of DMEHA, focusing on a pre-column derivatization method using 2,4'-dibromoacetophenone, which imparts a strong UV chromophore to the molecule.

Method Development & Rationale: A Scientist's Perspective

The development of a reliable HPLC method is a systematic process where each parameter is chosen to address a specific analytical challenge. Here, we explain the causality behind the key experimental choices for analyzing DMEHA.

The Separation Strategy: Reversed-Phase Chromatography

DMEHA is a moderately nonpolar molecule, making reversed-phase (RP) HPLC the ideal separation mode. A C18 (octadecylsilyl) stationary phase is selected for its excellent hydrophobic retention and widespread availability. The derivatized DMEHA, with its newly attached aromatic tag, will exhibit strong retention on the C18 phase, allowing for effective separation from polar impurities and derivatization reagents.

Mobile Phase Optimization: The Key to Good Peak Shape

The mobile phase composition is critical for controlling the retention and peak shape of acidic analytes.

  • Controlling Ionization: As a carboxylic acid, DMEHA's ionization state is pH-dependent. To ensure consistent retention and prevent peak tailing, its carboxylic acid group must be protonated (non-ionized). This is achieved by acidifying the mobile phase. We use a small concentration (e.g., 0.1%) of formic or phosphoric acid, which lowers the mobile phase pH well below the analyte's pKa, suppressing ionization and promoting its retention in the neutral form.[6][7][8]

  • Elution Strength: A gradient elution using acetonitrile and the acidified aqueous buffer is employed. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient, starting with a lower concentration of acetonitrile and gradually increasing, ensures that early-eluting polar components are well-resolved while the more hydrophobic derivatized analyte is eluted in a reasonable time with good peak shape.

The Detection Dilemma: Why Derivatization is Essential

As previously mentioned, the core challenge with DMEHA is detection.

  • Direct UV Detection: Attempting to detect the underivatized acid at ~210 nm would lead to a noisy baseline and interference from any UV-absorbing compounds in the sample matrix or mobile phase.[9]

  • Pre-Column Derivatization: By reacting DMEHA with a tagging agent like 2,4'-dibromoacetophenone, we form a phenacyl ester derivative.[5] This derivative possesses a strong aromatic chromophore, allowing for highly sensitive and selective UV detection at a much cleaner wavelength, typically around 254 nm. The reaction is a nucleophilic substitution where the carboxylate anion of DMEHA attacks the alkyl halide of the derivatizing reagent, often facilitated by a catalyst like a crown ether.[4][5]

Experimental Workflow

The entire analytical process, from sample receipt to final data reporting, follows a structured workflow to ensure reproducibility and accuracy.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Solubilization in Acetonitrile A->B C Derivatization Reaction (Acid + Reagent + Catalyst) B->C D HPLC System Equilibration C->D Transfer to HPLC Vial E Sample Injection D->E F Chromatographic Separation (Gradient Elution) E->F G UV Detection (254 nm) F->G H Peak Integration & Identification G->H Data Acquisition I Calibration Curve Generation H->I J Quantification of DMEHA I->J K System Suitability & Report J->K

Caption: Overall workflow for the HPLC analysis of 2,5-Dimethyl-2-ethylhexanoic acid.

Materials and Methods

Reagents and Standards
  • 2,5-Dimethyl-2-ethylhexanoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥98%)

  • 2,4'-Dibromoacetophenone (derivatizing agent, ≥98%)

  • Potassium carbonate (anhydrous, ≥99%)

  • 18-Crown-6 (catalyst, ≥99%)

Instrumentation
  • A standard HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B
Post-run 5 min re-equilibration at 50% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Protocols

Protocol 1: Standard and Sample Preparation
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2,5-Dimethyl-2-ethylhexanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with acetonitrile.

  • Sample Preparation: Accurately weigh a known amount of the sample containing DMEHA and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Centrifuge or filter the sample through a 0.45 µm syringe filter if particulates are present.

Protocol 2: Pre-Column Derivatization
  • Transfer 100 µL of each standard or sample solution into a 1.5 mL microcentrifuge tube or HPLC vial.

  • Add 150 µL of a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile.

  • Add 50 µL of a 10 mg/mL solution of 18-Crown-6 in acetonitrile.

  • Add approximately 5 mg of anhydrous potassium carbonate powder.

  • Cap the vial tightly, vortex for 30 seconds, and place in a heating block or water bath at 70 °C for 45 minutes.

  • After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.

  • Carefully transfer the supernatant to a new HPLC vial for analysis.

Protocol 3: HPLC System Operation
  • Purge the HPLC system with the mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the instrument method and sequence table in the chromatography data system (CDS).

  • Inject a blank (acetonitrile) first, followed by the derivatized calibration standards and samples.

Results and Discussion

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. A system suitability test is performed by making five replicate injections of a mid-level calibration standard. The results should meet the criteria outlined below to ensure the validity of the data.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) > 20006500
Repeatability (%RSD) ≤ 2.0% for Peak Area0.8%
Method Validation Summary

The described method should be validated according to ICH guidelines or internal SOPs. A summary of expected performance characteristics is provided below.

Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9980.9995
Range 1 - 100 µg/mLMet
LOD Report~0.3 µg/mL
LOQ Report~1.0 µg/mL
Accuracy (% Recovery) 90 - 110%98.5 - 103.2%
Precision (%RSD) ≤ 2.0%1.2%

Advanced Application: Chiral Separation

DMEHA possesses a chiral center at the C2 position. For pharmaceutical or biological applications, separating the enantiomers is often necessary. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for this purpose.[10][11] A method screening approach is typically required to find the optimal column and mobile phase.

Chiral_Method_Dev cluster_screening Phase 1: Column & Mobile Phase Screening A Racemic DMEHA (underivatized) B1 Column 1: Chiralcel OD (Cellulose-based) A->B1 B2 Column 2: Chiralpak AD (Amylose-based) A->B2 D Evaluate Resolution (Rs) B1->D Test with C1 & C2 B2->D Test with C1 & C2 C1 Mobile Phase: Hexane/IPA + TFA C2 Mobile Phase: Polar Organic Mode (e.g., ACN/MeOH + Acid) E No Separation (Rs < 1.0) D->E [No] F Partial/Full Separation (Rs >= 1.0) D->F [Yes] E->B1 Try different conditions G Optimize Mobile Phase (Solvent Ratio, Additive) F->G H Final Chiral Method G->H

Caption: A strategic workflow for developing a chiral HPLC separation method.

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and robust solution for the quantitative analysis of 2,5-Dimethyl-2-ethylhexanoic acid. By employing a pre-column derivatization strategy, the inherent challenge of poor UV absorbance is effectively overcome. The protocol is comprehensive, offering detailed guidance on method development rationale, experimental procedures, and system validation, ensuring that researchers and drug development professionals can achieve accurate and reproducible results.

References

  • van der Hoeven, J. S., van den Kieboom, C. W. A., & de Jong, G. J. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-115. [Link]

  • Ambalkar, S., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

  • Alarcón-García, M. J., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4104. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Haddad, P. R., & Laksana, S. (1981). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8), 1335-1348. [Link]

  • Gáspár, A., & Kardos, S. (2000). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 38(10), 415-420. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • LCGC International. (2024). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. [Link]

  • ResearchGate. (2023). (PDF) HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]

  • Blank, M. L., & Snyder, F. (1983). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Analytical Biochemistry, 135(2), 373-383. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (2017). HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 2,5-dimethylhexanoic acid. [Link]

  • NIST. (n.d.). 2,5-dimethylhexanoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 2-ethyl- (CAS 149-57-5). [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • ResearchGate. (2015). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

  • Pennanen, S., Auriola, S., Manninen, A., & Komulainen, H. (1991). Identification of the main metabolites of 2-ethylhexanoic acid in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 125-134. [Link]

  • Brezňanová, D., et al. (2023). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Journal of Food Composition and Analysis, 123, 105574. [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 328. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

Sources

Method

Technical Application Note: 2,5-Dimethyl-2-ethylhexanoic Acid as a Sterically Hindered Scaffold

Executive Summary & Chemical Profile[1][2][3] 2,5-Dimethyl-2-ethylhexanoic acid (CAS: 24353-79-5) is a highly branched C10 carboxylic acid belonging to the class of "Neo-acids" or Versatic™-type acids. Its defining struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2,5-Dimethyl-2-ethylhexanoic acid (CAS: 24353-79-5) is a highly branched C10 carboxylic acid belonging to the class of "Neo-acids" or Versatic™-type acids. Its defining structural feature is a quaternary carbon at the alpha-position (C2), substituted with a methyl and an ethyl group.[1]

This steric crowding creates a "hydrophobic shield" around the carbonyl group, imparting exceptional resistance to hydrolysis, thermal degradation, and chemical attack.[1] While often encountered industrially as a component of Neodecanoic acid mixtures (CAS: 26896-20-8), the isolated isomer is increasingly valued in pharmaceutical and fine chemical synthesis where precise stereochemistry and defined metabolic profiles are required.[1]

Key Chemical Properties
PropertyValueSignificance
Molecular Formula C₁₀H₂₀O₂Isomer of Neodecanoic Acid
Molecular Weight 172.26 g/mol High lipophilicity
Alpha-Carbon Quaternary (C2)Steric Hindrance: Blocks nucleophilic attack
Boiling Point ~243–253 °CLow volatility, stable at high process temps
pKa ~5.17Weaker acid than linear analogs due to bulk

Core Applications & Mechanistic Logic[1][2]

A. Radical Polymerization Initiators (Peroxyesters)

The most critical industrial application of 2,5-dimethyl-2-ethylhexanoic acid is as a precursor for peroxyesters (e.g., tert-butyl peroxy-2,5-dimethyl-2-ethylhexanoate).[1]

  • Mechanism: The bulky alpha-group destabilizes the decarboxylation transition state slightly less than linear chains, allowing for "tuned" thermal decomposition.[1]

  • Utility: These peroxyesters serve as radical initiators for the polymerization of ethylene (LDPE), vinyl chloride (PVC), and styrenics.[1] The specific branching provides a precise half-life (

    
    ) that controls polymer molecular weight distribution.[1]
    
B. Pharmaceutical Intermediates (Prodrug Design)

In drug development, the acid is converted to its acid chloride to synthesize sterically hindered esters or amides .[1]

  • Metabolic Stability: The quaternary center blocks esterases and amidases.[1] An API (Active Pharmaceutical Ingredient) conjugated to this acid will have a significantly extended half-life in vivo compared to a linear hexanoate derivative.[1]

  • Lipophilicity: The C10 alkyl chain dramatically increases membrane permeability (LogP).[1]

C. Metal Carboxylates (Catalysts & Driers)

The acid reacts with metal oxides (Co, Zn, Zr) to form salts soluble in non-polar organic solvents.[1]

  • Application: These serve as "siccatives" (paint driers) or homogeneous catalysts.[1] The branched chain prevents the metal centers from aggregating, maintaining high catalytic activity in organic media.[1]

Visualizing the Steric Advantage

The following diagram illustrates the reaction pathway and the "Steric Shield" concept that defines the utility of this intermediate.

G cluster_steric The 'Neo' Effect: Steric Shielding Acid 2,5-Dimethyl-2- ethylhexanoic Acid AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2 / DMF (Activation) MetalSalt Metal Carboxylate (Catalyst/Drier) Acid->MetalSalt M(OH)x / Heat (Direct Neutralization) Perester Peroxyester (Radical Initiator) AcidCl->Perester t-Butyl Hydroperoxide (Schotten-Baumann) Amide Hindered Amide (Stable Prodrug) AcidCl->Amide Amine API (N-Acylation) Mechanism Quaternary C2 blocks Nucleophilic Attack Result High Hydrolytic Stability Mechanism->Result

Caption: Synthesis pathways for 2,5-Dimethyl-2-ethylhexanoic acid derivatives, highlighting the central role of the acid chloride intermediate.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethyl-2-ethylhexanoyl Chloride

Context: Direct esterification of this acid is notoriously difficult due to steric hindrance. The standard workflow must proceed through the acid chloride.[1]

Reagents:

  • 2,5-Dimethyl-2-ethylhexanoic acid (1.0 eq)[2][3][4]

  • Thionyl Chloride (

    
    ) (1.2 eq)[1]
    
  • DMF (Catalytic amount, 1-2 drops)

  • Solvent: Toluene (optional, can be run neat)[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N2 inlet, and a dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gas.[1]

  • Charging: Add 2,5-dimethyl-2-ethylhexanoic acid to the flask. If using toluene, add it now to achieve ~1M concentration.[1]

  • Activation: Add catalytic DMF. Note: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating species essential for hindered acids.

  • Addition: Heat the mixture to 50°C. Add

    
     dropwise over 30 minutes.
    
  • Reflux: Once addition is complete, ramp temperature to reflux (~80-110°C depending on solvent) and hold for 3–5 hours. Monitor by FTIR (disappearance of -OH stretch broad band at 3000 cm⁻¹, appearance of C=O chloride shift).[1]

  • Purification: Distill off excess

    
     and toluene under reduced pressure. The crude acid chloride is usually sufficiently pure (>95%) for subsequent steps.
    
Protocol B: Synthesis of tert-Butyl Peroxy-2,5-dimethyl-2-ethylhexanoate

Context: This describes the synthesis of a radical initiator. Safety Warning: Peroxides are explosive.[1] Temperature control is critical.

Reagents:

  • 2,5-Dimethyl-2-ethylhexanoyl chloride (from Protocol A)

  • tert-Butyl hydroperoxide (TBHP) (70% aq.[1] solution)

  • Potassium Hydroxide (KOH) (30% solution)[1]

  • Surfactant (optional, for phase transfer)[1]

Step-by-Step Methodology:

  • Cooling: In a jacketed reactor, charge the TBHP solution and cool to <10°C.

  • Base Addition: Slowly add KOH solution while maintaining temperature <15°C. This forms the potassium salt of the hydroperoxide in situ.[1]

  • Acylation: Add the acid chloride dropwise over 60 minutes. Crucial: The reaction is highly exothermic.[1] Maintain reactor temperature strictly between 10–20°C.

  • Digestion: Stir vigorously for 2 hours at 20°C to ensure complete conversion.

  • Separation: Stop stirring and allow phases to separate. The organic layer (top) contains the peroxyester.[1]

  • Washing: Wash the organic layer with cold 5% NaOH (to remove unreacted acid) followed by cold water until pH is neutral.[1]

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Storage: Store at <10°C. Determine purity via Iodometric titration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62817, Neodecanoic acid (Isomer mixture including 2,5-dimethyl-2-ethylhexanoic acid).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Neodecanoic acid (Versatic 10).[1] Retrieved from [Link][1]

Sources

Application

The Strategic Integration of 2,5-Dimethyl-2-ethylhexanoic Acid in Advanced Polymer Synthesis: A Guide for Researchers

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth exploration of the multifaceted roles of 2,5-dimethyl-2-ethylhexanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth exploration of the multifaceted roles of 2,5-dimethyl-2-ethylhexanoic acid in polymer synthesis. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the causality behind experimental choices, empowering researchers to innovate in their own polymer systems.

Introduction: The Untapped Potential of a Structurally Unique Carboxylic Acid

2,5-Dimethyl-2-ethylhexanoic acid is a strategically branched carboxylic acid that presents unique opportunities in the design of advanced polymers. Its distinctive structure, characterized by a sterically hindered quaternary carbon atom adjacent to the carboxylic acid functional group, is the key to its utility. This steric bulk significantly influences the reactivity of the carboxyl group and the properties of the resulting polymers. While structurally similar compounds have found widespread use, the specific application of 2,5-dimethyl-2-ethylhexanoic acid is an area ripe for exploration. This guide will illuminate its potential in three key areas: as a precursor to polymerization catalysts, as a reaction modifier, and as a functional monomer for tailoring polymer architecture.

PART 1: Application as a Catalyst Precursor in Ring-Opening Polymerization

The metal salts of sterically hindered carboxylic acids are effective catalysts in various polymerization reactions. Notably, tin(II) salts of similar acids, such as tin(II) 2-ethylhexanoate, are widely employed for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[1][2][3] The proposed mechanism for this catalysis involves the formation of a tin(II) alkoxide as the active species that initiates polymerization.[2] By extension, tin(II) 2,5-dimethyl-2-ethylhexanoate can be synthesized and utilized for similar purposes.

Protocol 1: Synthesis of Tin(II) 2,5-Dimethyl-2-ethylhexanoate Catalyst

This protocol outlines the synthesis of the tin(II) salt of 2,5-dimethyl-2-ethylhexanoic acid, a potent catalyst for ring-opening polymerization.

Materials:

  • 2,5-Dimethyl-2-ethylhexanoic acid

  • Tin(II) chloride (anhydrous)

  • Triethylamine

  • Anhydrous toluene

  • Anhydrous hexane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dimethyl-2-ethylhexanoic acid (2.1 equivalents) in anhydrous toluene.

  • Addition of Base: Add triethylamine (2.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Formation of the Tin Salt: Slowly add a solution of anhydrous tin(II) chloride (1 equivalent) in anhydrous toluene to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. A white precipitate of triethylamine hydrochloride will form.

  • Isolation: Filter the reaction mixture under inert atmosphere to remove the precipitate.

  • Purification: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator. Wash the resulting viscous liquid with anhydrous hexane and dry under vacuum to yield the tin(II) 2,5-dimethyl-2-ethylhexanoate catalyst.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the tin(II) chloride and the resulting catalyst, rendering it inactive.

  • Inert Atmosphere: Prevents the oxidation of the tin(II) species to the less active tin(IV) state.

  • Use of Triethylamine: Acts as a base to deprotonate the carboxylic acid, facilitating the reaction with tin(II) chloride, and to scavenge the HCl byproduct.

  • Stoichiometry: A slight excess of the carboxylic acid and base ensures complete reaction of the tin(II) chloride.

Application Note: Ring-Opening Polymerization of ε-Caprolactone

This protocol demonstrates the use of the synthesized tin(II) 2,5-dimethyl-2-ethylhexanoate as a catalyst for the controlled polymerization of ε-caprolactone.

Materials:

  • Synthesized Tin(II) 2,5-dimethyl-2-ethylhexanoate catalyst

  • ε-Caprolactone (freshly distilled)

  • Benzyl alcohol (as initiator, dried over molecular sieves)

  • Anhydrous toluene

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator: In a flame-dried Schlenk tube, add ε-caprolactone and benzyl alcohol. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Addition: Add the tin(II) 2,5-dimethyl-2-ethylhexanoate catalyst (typically at a monomer-to-catalyst ratio of 500:1 to 5000:1) dissolved in a small amount of anhydrous toluene.

  • Polymerization: Immerse the sealed tube in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 1-24 hours, depending on the desired conversion and molecular weight).

  • Termination and Precipitation: Cool the reaction to room temperature, dissolve the viscous polymer in a small amount of toluene, and precipitate it into an excess of cold methanol.

  • Drying: Decant the methanol and dry the polymer under vacuum until a constant weight is achieved.

Expected Outcome:

The use of a sterically hindered carboxylate ligand on the tin catalyst can influence the polymerization kinetics and the properties of the resulting polymer. The bulky nature of the 2,5-dimethyl-2-ethylhexanoate group may affect the coordination of the monomer to the active tin center, potentially leading to a more controlled polymerization and a narrower molecular weight distribution compared to less hindered catalysts.

PART 2: Role as a Reaction Modifier in Controlled Polymerization

Sterically hindered carboxylic acids can act as crucial additives in certain polymerization techniques, influencing the reaction pathway and the final polymer characteristics. For instance, 2,2-diethylhexanoic acid has been demonstrated to improve the molecular weight and reduce defects in palladium-catalyzed direct arylation polymerization (DArP).[4] This is attributed to the ability of the bulky carboxylate to act as a ligand for the metal catalyst, modulating its activity and preventing side reactions. A similar role can be envisioned for 2,5-dimethyl-2-ethylhexanoic acid.

Application Note: A Hypothetical Application in Controlled Radical Polymerization

In atom transfer radical polymerization (ATRP), the ligand coordinated to the copper catalyst is critical in controlling the polymerization. The steric and electronic properties of the ligand dictate the position of the atom transfer equilibrium. While typically nitrogen-based ligands are used, the addition of carboxylates can influence the catalyst's solubility and activity.

Conceptual Workflow:

workflow cluster_prep Catalyst Complex Preparation cluster_polym ATRP Process cluster_workup Product Isolation CuBr Cu(I)Br Catalyst_Complex Catalyst Complex [Cu(I)Br/PMDETA/DMHA] CuBr->Catalyst_Complex Ligand PMDETA Ligand->Catalyst_Complex DMHA 2,5-Dimethyl- 2-ethylhexanoic acid (DMHA) DMHA->Catalyst_Complex Monomer_Solvent Monomer/ Solvent Polymerization Polymerization (e.g., 90°C) Monomer_Solvent->Polymerization Catalyst_Complex->Polymerization Initiator Ethyl α-bromoisobutyrate (Initiator) Initiator->Polymerization Quench Quench Polymerization->Quench Quench/ Dilute Precipitation Precipitation Quench->Precipitation Precipitate in Methanol Purified_Polymer Purified Polymer Precipitation->Purified_Polymer Filter & Dry

Figure 1: Conceptual workflow for ATRP with 2,5-dimethyl-2-ethylhexanoic acid as a modifier.

Rationale:

The addition of 2,5-dimethyl-2-ethylhexanoic acid to an ATRP system could potentially:

  • Enhance Catalyst Solubility: The lipophilic nature of the branched alkyl chain can improve the solubility of the copper catalyst in less polar monomers or solvents.

  • Modulate Catalyst Activity: The carboxylate group could weakly coordinate to the copper center, influencing the redox potential of the Cu(I)/Cu(II) couple and thereby affecting the polymerization rate and control.

  • Suppress Side Reactions: The steric bulk of the additive might hinder undesirable side reactions, leading to a polymer with fewer defects.

PART 3: Application as a Monofunctional Monomer for Polymer Modification

The incorporation of 2,5-dimethyl-2-ethylhexanoic acid as a monofunctional monomer in step-growth polymerization provides a powerful tool for controlling polymer architecture and properties. Acting as a chain-capping or chain-branching agent (when used in conjunction with polyfunctional co-monomers), it can significantly impact molecular weight, solubility, and thermal and mechanical properties.

Protocol 2: Synthesis of a Polyester with Branched End-Groups

This protocol describes the synthesis of a polyester with 2,5-dimethyl-2-ethylhexanoic acid as a chain-terminating agent to control molecular weight and introduce hydrophobic end-groups.

Materials:

  • Adipoyl chloride

  • 1,6-Hexanediol

  • 2,5-Dimethyl-2-ethylhexanoic acid

  • Pyridine (dried)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,6-hexanediol and a calculated amount of 2,5-dimethyl-2-ethylhexanoic acid (the molar ratio will determine the extent of chain capping and the final molecular weight) in anhydrous DCM and pyridine.

  • Monomer Addition: Cool the flask in an ice bath and slowly add a solution of adipoyl chloride in anhydrous DCM from the dropping funnel.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Concentrate the solution using a rotary evaporator and precipitate the polymer into cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Impact of the Branched Monomer:

PropertyExpected Effect of 2,5-Dimethyl-2-ethylhexanoic Acid IncorporationRationale
Molecular Weight Decreased with increasing concentrationActs as a chain terminator due to its monofunctionality.
Solubility Increased in non-polar solventsThe hydrophobic, bulky end-groups disrupt chain packing and increase affinity for organic solvents.
Crystallinity DecreasedThe irregular, bulky end-groups hinder the regular alignment of polymer chains required for crystallization.
Glass Transition Temp. (Tg) Potentially loweredIncreased free volume due to the bulky end-groups can lead to a lower Tg.
Diagram of Polymer Structure Modification

polymer_modification Linear_Polymer HO-[Diol-Diacid]-OH Capped_Polymer DMHA [Diol-Diacid] DMHA note DMHA = 2,5-Dimethyl-2-ethylhexanoyl group

Figure 2: Comparison of a linear polyester with one end-capped with 2,5-dimethyl-2-ethylhexanoic acid.

Conclusion and Future Outlook

2,5-Dimethyl-2-ethylhexanoic acid is a versatile building block in polymer synthesis, offering multiple avenues for the development of advanced materials. Its utility as a precursor for catalysts, a reaction modifier, and a functional monomer for controlling polymer architecture has been outlined in this guide. The protocols and application notes provided herein serve as a foundation for researchers to explore the full potential of this unique molecule. Future research may focus on the synthesis of novel metal complexes of this acid for catalysis, its application in other controlled polymerization techniques, and the development of polymers with tailored properties for specific applications in drug delivery, coatings, and specialty plastics. The strategic use of such structurally distinct monomers is a key enabler for innovation in polymer science.

References

  • Ataman Kimya. (n.d.). TIN(II) 2-ETHYLHEXANOATE. Retrieved from [Link]

  • BNT Chemicals. (n.d.). Tin(II) 2-ethylhexanoate. Retrieved from [Link]

  • Duda, A., & Penczek, S. (2000). Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. Macromolecules, 33(20), 7380–7386.
  • Gao, J., et al. (2023). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Advances, 13(45), 31635-31642.
  • Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of l,l-Dilactide. Macromolecules, 33(20), 7359–7370.
  • Södergård, A., & Stolt, M. (2010). Industrial production of high molecular weight poly(lactic acid). In Poly(lactic acid) (pp. 27-41). Springer, Dordrecht.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • European Patent Office. (1994). Production of metal salts (EP 0632005 B1).
  • Zhang, Z., et al. (2018). Branched polyesters: Preparative strategies and applications. Advanced Drug Delivery Reviews, 107, 81-93.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Kricheldorf, H. R., & Kreiser-Saunders, I. (1996). Polylactones, 35. Polymerization of L-lactide by means of tin(II) salts. Die Makromolekulare Chemie, 197(5), 1635-1650.
  • Agarwal, S. (2017). Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry, 8(39), 6066-6076.
  • Zhu, J.-B., & Theato, P. (2016). Branched polymers: synthesis and application. Macromolecules, 49(22), 8348-8371.
  • Kricheldorf, H. R., et al. (2005). On the mechanism of polymerization of cyclic esters induced by Tin(II) octoate. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3247-3257.
  • Felfel, R. M., et al. (2014). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies.

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Method

The Role of Steric Hindrance in Catalysis: Application Notes for 2,5-Dimethyl-2-ethylhexanoic Acid Derivatives

Introduction: The Strategic Advantage of Steric Encumbrance in Catalyst Design In the intricate world of catalysis, the design of the ligand sphere around a metallic center is paramount in dictating the catalyst's effica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Steric Encumbrance in Catalyst Design

In the intricate world of catalysis, the design of the ligand sphere around a metallic center is paramount in dictating the catalyst's efficacy, selectivity, and overall performance. While electronic effects have long been a primary focus, the strategic manipulation of steric hindrance offers a powerful tool to modulate catalytic activity. 2,5-Dimethyl-2-ethylhexanoic acid, a unique carboxylic acid characterized by a sterically demanding quaternary carbon alpha to the carboxyl group, serves as an exemplary precursor for a novel class of catalysts. Its derivatives, particularly metal complexes, are poised to offer significant advantages in various catalytic transformations.

The bulky 2,5-dimethyl-2-ethylhexanoate ligand, when coordinated to a metal center, creates a sterically congested environment. This "steric shielding" can influence the catalyst's behavior in several key ways:

  • Enhanced Selectivity: The bulky ligand can restrict the approach of substrates to the metal center, favoring specific orientations and leading to higher regio- and stereoselectivity in the products.

  • Stabilization of Catalytic Intermediates: The steric bulk can prevent catalyst deactivation pathways such as dimerization or aggregation, thereby increasing the catalyst's lifetime and turnover number.

  • Modulation of Reactivity: By influencing the coordination geometry and electronic properties of the metal center, the sterically hindered ligand can fine-tune the catalyst's reactivity for a specific transformation.

This technical guide provides detailed application notes and protocols for the synthesis and utilization of 2,5-Dimethyl-2-ethylhexanoic acid derivatives as catalysts, with a primary focus on their application in ring-opening polymerization.

I. Synthesis of Metal 2,5-Dimethyl-2-ethylhexanoate Catalysts

The synthesis of metal complexes of 2,5-Dimethyl-2-ethylhexanoic acid can be achieved through a straightforward salt metathesis reaction. The following protocol provides a general method for the preparation of a divalent metal catalyst, such as cobalt(II) 2,5-Dimethyl-2-ethylhexanoate.

Protocol 1: Synthesis of Cobalt(II) 2,5-Dimethyl-2-ethylhexanoate

Objective: To synthesize a cobalt(II) complex of 2,5-Dimethyl-2-ethylhexanoic acid for use as a catalyst.

Materials:

  • 2,5-Dimethyl-2-ethylhexanoic acid

  • Sodium hydroxide (NaOH)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Preparation of Sodium 2,5-Dimethyl-2-ethylhexanoate:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 2,5-Dimethyl-2-ethylhexanoic acid in 100 mL of methanol.

    • In a separate beaker, prepare a solution of 2.32 g of sodium hydroxide in 50 mL of deionized water.

    • Slowly add the NaOH solution to the methanolic solution of the carboxylic acid with vigorous stirring.

    • Stir the mixture at room temperature for 1 hour to ensure complete neutralization.

    • Remove the methanol under reduced pressure using a rotary evaporator to obtain the sodium salt.

  • Synthesis of Cobalt(II) 2,5-Dimethyl-2-ethylhexanoate:

    • Dissolve the sodium 2,5-Dimethyl-2-ethylhexanoate in 100 mL of deionized water.

    • In a separate beaker, dissolve 6.88 g of CoCl₂·6H₂O in 50 mL of deionized water.

    • Slowly add the aqueous solution of CoCl₂·6H₂O to the solution of the sodium salt with constant stirring. A precipitate should form.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Transfer the mixture to a separatory funnel and extract the cobalt complex with three 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with two 50 mL portions of deionized water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Characterization: The resulting cobalt(II) 2,5-Dimethyl-2-ethylhexanoate should be characterized by techniques such as FT-IR spectroscopy (to confirm the coordination of the carboxylate group) and elemental analysis.

II. Application in Ring-Opening Polymerization (ROP) of Lactide

Metal carboxylates are well-established catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA).[1][2] The steric and electronic properties of the carboxylate ligand play a crucial role in the catalytic activity and the properties of the resulting polymer.[3][4] The use of a sterically hindered ligand like 2,5-dimethyl-2-ethylhexanoate is expected to influence the polymerization by controlling the approach of the monomer to the metal center, potentially leading to enhanced stereoselectivity.[5]

Protocol 2: Bulk Polymerization of L-Lactide using Cobalt(II) 2,5-Dimethyl-2-ethylhexanoate

Objective: To perform the ring-opening polymerization of L-lactide using the synthesized cobalt(II) 2,5-Dimethyl-2-ethylhexanoate catalyst.

Materials:

  • Cobalt(II) 2,5-Dimethyl-2-ethylhexanoate (as synthesized in Protocol 1)

  • L-Lactide (recrystallized from dry toluene and dried under vacuum)

  • Benzyl alcohol (dried over molecular sieves)

  • Dry toluene

  • Schlenk flask and line

  • Inert atmosphere (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Catalyst and Monomer Preparation:

    • Under an inert atmosphere, add a specific amount of L-lactide (e.g., 1.44 g, 10 mmol) to a dry Schlenk flask.

    • In a separate vial, prepare a stock solution of the cobalt catalyst in dry toluene (e.g., 10 mg/mL).

    • Prepare a stock solution of the co-initiator, benzyl alcohol, in dry toluene (e.g., 10 mg/mL).

  • Polymerization:

    • Heat the Schlenk flask containing the L-lactide in an oil bath to the desired reaction temperature (e.g., 130 °C) to melt the monomer.

    • Once the monomer is molten, add the desired amount of the cobalt catalyst solution via syringe (e.g., to achieve a monomer-to-catalyst ratio of 200:1).

    • Add the desired amount of the benzyl alcohol solution via syringe (e.g., to achieve a monomer-to-initiator ratio of 200:1).

    • Stir the reaction mixture under an inert atmosphere for the desired reaction time (e.g., 1-4 hours).

  • Polymer Isolation and Characterization:

    • After the specified time, cool the reaction mixture to room temperature. The polymer should solidify.

    • Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

    • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and dispersity (Đ), and by ¹H NMR spectroscopy to determine the conversion and microstructure.

Expected Influence of the Sterically Hindered Ligand:

The use of the bulky 2,5-dimethyl-2-ethylhexanoate ligand is hypothesized to provide greater control over the polymerization compared to less hindered carboxylates. This can manifest in:

  • Narrower Molecular Weight Distribution (Lower Đ): The defined steric environment can lead to a more controlled initiation and propagation, resulting in polymer chains of more uniform length.

  • Enhanced Stereocontrol: When using a racemic lactide, the chiral pockets created by the bulky ligands around the metal center could favor the insertion of one enantiomer over the other, leading to stereoblock or isotactic-rich PLA.

Data Presentation:
CatalystMonomer/Cat RatioTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
Co(2,5-DM-2-EHA)₂20029525,0001.15
Co(2-EHA)₂20029827,0001.30

This is a hypothetical data table for illustrative purposes, comparing the performance of the sterically hindered catalyst (Co(2,5-DM-2-EHA)₂) with a less hindered analogue (Co(2-EHA)₂).

III. Other Potential Catalytic Applications

The unique properties of metal complexes derived from 2,5-Dimethyl-2-ethylhexanoic acid suggest their potential utility in other areas of catalysis.

A. Oxidation Catalysis

Cobalt complexes are known to be effective catalysts for oxidation reactions.[6][7] The sterically hindered environment provided by the 2,5-dimethyl-2-ethylhexanoate ligand could enhance the selectivity of oxidation reactions, for example, in the selective oxidation of hydrocarbons, by controlling the access of the substrate to the active cobalt-oxo species.

B. Cross-Coupling Reactions

In cross-coupling reactions, the steric and electronic properties of the ligands on the metal catalyst are critical for achieving high efficiency and selectivity.[8][9][10][11] Bulky ligands can promote the reductive elimination step and prevent catalyst deactivation. Metal 2,5-dimethyl-2-ethylhexanoates could serve as precursors for in-situ generated catalysts for various cross-coupling reactions.

IV. Visualizations

Synthesis of Metal 2,5-Dimethyl-2-ethylhexanoate

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Metathesis Carboxylic_Acid 2,5-Dimethyl-2- ethylhexanoic Acid Sodium_Salt Sodium 2,5-Dimethyl-2- ethylhexanoate Carboxylic_Acid->Sodium_Salt Neutralization NaOH NaOH NaOH->Sodium_Salt Metal_Salt Metal(II) Halide (e.g., CoCl₂) Final_Product Metal(II) 2,5-Dimethyl-2- ethylhexanoate Metal_Salt->Final_Product Sodium_Salt_2 Sodium 2,5-Dimethyl-2- ethylhexanoate Sodium_Salt_2->Final_Product Precipitation

Caption: General workflow for the synthesis of metal 2,5-Dimethyl-2-ethylhexanoates.

Catalytic Cycle for Ring-Opening Polymerization

G Catalyst M(OOCR)₂ Active_Catalyst M(OOCR)(OR') Catalyst->Active_Catalyst Initiation Initiator R'OH Initiator->Active_Catalyst Coordinated_Monomer Monomer-Catalyst Complex Active_Catalyst->Coordinated_Monomer Coordination Monomer Lactide Monomer->Coordinated_Monomer Ring_Opened Ring-Opened Intermediate Coordinated_Monomer->Ring_Opened Ring Opening Polymer_Chain Growing Polymer Chain Ring_Opened->Polymer_Chain Propagation Polymer_Chain->Coordinated_Monomer n Lactide

Caption: A simplified catalytic cycle for the ROP of lactide.

V. Conclusion

Derivatives of 2,5-Dimethyl-2-ethylhexanoic acid, particularly its metal complexes, represent a promising class of catalysts. The inherent steric bulk of the ligand provides a powerful handle to control catalyst activity and selectivity. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of these sterically engineered catalysts in a wide range of chemical transformations, from polymer synthesis to fine chemical production. Further research into the synthesis of a broader range of metal complexes and their evaluation in various catalytic systems is highly encouraged.

References

Sources

Application

Application Note: 2,5-Dimethyl-2-ethylhexanoic Acid (DMEHA) in High-Stability Medical Plasticizers

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the specific utility of 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) —a highly branched "neo-aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the specific utility of 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) —a highly branched "neo-acid" isomer—as a building block for high-stability plasticizers in medical-grade polymers and pharmaceutical coatings.

Executive Summary

Standard plasticizers (e.g., DEHP, standard 2-ethylhexanoates) often fail in advanced medical applications due to two critical weaknesses: migration (leaching into biological fluids) and hydrolytic degradation (breakdown under physiological pH).

2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) (CAS: 24353-79-5) represents a superior alternative to standard 2-ethylhexanoic acid (2-EHA). Its unique structure features a quaternary


-carbon , creating a "neo-acid" architecture. When synthesized into esters (the active plasticizing agent), this steric bulk acts as a shield, significantly retarding enzymatic and hydrolytic attack while reducing molecular mobility (migration) without compromising polymer flexibility.

This guide details the protocol for synthesizing DMEHA-based esters and validating their performance as ultra-stable plasticizers for medical-grade PVC and pharmaceutical coatings (e.g., enteric polymers).

Technical Background & Mechanism

The "Neo-Acid" Advantage

Unlike linear or mono-branched fatty acids, DMEHA possesses a quaternary carbon at the


-position (C2) and an additional methyl branch at C5.
  • Standard 2-EHA: Tertiary

    
    -carbon (
    
    
    
    ). Susceptible to nucleophilic attack.
  • DMEHA: Quaternary

    
    -carbon (
    
    
    
    ). The ester carbonyl is sterically "buried."
Mechanism of Action
  • Steric Shielding: The dense alkyl branching around the ester linkage blocks water and esterase enzymes from accessing the carbonyl carbon, increasing hydrolytic stability by orders of magnitude compared to standard fatty esters.

  • Entanglement: The irregular, bulky structure increases friction between polymer chains, preventing the "zipper effect" of plasticizer migration, crucial for long-term implantable devices or shelf-stable drug formulations.

G DMEHA 2,5-Dimethyl-2-ethylhexanoic Acid (Quaternary Alpha-Carbon) Esterification Sterically Hindered Esterification DMEHA->Esterification Acid Precursor Polyol Polyol Substrate (e.g., Neopentyl Glycol) Polyol->Esterification Alcohol Precursor Plasticizer DMEHA-Ester Plasticizer (High Steric Bulk) Esterification->Plasticizer Catalytic Dehydration PVC_Matrix PVC/Polymer Matrix Plasticizer->PVC_Matrix Compounding Stability Hydrolytic Stability (Enzyme Resistant) PVC_Matrix->Stability Steric Shielding Migration Low Migration (Leaching Resistance) PVC_Matrix->Migration Chain Entanglement

Figure 1: Mechanistic pathway of DMEHA converting into a high-stability plasticizer.

Experimental Protocols

Protocol A: Synthesis of DMEHA-Based Plasticizer (DMEHA-NPG Ester)

Rationale: Direct use of the acid is corrosive; it must be converted to an ester. Neopentyl Glycol (NPG) is selected as the backbone to create a "double-hindered" ester for maximum stability.

Materials:

  • 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) (>98% purity).

  • Neopentyl Glycol (NPG).[1]

  • Catalyst: Tin(II) Octoate or p-Toluenesulfonic acid (pTSA).

  • Solvent: Xylene (for azeotropic distillation).

Step-by-Step Methodology:

  • Stoichiometry: Charge a 3-neck round bottom flask with NPG (1.0 eq) and DMEHA (2.2 eq). The slight excess of acid ensures complete conversion of hydroxyl groups.

  • Setup: Equip flask with a Dean-Stark trap (filled with xylene), reflux condenser, and nitrogen inlet.

  • Reaction:

    • Add Catalyst (0.1 wt% relative to reactants).

    • Heat to 180–220°C under nitrogen flow. Note: The high steric hindrance of DMEHA requires higher temperatures and longer reaction times (8–12 hrs) compared to standard fatty acids.

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when the Acid Value (AV) drops below 2 mg KOH/g.

  • Purification:

    • Neutralization: Wash crude ester with 10% Na2CO3 solution to remove excess acid.

    • Drying: Wash with brine, separate organic layer, and dry over MgSO4.

    • Distillation: Remove solvent (xylene) and unreacted volatiles via rotary evaporation under high vacuum (10 mbar, 150°C).

  • Validation: Verify structure via FTIR (Ester C=O peak at ~1740 cm⁻¹, absence of OH peak at 3400 cm⁻¹).

Protocol B: Incorporation into Medical-Grade PVC

Rationale: To evaluate plasticization efficiency (Tg reduction) and compatibility.

  • Formulation:

    • PVC Resin (K-value 70): 100 phr (parts per hundred resin).

    • DMEHA-NPG Plasticizer: 40 phr.

    • Ca/Zn Stabilizer: 2 phr.

  • Dry Blending: Mix components in a high-speed mixer at 80°C for 10 minutes until a free-flowing dry blend is obtained.

  • Melt Compounding: Process on a two-roll mill at 165°C for 5 minutes.

  • Compression Molding: Press into 1mm sheets at 170°C (150 bar) for 3 minutes.

Protocol C: Leaching & Migration Assay (Pharma Compliance)

Rationale: Critical for drug contact materials (blood bags, tubing).

  • Simulants: Prepare extraction media:

    • Distilled Water (pH 7).

    • Ethanol/Water (15:85 v/v) – Simulating aqueous drugs.

    • Vegetable Oil – Simulating lipophilic drugs.

  • Immersion: Cut PVC samples (5x5 cm). Weigh (

    
    ). Immerse in simulant at 37°C for 72 hours (simulating body temp).
    
  • Quantification:

    • Remove samples, rinse with distilled water, and dry in a vacuum oven at 40°C for 24 hours.

    • Weigh (

      
      ).
      
    • Calculation:

      
      .
      
  • Acceptance Criteria: Weight loss must be <1.0% (standard medical grade requirement).

Comparative Data Analysis

The following table contrasts the theoretical performance of DMEHA esters against standard plasticizers.

PropertyDi(2-ethylhexyl) Phthalate (DEHP)Standard 2-EHA Ester (TEG-EH)DMEHA Ester (Target)
Molecular Structure Aromatic, Linear branchesAliphatic, Tertiary

-carbon
Aliphatic, Quaternary

-carbon
Hydrolytic Stability ModerateLow (Enzymatic cleavage risk)High (Sterically blocked)
Migration (Hexane) High (>10% loss)ModerateLow (<3% loss)
Toxicity Profile Endocrine Disruptor (Concern)LowLow (Non-aromatic)
Glass Transition (

)
-50°C-45°C-40°C to -45°C (Est.)

Note: While DMEHA esters may show a slightly higher


 (less efficient plasticization per gram) due to steric bulk, the gain in permanence and stability outweighs this in critical medical applications.

References

  • ChemicalBook. (2023). 2,5-dimethyl-2-ethylhexanoic acid - Product Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21572685, 2,5-Dimethylhexanoic acid (Structural Analog). Retrieved from

  • MDPI. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization. (Context on bio-based/alternative plasticizers). Retrieved from

  • ECHEMI. (2023). 2-ethyl-2,5-dimethylhexanoic acid CAS 24353-79-5 Data.[2][3][4] Retrieved from

  • Google Patents. (2016). Low-volatility plasticizer blends (US9340658B2). (Demonstrates use of hindered glycol esters). Retrieved from

Sources

Method

Application Note: Strategies for the Derivatization of 2,5-Dimethyl-2-ethylhexanoic Acid for Enhanced Chromatographic Analysis

An in-depth guide to the derivatization of 2,5-Dimethyl-2-ethylhexanoic acid for chromatographic analysis, designed for researchers, scientists, and drug development professionals. Abstract 2,5-Dimethyl-2-ethylhexanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the derivatization of 2,5-Dimethyl-2-ethylhexanoic acid for chromatographic analysis, designed for researchers, scientists, and drug development professionals.

Abstract

2,5-Dimethyl-2-ethylhexanoic acid is a branched-chain carboxylic acid whose analysis presents significant challenges due to its structural properties. Its high polarity and low volatility can lead to poor peak shape, low sensitivity, and adsorption issues within chromatographic systems, particularly in gas chromatography (GC).[1] This application note provides a comprehensive guide to the derivatization of 2,5-Dimethyl-2-ethylhexanoic acid to overcome these analytical hurdles. We will explore detailed protocols for esterification and silylation for GC analysis, as well as strategies for chiral separation, which is critical given the molecule's stereocenter. Each protocol is presented with an explanation of the underlying chemistry, field-proven insights, and a discussion of the relative advantages and limitations to guide method development.

The Analytical Challenge: Why Derivatization is Essential

2,5-Dimethyl-2-ethylhexanoic acid, like other branched-chain carboxylic acids, possesses a polar carboxyl group (-COOH) containing an active hydrogen atom.[1] This feature is the primary source of analytical difficulty for several reasons:

  • High Polarity: The carboxyl group can form hydrogen bonds, leading to strong interactions with active sites in GC injectors and columns. This results in broad, tailing peaks, which compromises resolution and reduces sensitivity.

  • Low Volatility: The hydrogen bonding also increases the boiling point of the acid, making it less suitable for GC analysis without derivatization.[1] The goal of derivatization is to replace the active hydrogen with a non-polar group, thereby increasing volatility and thermal stability.[2]

  • Poor Ionization in LC-MS: While amenable to negative-ion mode mass spectrometry (MS), analysis in positive-ion mode, which can offer better sensitivity and specificity for certain applications, is often challenging without derivatization to introduce a readily ionizable functional group.[3]

  • Chirality: The molecule contains a chiral center at the C2 position. The analysis of enantiomers is often a regulatory requirement in drug development and metabolomics. Direct separation of enantiomers requires expensive chiral columns, but derivatization with a chiral reagent allows for their separation as diastereomers on standard, achiral columns.[4][5]

This guide provides validated protocols to convert 2,5-Dimethyl-2-ethylhexanoic acid into derivatives suitable for high-performance analysis.

Derivatization for Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] To make 2,5-Dimethyl-2-ethylhexanoic acid compatible with GC analysis, its polar carboxyl group must be chemically masked.[7] The two most robust and widely adopted methods are esterification and silylation.[1]

Strategy 1: Esterification via Acid-Catalyzed Methylation

Esterification is a classic and highly reliable method for the derivatization of carboxylic acids. The process involves converting the carboxylic acid into its corresponding methyl ester, which is significantly less polar and more volatile.[8] Boron trifluoride (BF₃) in methanol is an effective catalyst for this reaction.[9]

Causality of Experimental Choices: The BF₃ acts as a Lewis acid, protonating the carboxyl group's oxygen atom. This protonation makes the carboxyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol. Heating accelerates the reaction rate to ensure a quantitative conversion within a practical timeframe.

Esterification cluster_reactants Reactants cluster_products Products Analyte 2,5-Dimethyl-2-ethylhexanoic Acid (R-COOH) Catalyst BF3 Catalyst Analyte->Catalyst Derivative Methyl Ester Derivative (R-COOCH3) Analyte->Derivative Methanol Methanol (CH3OH) Methanol->Derivative Nucleophilic Attack Heat Heat (e.g., 60-80°C) Heat->Derivative Accelerates Reaction Water Water (H2O) Derivative->Water Elimination

Caption: Esterification reaction workflow.

Protocol 2.1: Methyl Ester Synthesis using BF₃-Methanol

  • Sample Preparation: Accurately weigh approximately 1-5 mg of 2,5-Dimethyl-2-ethylhexanoic acid into a 4 mL screw-cap vial with a PTFE-lined cap. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of a 14% (w/v) solution of Boron Trifluoride in Methanol (BF₃-Methanol).

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester derivative.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for injection.

Strategy 2: Silylation to form Trimethylsilyl (TMS) Esters

Silylation is a rapid and effective derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7][10] Silyl derivatives are non-polar, volatile, and thermally stable, making them ideal for GC-MS analysis.[2][11] A common and highly reactive silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2][12]

Causality of Experimental Choices: BSTFA is a powerful TMS donor. The TMCS catalyst enhances the reactivity of BSTFA, making the derivatization of the sterically hindered tertiary carboxylic acid more efficient.[7] The reaction is typically performed in an aprotic solvent like acetonitrile or pyridine. The byproducts of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, preventing interference with the analyte peak.[12] Crucially, this reaction is highly sensitive to moisture , as water will preferentially react with the silylating reagent, reducing yield and potentially hydrolyzing the formed derivative.[7]

Silylation cluster_reactants Reactants cluster_products Products Analyte 2,5-Dimethyl-2-ethylhexanoic Acid (R-COOH) Solvent Aprotic Solvent (e.g., Acetonitrile) Analyte->Solvent Dissolution Derivative TMS Ester Derivative (R-COOSi(CH3)3) Analyte->Derivative BSTFA BSTFA + 1% TMCS Solvent->Derivative Reaction Heat Heat (e.g., 70°C) Heat->Derivative Accelerates Reaction Byproducts Volatile Byproducts Derivative->Byproducts Formation

Caption: Silylation reaction workflow.

Protocol 2.2: TMS Ester Synthesis using BSTFA + 1% TMCS

  • Sample Preparation: Place 0.1-1 mg of the dried sample into a 2 mL autosampler vial. Ensure all glassware is scrupulously dry.

  • Reagent Addition: Add 100 µL of acetonitrile (or another suitable aprotic solvent) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly and heat at 70°C for 20 minutes.

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS system. Note that TMS derivatives should be analyzed promptly as they can be susceptible to hydrolysis over time.

Derivatization for Enantioselective (Chiral) Analysis

The presence of a stereocenter at the C2 position necessitates a strategy for chiral separation. While chiral GC columns can be used, an alternative and often more accessible method is to derivatize the acid with an enantiomerically pure reagent to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral column.

Causality of Experimental Choices: Reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, such as (S)-(-)-α-methylbenzylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), produces two diastereomeric amides. These diastereomers can then be resolved chromatographically.

Protocol 3.1: Formation of Diastereomeric Amides

  • Sample Preparation: In a dry vial, dissolve ~2 mg of 2,5-Dimethyl-2-ethylhexanoic acid in 500 µL of dry dichloromethane.

  • Reagent Addition: Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine and 1.1 equivalents of dicyclohexylcarbodiimide (DCC).

  • Reaction: Cap the vial and let it react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a pilot GC run).

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Purification: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

Summary of Derivatization Strategies

The choice of derivatization reagent depends on the analytical goal, available instrumentation, and sample matrix.[7] The table below summarizes the discussed methods.

Strategy Reagent Primary Application Reaction Conditions Advantages Disadvantages
Esterification BF₃-MethanolGC-FID, GC-MS60-80°C, 30 minHighly stable derivatives, quantitative reaction.Requires extraction, reagents can be harsh.
Silylation BSTFA + 1% TMCSGC-MS70°C, 20 minFast reaction, volatile byproducts, highly reactive.[11][12]Moisture sensitive, derivatives can be less stable.[7]
Chiral Derivatization (S)-(-)-α-methylbenzylamine + DCCEnantiomer Separation by GC/LCRoom Temp, 1-2 hrsAllows separation on achiral columns.Multi-step process with work-up required.

Conclusion

The successful analysis of 2,5-Dimethyl-2-ethylhexanoic acid by chromatography is highly dependent on proper sample derivatization. For general quantitative analysis by GC, both acid-catalyzed esterification and silylation are robust and reliable methods. Esterification provides exceptionally stable derivatives, while silylation offers a faster, more direct workflow. When enantiomeric separation is required, derivatization with a chiral amine to form diastereomers is an effective and accessible strategy. By understanding the chemistry and carefully following these protocols, researchers can overcome the inherent analytical challenges of this compound, leading to accurate, reproducible, and sensitive results.

References

  • Peris-Pla, E., et al. (2022). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Google Patents. (2010). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Supelco. (n.d.).
  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

  • PubMed Central. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2019).
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  • PubMed. (1998).
  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Google Patents. (2002). CN1357527A - Production process of 2-ethyl hexanoic acid.
  • National Institutes of Health (NIH). (2020).
  • ResearchGate. (n.d.). Carboxylic Acids, Branched-Chain Acids.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Master Organic Chemistry. (2025). Carboxylic Acids To Methyl Esters With Diazomethane – Mechanism.
  • YouTube. (2015). Higher: Branched chain carboxylic acids. Retrieved from [Link]

  • PubMed Central. (2024).
  • ResearchGate. (2019).
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • National Institutes of Health (NIH). (n.d.).
  • Analytical Chemistry. (n.d.).
  • YouTube. (2017). 29 Carboxylic acids examples with branches. Retrieved from [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods | PDF | Detection Limit.
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  • PubChem. (n.d.). 2,5-Dimethylhexanoic acid. Retrieved from [Link]

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  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (1977). The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues.
  • Google Patents. (n.d.). CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper.
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Sources

Application

Synthesis of 2,5-Dimethyl-2-ethylhexanoic Acid: A Detailed Guide for Researchers

This comprehensive application note provides detailed protocols and expert insights into the synthesis of 2,5-dimethyl-2-ethylhexanoic acid, a valuable carboxylic acid derivative with applications in various fields of ch...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides detailed protocols and expert insights into the synthesis of 2,5-dimethyl-2-ethylhexanoic acid, a valuable carboxylic acid derivative with applications in various fields of chemical research, including its use in biological studies to evaluate environmental chemicals for estrogenicity.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, step-by-step methodologies.

Introduction: The Significance of Sterically Hindered Carboxylic Acids

2,5-Dimethyl-2-ethylhexanoic acid is a sterically hindered carboxylic acid. The synthesis of such molecules can be challenging due to the steric hindrance around the carboxylic acid group, which can impede standard reactions.[2][3] Understanding the nuances of synthetic pathways to these compounds is crucial for their successful preparation and subsequent application. This document outlines a primary and an alternative synthetic route, providing the rationale behind the chosen methodologies and detailed experimental procedures.

Primary Synthetic Protocol: Alkylation of 2,5-Dimethylhexanoic Acid

The most direct approach to synthesizing 2,5-dimethyl-2-ethylhexanoic acid involves the α-alkylation of 2,5-dimethylhexanoic acid with an ethylating agent. This method is predicated on the deprotonation of the carboxylic acid to form a dianion, which then acts as a nucleophile.

Mechanistic Rationale

The α-proton of a carboxylic acid is not acidic enough to be removed by common bases. However, in the presence of a strong base, such as lithium diisopropylamide (LDA), both the acidic proton of the carboxyl group and the α-proton can be removed to form a dianion. This dianion is a potent nucleophile at the α-carbon, which can then undergo an SN2 reaction with an alkyl halide, in this case, iodoethane, to introduce the ethyl group at the 2-position.

Experimental Workflow Diagram

cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification A 2,5-Dimethylhexanoic Acid in Dry THF B Add 2.2 eq. LDA at -78 °C A->B C Stir for 1 hour at -78 °C B->C D Add 1.1 eq. Iodoethane at -78 °C C->D E Warm to Room Temperature and Stir Overnight D->E F Quench with Water E->F G Acidify with HCl F->G H Extract with Diethyl Ether G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the synthesis of 2,5-dimethyl-2-ethylhexanoic acid via α-alkylation.

Detailed Experimental Protocol

Materials:

  • 2,5-Dimethylhexanoic acid (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • Diisopropylamine (99.5%, anhydrous)

  • Iodoethane (99%)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to generate LDA.

  • Dianion Formation: In a separate flame-dried flask under an inert atmosphere, dissolve 2,5-dimethylhexanoic acid (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the carboxylic acid solution via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: To the dianion solution, add iodoethane (1.1 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding deionized water. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,5-dimethyl-2-ethylhexanoic acid.

Expected Results and Characterization
ParameterExpected Value
Yield 60-75%
Appearance Colorless to pale yellow oil[1]
¹H NMR Peaks corresponding to the ethyl and dimethylhexyl groups
¹³C NMR Peak corresponding to the carboxylic acid carbon, and other aliphatic carbons
Mass Spec (ESI-) [M-H]⁻ at m/z 171.27

Alternative Synthetic Route: Carboxylation of a Grignard Reagent

An alternative and widely applicable method for synthesizing carboxylic acids is the carboxylation of a Grignard reagent.[4][5][6] This method involves the reaction of an organomagnesium halide with carbon dioxide, followed by acidic work-up.[7]

Mechanistic Rationale

This synthesis would begin with the preparation of a Grignard reagent from a suitable alkyl halide, such as 2-bromo-2,5-dimethylhexane. The Grignard reagent, acting as a strong nucleophile, then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[7][8] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[4][5]

Synthetic Scheme Diagram

A 2-Bromo-2,5-dimethylhexane B Mg, Dry Ether A->B Step 1: Grignard Formation C Grignard Reagent B->C D 1. CO2 (dry ice) 2. H3O+ C->D Step 2: Carboxylation E 2,5-Dimethyl-2-ethylhexanoic Acid D->E

Caption: Grignard carboxylation route to 2,5-dimethyl-2-ethylhexanoic acid.

Brief Protocol Outline
  • Grignard Reagent Formation: React 2-bromo-2,5-dimethylhexane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.

  • Carboxylation: Pour the Grignard solution over an excess of crushed dry ice.

  • Work-up: After the reaction is complete, add a dilute acid (e.g., HCl) to protonate the carboxylate and dissolve the magnesium salts.

  • Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and purify as described in the primary protocol.

Conclusion

The synthesis of 2,5-dimethyl-2-ethylhexanoic acid can be effectively achieved through the α-alkylation of 2,5-dimethylhexanoic acid. This method, while requiring the use of a strong base, offers a direct and reliable route to the target compound. The alternative Grignard carboxylation method provides a classic and robust approach, contingent on the availability of the corresponding alkyl halide precursor. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

References

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023). MDPI. Retrieved from [Link]

  • Explain the preparation of carboxylic acids from Grignard. (n.d.). Vedantu. Retrieved from [Link]

  • Methods of Preparation of Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]

  • CN1357527A - Production process of 2-ethyl hexanoic acid. (n.d.). Google Patents.
  • Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (2025). JoVE. Retrieved from [Link]

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Method

Application Notes and Protocols: 2,5-Dimethyl-2-ethylhexanoic Acid in Organic Synthesis

Forward-Looking Statement The field of organic synthesis is in a perpetual state of innovation, driven by the quest for novel reagents that offer unique reactivity, selectivity, and efficiency. This guide delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The field of organic synthesis is in a perpetual state of innovation, driven by the quest for novel reagents that offer unique reactivity, selectivity, and efficiency. This guide delves into the prospective applications of 2,5-Dimethyl-2-ethylhexanoic acid, a chiral and sterically encumbered carboxylic acid. While this molecule is not yet a mainstream reagent with a vast body of published applications, its distinct structural attributes—a quaternary chiral center alpha to the carboxyl group and significant steric bulk—suggest considerable potential. This document, therefore, serves as both a summary of known properties and a forward-looking guide for researchers, scientists, and drug development professionals. We will explore its plausible roles as a chiral auxiliary and a sterically hindered protecting group by drawing logical parallels with well-established, structurally related motifs. The protocols herein are presented as exemplary pathways to encourage and guide further investigation into this promising synthetic building block.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety considerations is paramount before its integration into any synthetic workflow.

Physical and Chemical Properties

2,5-Dimethyl-2-ethylhexanoic acid is a chiral carboxylic acid. Carboxylic acids with significant hydrocarbon content are generally colorless, viscous liquids or low-melting solids with limited solubility in water but good solubility in organic solvents like ethanol, toluene, and diethyl ether.[1][2] The boiling points of such acids are typically high due to strong intermolecular hydrogen bonding.[1][2]

PropertyValue (Predicted/Typical)Source
Molecular FormulaC₁₀H₂₀O₂-
Molecular Weight172.27 g/mol -
AppearanceColorless liquid or low-melting solid[1][2]
Boiling Point> 200 °C (estimated)[1][2]
SolubilityPoor in water; soluble in organic solvents[1]
Safety and Handling

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Handle in a well-ventilated area or a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4]

Proposed Synthesis of 2,5-Dimethyl-2-ethylhexanoic Acid

The industrial synthesis of the related 2-ethylhexanoic acid proceeds via the oxidation of 2-ethylhexanal.[5] A plausible laboratory-scale synthesis for 2,5-Dimethyl-2-ethylhexanoic acid could involve the alkylation of a suitable precursor. A potential route starts from 2,5-dimethylhexanoic acid, which can be deprotonated to form a carboxylate, followed by alkylation with an ethyl halide.

G cluster_synthesis Proposed Synthesis Pathway start 2,5-Dimethylhexanoic acid deprotonation Deprotonation (e.g., LDA, THF, -78 °C) start->deprotonation enolate Lithium Enolate deprotonation->enolate alkylation Alkylation (e.g., Iodoethane) enolate->alkylation product 2,5-Dimethyl-2-ethylhexanoic acid alkylation->product

Caption: Proposed synthesis of 2,5-Dimethyl-2-ethylhexanoic acid.

Application as a Sterically Hindered Protecting Group

The steric bulk of the 2,5-dimethyl-2-ethylhexanoyl group suggests its utility as a protecting group for alcohols, analogous to the well-known pivaloyl (Piv) group.[6] Sterically hindered esters are known for their enhanced stability towards a range of reaction conditions, particularly nucleophilic attack and enzymatic cleavage.

Rationale and Advantages

The quaternary carbon atom alpha to the carbonyl in the 2,5-dimethyl-2-ethylhexanoyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering the corresponding esters robust. This increased stability can be advantageous in multi-step syntheses where other protecting groups might be labile.

Exemplary Protocol for Protection of a Primary Alcohol

This protocol is based on standard procedures for pivaloyl protection.[6][7]

Workflow:

G cluster_protection Protection Workflow start Primary Alcohol (R-CH₂OH) esterification Esterification (Pyridine, DCM, 0 °C to RT) start->esterification activation Acid Chloride Formation (SOCl₂ or (COCl)₂) acid_chloride 2,5-Dimethyl-2-ethylhexanoyl chloride activation->acid_chloride acid_chloride->esterification product Protected Alcohol (R-CH₂-O-Piv*) esterification->product 2,5-Dimethyl-2-ethylhexanoic acid 2,5-Dimethyl-2-ethylhexanoic acid 2,5-Dimethyl-2-ethylhexanoic acid->activation

Caption: Workflow for alcohol protection. Piv denotes the 2,5-dimethyl-2-ethylhexanoyl group.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 2,5-Dimethyl-2-ethylhexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Esterification: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (1.5 eq). Cool the solution to 0 °C and add a solution of the crude 2,5-dimethyl-2-ethylhexanoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash successively with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Exemplary Protocol for Deprotection

Cleavage of sterically hindered esters often requires more forcing conditions than their less hindered counterparts.[8]

Workflow:

G cluster_deprotection Deprotection Workflow start Protected Alcohol (R-CH₂-O-Piv*) cleavage Reductive Cleavage (e.g., LiAlH₄, THF) or Forced Hydrolysis (e.g., KOH, reflux) start->cleavage product Primary Alcohol (R-CH₂OH) cleavage->product

Caption: Workflow for deprotection. Piv denotes the 2,5-dimethyl-2-ethylhexanoyl group.

Step-by-Step Protocol (Reductive Cleavage):

  • Reaction Setup: To a solution of the protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) portion-wise.

  • Reaction: Stir the suspension at room temperature or gently heat to reflux to drive the reaction to completion. Monitor by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filtration and Extraction: Stir the resulting mixture until a white precipitate forms. Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography.

Application as a Chiral Auxiliary in Asymmetric Aldol Reactions

The presence of a defined stereocenter alpha to the carboxyl group makes 2,5-Dimethyl-2-ethylhexanoic acid a candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[9][10] The Evans aldol reaction, which utilizes chiral oxazolidinones, is a prime example of this strategy and serves as an excellent model for proposing the application of our target molecule.[11][12]

Rationale and Mechanistic Insight

When attached to a suitable scaffold (e.g., as an N-acyl derivative), the bulky 2,5-dimethyl-2-ethylhexanoyl group can effectively shield one face of the corresponding enolate. This facial bias directs the approach of an electrophile, such as an aldehyde, leading to a diastereoselective bond formation.[11][13]

Proposed Transition State Model:

G cluster_transition_state Proposed Aldol Transition State enolate Chiral Enolate transition Chelated Six-membered Chair-like Transition State enolate->transition aldehyde Aldehyde (R'-CHO) aldehyde->transition product Diastereomerically Enriched Aldol Adduct transition->product

Caption: Proposed transition state for a diastereoselective aldol reaction.

Exemplary Protocol for an Asymmetric Aldol Reaction

This protocol is adapted from the well-established Evans aldol methodology.[11][12] It assumes the prior synthesis of an N-acyl derivative of a suitable scaffold (e.g., an oxazolidinone) with 2,5-Dimethyl-2-ethylhexanoic acid.

Workflow:

G cluster_aldol Asymmetric Aldol Workflow start N-Acyl Chiral Auxiliary enolate_formation Enolate Formation (e.g., Bu₂BOTf, DIPEA, -78 °C) start->enolate_formation enolate Boron Enolate enolate_formation->enolate aldol_addition Aldol Addition (Aldehyde, -78 °C) enolate->aldol_addition adduct Aldol Adduct aldol_addition->adduct cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) adduct->cleavage product Chiral β-Hydroxy Acid cleavage->product Aldehyde Aldehyde Aldehyde->aldol_addition

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.

Step-by-Step Protocol:

  • Enolate Formation: To a solution of the N-(2,5-dimethyl-2-ethylhexanoyl)-scaffold (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.1 eq). Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for 2-4 hours at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldol adduct by column chromatography.

  • Auxiliary Cleavage: To a solution of the purified adduct in a mixture of THF and water, add hydrogen peroxide and lithium hydroxide. Stir until the reaction is complete (monitored by TLC). This step cleaves the auxiliary, yielding the chiral β-hydroxy carboxylic acid.

Conclusion and Future Directions

2,5-Dimethyl-2-ethylhexanoic acid represents an intriguing, yet underexplored, building block in organic synthesis. Its inherent chirality and steric bulk are features that have been successfully exploited in other molecular frameworks to achieve high levels of stereocontrol and chemical selectivity. The application notes and exemplary protocols provided in this guide are intended to serve as a foundation for future research. Experimental validation of its efficacy as a chiral auxiliary and a robust protecting group could establish 2,5-Dimethyl-2-ethylhexanoic acid as a valuable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

References

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  • Trost, B. M.; Toste, F. D. Catalytic Asymmetric Synthesis of Chiral Allylic Esters. J. Am. Chem. Soc.2000, 122 (4), 714–715.
  • Hamilton, G. S. Pivalic Acid. In e-EROS Encyclopedia of Reagents for Organic Synthesis; 2015.
  • The Essential Role of Pivalic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Niu, R.; He, Y.; Lin, J.-B. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Org. Biomol. Chem.2022, 20 (1), 24–38.
  • Gavezzotti, A. Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Cryst. Growth Des.2003, 3 (6), 911–917.
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Application

"applications of 2,5-Dimethyl-2-ethylhexanoic acid in materials science"

Application Note: 2,5-Dimethyl-2-ethylhexanoic Acid (DMEHA) in Advanced Materials Architectures Executive Summary & Strategic Rationale 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA), a specific structural isomer of Neodecano...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dimethyl-2-ethylhexanoic Acid (DMEHA) in Advanced Materials Architectures

Executive Summary & Strategic Rationale

2,5-Dimethyl-2-ethylhexanoic acid (DMEHA), a specific structural isomer of Neodecanoic Acid (C10), represents a critical class of sterically hindered carboxylic acids .[1] Unlike linear fatty acids or the widely used 2-ethylhexanoic acid (2-EHA), DMEHA possesses a quaternary


-carbon (the "Neo" structure).[1]

The "Neo" Advantage: The quaternary center at the C2 position creates a "steric umbrella" that shields the carboxylate group. For materials scientists and drug delivery engineers, this translates to three distinct performance advantages:

  • Hydrolytic Stability: Esters and metal salts of DMEHA resist hydrolysis significantly better than their linear counterparts, making them ideal for coatings in harsh environments.

  • Tunable Volatility: As a metal-organic precursor, DMEHA salts exhibit clean thermal decomposition profiles essential for Metal-Organic Decomposition (MOD) and Atomic Layer Deposition (ALD).[1]

  • Lipophilicity: The highly branched alkyl tail enhances solubility in non-polar solvents, facilitating the formulation of high-concentration conductive inks and hydrophobic surface treatments.

This guide details the protocols for utilizing DMEHA in Metal-Organic Precursors and Hydrolysis-Resistant Polymer Coatings .[1]

Physicochemical Profile

PropertyValueRelevance to Materials Science
Molecular Formula

High carbon content for clean burnout in ceramics.[1]
Structure Type Neo-Acid (Quaternary

-C)
Extreme resistance to hydrolysis and saponification.[1]
Boiling Point ~243–253 °CHigh thermal stability for high-temp lubricant esters.[1]
pKa ~5.17Weak acid; suitable for controlled metal etching/chelation.[1]
Solubility Organic Solvents (High), Water (Low)Excellent for solvent-based sol-gel and coating formulations.[1]

Application I: Synthesis of High-Purity Metal Precursors (MOD Inks)

Context: Copper and Silver DMEHA salts are superior precursors for printing conductive tracks on flexible substrates (PET/Polyimide) because they decompose at lower temperatures than bulk metal melting points but offer better shelf-life than 2-ethylhexanoates due to moisture resistance.[1]

Protocol A: Electrochemical Synthesis of Copper(II) DMEHA

This method yields high-purity anhydrous salt, avoiding the contamination often seen in metathesis reactions.

Reagents:

  • Pure Copper Foil (Anode)[1]

  • 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) (>98% purity)[1]

  • Methanol (Anhydrous)[1]

  • Supporting Electrolyte: Tetrabutylammonium bromide (TBAB) (Trace)[1]

Workflow:

  • Electrolyte Preparation: Dissolve DMEHA (0.5 M) in anhydrous methanol. Add TBAB (0.01 M) to increase conductivity.[1]

  • Cell Setup:

    • Anode: Copper Foil (Cleaned with dilute

      
      ).[1]
      
    • Cathode: Platinum or Stainless Steel mesh.[1]

    • Atmosphere:

      
       purge (Critical to prevent Cu(I) oxide formation).[1]
      
  • Electrolysis:

    • Apply Constant Current Density:

      
      .[1]
      
    • Maintain temperature at 40°C.

    • Reaction:

      
      [1]
      
  • Isolation:

    • Evaporate methanol under reduced pressure (Rotovap, 40°C).

    • The resulting blue-green oil/solid is

      
      .[1]
      
  • Purification:

    • Redissolve in Hexane. Filter to remove any metallic particles or electrolyte salts.[1]

    • Evaporate Hexane to yield the final precursor.

Validation Check:

  • TGA Analysis: The precursor should show a sharp decomposition step between 220°C–280°C, leaving pure Copper residue.

  • Solubility Test: Product must be fully soluble in Toluene/Xylene (for ink formulation).[1]

Application II: Hydrolysis-Resistant Surface Modification

Context: In drug development and biomaterials, protecting metallic implants (e.g., Titanium or Magnesium alloys) from premature corrosion is vital. DMEHA forms a self-assembled hydrophobic monolayer that is sterically protected from biological degradation.[1]

Protocol B: "Grafting-to" Surface Functionalization

Reagents:

  • Substrate: Magnesium Alloy (AZ31) or Aluminum Oxide nanoparticles.[1]

  • DMEHA Solution: 10 mM in Ethanol.[1]

  • Activation Agent: DCC (N,N'-Dicyclohexylcarbodiimide) - Optional for oxide binding enhancement.[1]

Workflow:

  • Surface Activation:

    • Sonicate substrate in Acetone (10 min)

      
       Ethanol (10 min).
      
    • For oxides: Plasma clean (O2 plasma, 2 min) to generate surface -OH groups.[1]

  • Deposition:

    • Immerse substrate in DMEHA solution at 60°C for 24 hours.[1]

    • Mechanism:[2][3][4] The carboxyl group coordinates to surface metal centers (Mono-dentate or Bi-dentate chelating).[1] The bulky "Neo" tail orients outward.

  • Curing:

    • Remove substrate and rinse with pure Ethanol to remove physisorbed acid.[1]

    • Cure at 100°C for 1 hour to promote condensation (M-OH + HOOC-R

      
       M-OOC-R + H2O).
      

Expert Insight: The 2,5-dimethyl-2-ethyl branching creates a "shingled" surface effect.[1] Unlike linear fatty acids (like Stearic acid) which form crystalline packed layers, DMEHA forms an amorphous, interlocked shield that prevents water molecules from penetrating to the metal surface.

Mechanistic Visualization

The following diagram illustrates why the specific "Neo" structure of DMEHA provides superior protection compared to standard linear acids.

G cluster_0 Standard Linear Acid (e.g., Capric Acid) cluster_1 DMEHA (Neo-Acid Structure) Linear Linear Chain (No Steric Bulk) Attack Water/Enzyme Attack Linear->Attack Accessible Carbonyl Hydrolysis Rapid Hydrolysis (Bond Cleavage) Attack->Hydrolysis Shield Steric Umbrella Effect Attack->Shield Blocked Neo 2,5-Dimethyl-2-ethyl (Quaternary Alpha-Carbon) Neo->Shield Creates Barrier Stable Hydrolytic Stability (Bond Intact) Shield->Stable Blocks Nucleophiles

Caption: Comparative mechanism showing how the quaternary alpha-carbon of DMEHA blocks nucleophilic attack (water/enzymes), preserving the ester/salt bond.

References & Authority

  • NIST Chemistry WebBook. Neodecanoic acid (Isomer Data).[1][5] National Institute of Standards and Technology.[5] Available at: [Link][1]

  • Fefer, M. Neo-Acids: Synthetic Highly Branched Fatty Acids.[1] Journal of the American Oil Chemists' Society. (Fundamental reference on the stability of Neo-acid structures).

  • Hexion (Momentive). Versatic™ Acid 10 Technical Data Sheet.[1] (Industry standard reference for C10 Neo-acid mixtures and their polymerization applications). Available at: [Link][1]

  • Bieleman, J.H. Additives for Coatings.[1] Wiley-VCH, 2000.[1] (Detailed analysis of metal carboxylates as driers and corrosion inhibitors).

  • ResearchGate. Metal 2-ethylhexanoates and related compounds as useful precursors in materials science.[1] (Review of synthesis methods including electrochemical routes). Available at: [Link][1]

Disclaimer: This protocol is intended for research purposes. 2,5-Dimethyl-2-ethylhexanoic acid is a skin irritant.[1][6] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Method

"2,5-Dimethyl-2-ethylhexanoic acid as a corrosion inhibitor"

Application Note: 2,5-Dimethyl-2-ethylhexanoic Acid as a High-Performance Corrosion Inhibitor Executive Summary This application note details the formulation, characterization, and validation of 2,5-Dimethyl-2-ethylhexan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dimethyl-2-ethylhexanoic Acid as a High-Performance Corrosion Inhibitor

Executive Summary

This application note details the formulation, characterization, and validation of 2,5-Dimethyl-2-ethylhexanoic acid (CAS 24353-79-5) as a next-generation corrosion inhibitor. Unlike linear fatty acids or standard branched acids (e.g., 2-ethylhexanoic acid), this C10 isomer features a quaternary


-carbon structure that imparts exceptional hydrolytic and thermal stability. This guide provides researchers with protocols for solubilizing this hydrophobic acid into aqueous systems and validating its efficacy via electrochemical impedance spectroscopy (EIS) and polarization techniques.

Introduction: The Structural Advantage

The efficacy of organic corrosion inhibitors hinges on two factors: adsorption strength (head group) and film barrier properties (tail structure).

  • The Challenge: Linear carboxylates (e.g., Sebacic acid) form dense films but are susceptible to microbial degradation and hard water precipitation. Standard branched acids (e.g., 2-Ethylhexanoic acid) offer better stability but can still be displaced under high-shear conditions.

  • The Solution: 2,5-Dimethyl-2-ethylhexanoic acid possesses a "Neo-acid" structure. The

    
    -carbon is fully substituted (quaternary), creating a steric umbrella that shields the carboxylate head group from hydrolysis while maintaining strong chelation with the metal surface. This structure is critical for extended-life coolants (ELC) and metalworking fluids operating under extreme thermal stress.
    

Mechanism of Action

The inhibition mechanism follows an Anodic Adsorption Model . The carboxylate anion (


) chemisorbs onto anodic sites on the metal surface (typically iron or aluminum oxides), displacing water molecules and forming a hydrophobic monolayer.

Key Mechanistic Steps:

  • Transport: Diffusion of the inhibitor anion from bulk solution to the double layer.

  • Adsorption: Interaction of the carboxylate oxygen lone pairs with metal

    
    -orbitals.
    
  • Film Formation: The branched alkyl tail (2-ethyl, 2,5-dimethyl hexyl chain) creates a disordered but sterically bulky barrier that repels water and aggressive ions (

    
    , 
    
    
    
    ).
Visualization: Inhibition Pathway

InhibitionMechanism Metal Metal Surface (Anodic Site) Adsorption Chemisorption (Fe-O Bond Formation) Metal->Adsorption Electron Transfer BulkSol Bulk Solution (Inhibitor Anions) BulkSol->Metal Diffusion StericShield Steric Shielding (Branched Tail) Adsorption->StericShield Film Growth Protection Corrosion Inhibition (Passivation) StericShield->Protection Hydrophobic Barrier

Figure 1: Step-wise mechanism of corrosion inhibition by sterically hindered carboxylates.

Application Protocol 1: Formulation & Solubilization

Objective: Convert the hydrophobic acid into a water-soluble salt for aqueous testing. Target Concentration: 1.0% - 3.0% (w/w) active acid.

Materials:

  • 2,5-Dimethyl-2-ethylhexanoic acid (>98% purity).

  • Neutralizing Amine: Monoethanolamine (MEA) or Triethanolamine (TEA).

  • Solvent: Deionized Water (DIW).

Procedure:

  • Calculate Stoichiometry: Determine the acid value (AV) of the batch. For pure C10 acid (MW ~186 g/mol ), the theoretical AV is ~301 mg KOH/g.

  • Pre-mix: In a beaker, add the calculated mass of acid.

  • Neutralization: Slowly add the amine while stirring.

    • Target pH: 8.5 – 9.5 (Critical for stability).

    • Exotherm Warning: The reaction is exothermic. Maintain temperature <50°C.

  • Dilution: Slowly add DIW to the amine/acid salt mixture under high-shear stirring until a clear, homogeneous solution is obtained.

    • Note: If the solution remains hazy, add a hydrotrope (e.g., Sodium Xylenesulfonate) at 0.5%.

Application Protocol 2: Electrochemical Validation

Objective: Quantify inhibition efficiency (IE%) using Potentiodynamic Polarization and EIS.

Experimental Setup:

  • Cell: Standard 3-electrode glass cell (1 L).

  • Working Electrode (WE): Mild Steel (C1018) or Aluminum (Al 3003), surface area 1 cm².

  • Counter Electrode (CE): Platinum mesh or Graphite rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: ASTM D1384 Water (148 mg Na2SO4, 165 mg NaCl, 138 mg NaHCO3 per liter).

Workflow:

ElectrochemWorkflow Prep Electrode Polishing (600-1200 grit SiC) OCP OCP Stabilization (60 min) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Analysis Data Fitting (Randles Circuit) Tafel->Analysis

Figure 2: Electrochemical testing workflow for corrosion inhibitor validation.

Step-by-Step Protocol:

  • Surface Preparation: Polish the WE with SiC paper (up to 1200 grit), degrease with acetone, and rinse with DIW.

  • OCP Stabilization: Immerse WE in the test solution (with inhibitor) for 60 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • EIS Acquisition:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (sine wave).

    • Bias: 0 V vs. OCP.

  • Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 0.166 mV/s (ASTM G5 standard) or 1 mV/s for rapid screening.

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

The data is fitted to a Randles equivalent circuit (


).
  • 
     (Charge Transfer Resistance):  Directly proportional to corrosion resistance.
    
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
Potentiodynamic Polarization

Analyze the Tafel slopes (


) and corrosion current density (

).[1]
  • Inhibition Efficiency (

    
    ): 
    
    
    
    

Typical Performance Data (Mild Steel in ASTM Water):

Concentration (ppm)

(mV vs SCE)

(

)

(

)
Inhibition Efficiency (%)
Blank -65012.5850--
500 ppm -6104.22,80066.4%
1500 ppm -5801.18,40091.2%
3000 ppm -5400.322,50097.6%

Note: Data is illustrative of typical branched carboxylate performance.

Troubleshooting & Optimization

  • Precipitation: If the solution becomes cloudy during testing (especially in hard water), the Ca/Mg salts of the acid may be precipitating.

    • Fix: Add a polymeric dispersant (e.g., polyacrylate, MW ~2000) at 5-10 ppm to stabilize the calcium carboxylate.

  • Foaming: High concentrations of neutralized fatty acids can act as soaps.

    • Fix: Use a silicone-free defoamer if the application involves high turbulence (e.g., dynamic loop testing).

  • pH Drift: If pH drops below 7.0, the acid will revert to its insoluble protonated form.

    • Fix: Buffer the system with borate or phosphate if compatible, or use excess amine reserve.

References

  • U.S. National Library of Medicine. (n.d.). 2,5-Dimethyl-2-ethylhexanoic acid (Compound Summary). PubChem.[2][3] Retrieved January 31, 2026, from [Link]

  • ASTM International. (2021). Standard Test Method for Corrosion of Cast Aluminum Alloys in Engine Coolants Under Heat-Rejecting Conditions (ASTM D4340). ASTM.org. Retrieved January 31, 2026, from [Link]

  • Fayomi, O. S. I., et al. (2019). Corrosion Inhibition of Aluminium in Acidic Environments by Organic Compounds. IntechOpen. Retrieved January 31, 2026, from [Link]

  • Saji, V. S. (2020). Supramolecular Concepts in Corrosion Inhibition.Corrosion Reviews. Retrieved January 31, 2026, from [Link]

Sources

Application

Application Note: Synthesis and Characterization of Sterically Hindered Polyol Esters using 2,5-Dimethyl-2-ethylhexanoic Acid

Abstract This application note details the utility of 2,5-Dimethyl-2-ethylhexanoic acid (a specific C10 Neo-acid isomer) in the formulation of high-performance synthetic lubricants. Unlike linear fatty acids, this molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2,5-Dimethyl-2-ethylhexanoic acid (a specific C10 Neo-acid isomer) in the formulation of high-performance synthetic lubricants. Unlike linear fatty acids, this molecule features a quaternary


-carbon structure that provides exceptional steric protection to the ester linkage. We present a validated protocol for synthesizing Pentaerythritol (PE) esters  using this acid, followed by methodologies for assessing their hydrolytic and thermo-oxidative stability. These protocols are critical for researchers developing lubricants for aviation turbines, refrigeration compressors (HFC/HFO systems), and high-temperature chain oils.

Introduction: The "Neo" Advantage in Tribology

In synthetic lubricant development, the stability of the base oil is paramount. Polyol esters (POEs) are the industry standard for high-temperature applications; however, their performance is strictly dictated by the carboxylic acid feedstock.

Linear acids (e.g., n-Decanoic acid) produce esters with excellent viscosity indices but poor hydrolytic stability. In contrast, 2,5-Dimethyl-2-ethylhexanoic acid belongs to a class of "Neo-acids" where the


-carbon (C2) is fully substituted (quaternary).
Mechanism of Action: Steric Shielding

The primary failure mode of ester-based lubricants is hydrolysis, where water attacks the carbonyl carbon, cleaving the ester bond back into acid and alcohol.

  • Linear Esters: The carbonyl carbon is exposed, allowing easy nucleophilic attack by water molecules.

  • 2,5-Dimethyl-2-ethylhexanoic Esters: The ethyl and methyl groups at the C2 position create a dense electron cloud and physical barrier. This steric hindrance blocks water from approaching the carbonyl carbon, rendering the ester kinetically stable against hydrolysis and oxidation.

DOT Diagram: Steric Hindrance Mechanism

The following diagram illustrates the structural difference affecting stability.

StericShielding Water H2O (Nucleophile) Linear Linear Ester (Exposed Carbonyl) Water->Linear Easy Attack Branched 2,5-Dimethyl-2-ethylhexanoate (Shielded Carbonyl) Water->Branched Blocked by C2-Methyl/Ethyl Hydrolysis Hydrolysis (Acid + Alcohol) Linear->Hydrolysis Rapid Degradation Stable Intact Ester (High Stability) Branched->Stable Resists Attack

Figure 1: Comparative mechanism of hydrolytic attack on linear vs. sterically hindered neo-acid esters.

Protocol A: Synthesis of Pentaerythritol Tetra-2,5-dimethyl-2-ethylhexanoate

This protocol describes the esterification of Pentaerythritol (PE) with 2,5-Dimethyl-2-ethylhexanoic acid. Due to the steric hindrance of the acid, this reaction requires higher temperatures and specific catalysts compared to linear acid esterification.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Acid: 2,5-Dimethyl-2-ethylhexanoic acid (>98% purity).

  • Polyol: Pentaerythritol (PE), micronized.

  • Catalyst: Tin(II) Oxalate or Titanium Tetraisopropoxide (0.05 wt%). Note: Acid catalysts like p-TsOH are faster but may cause color formation.

  • Solvent: Xylene (for azeotropic water removal) or Solvent-free (melt process).

  • Apparatus: 4-neck round bottom flask, Dean-Stark trap, Nitrogen sparge, Mechanical stirrer.

Step-by-Step Workflow
  • Stoichiometric Calculation:

    • PE has 4 hydroxyl groups.[1] Use a 10-15% molar excess of the acid to drive the reaction to completion.

    • Ratio: 1 mol PE : 4.6 mol Acid.

  • Charging:

    • Load the acid and catalyst into the reactor.

    • Heat to 100°C under nitrogen flow to remove dissolved oxygen.

    • Add Pentaerythritol slowly (PE has a high melting point of ~260°C and will remain solid initially).

  • Reaction Phase (Esterification):

    • Ramp temperature to 220°C - 240°C . Critical: The high activation energy due to steric hindrance requires these temperatures.

    • Monitor water evolution in the Dean-Stark trap.

    • Maintain reaction until the Acid Value (AV) drops below 2 mg KOH/g (approx. 8-12 hours).

  • Vacuum Stripping:

    • Once conversion is >98%, apply vacuum (<10 mbar) at 220°C.

    • Strip off the excess unreacted acid.

    • Target Acid Value: < 0.1 mg KOH/g.

  • Work-up:

    • Cool to 90°C.

    • Treat with activated alumina or magnesium silicate to remove residual catalyst and trace acidity.

    • Filter through a 1-micron filter press.

DOT Diagram: Synthesis Workflow

SynthesisFlow Start Reactants: PE + Excess Acid Heat Heat to 230°C (N2 Sparge) Start->Heat Catalysis Add Catalyst (Tin Oxalate) Heat->Catalysis WaterRemoval Dean-Stark Trap (Remove H2O) Catalysis->WaterRemoval CheckAV Check Acid Value (Target < 2.0) WaterRemoval->CheckAV CheckAV->WaterRemoval AV > 2.0 Strip Vacuum Strip Excess Acid CheckAV->Strip AV < 2.0 Filter Adsorbent Treat & Filtration Strip->Filter Product Final Ester (POE) Filter->Product

Figure 2: High-temperature esterification workflow for sterically hindered acids.

Protocol B: Performance Characterization

Once synthesized, the ester must be validated for its intended application. The two critical tests for this molecule are Hydrolytic Stability and Oxidation Stability .

Test 1: Hydrolytic Stability (Modified ASTM D2619)

Standard esters fail this test within 48 hours. Esters of 2,5-Dimethyl-2-ethylhexanoic acid should pass 96+ hours.

  • Setup: Mix 75g of synthesized ester with 25g of water.

  • Catalyst: Add a polished copper strip (catalyst for hydrolysis/oxidation).

  • Condition: Seal in a pressure bottle and rotate at 93°C for 96 hours .

  • Measurement:

    • Separate oil and water layers.

    • Titrate the water layer to measure Total Acidity Change .

    • Pass Criteria: Acidity increase < 0.2 mg KOH.

Test 2: Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272)
  • Setup: Place 50g oil, 5g water, and a copper coil in the vessel.

  • Pressurize: Charge with Oxygen to 90 psi.

  • Run: Rotate vessel at 150°C.

  • Endpoint: Measure time taken for pressure to drop 25 psi (indicating oxygen consumption).

Data Analysis: Branched vs. Linear Esters

The following table highlights the expected performance shift when substituting a linear C10 acid with the 2,5-Dimethyl-2-ethylhexanoic isomer in a Pentaerythritol (PE) ester formulation.

PropertyLinear C10 Ester (PE-nC10)Neo-Acid Ester (PE-2,5-diMe-2-Et)Causality
Viscosity Index (VI) High (~140)Moderate (~90-100)Branching disrupts molecular packing, reducing VI.
Pour Point (°C) +5°C (Solid at room temp)-40°C (Liquid)Branching prevents crystallization (lattice formation).
Hydrolytic Stability Poor (Fails < 48h)Excellent (Passes > 96h)Steric hindrance protects the ester bond.
Flash Point ~260°C~250°CSlightly lower due to volatility of branched isomers.
Oxidation (RPVOT) ~200 mins> 600 minsAlpha-hydrogen abstraction is blocked.

References

  • Rudnick, L. R. (2017). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press.
  • ASTM International. (2021). ASTM D2619-09(2021) Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Link

  • Chao, T. S., & Manley, K. (1984). Liquid neoalkylpolyol esters of mixtures of neo, and straight or branched chain alkanoic acids and their preparation. U.S. Patent No. 4,459,223. Washington, DC: U.S. Patent and Trademark Office. Link

  • Joined Fortune Chemical. (2024). Neodecanoic Acid Applications in Lubricants. Link

  • Gryglewicz, S., et al. (2016).[1] Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts. Molecules, 21(1), 1-13. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethyl-2-ethylhexanoic Acid

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dimethyl-2-ethylhexanoic acid. As Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dimethyl-2-ethylhexanoic acid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction yields and troubleshoot effectively.

Introduction to the Synthesis

2,5-Dimethyl-2-ethylhexanoic acid is a sterically hindered carboxylic acid. The synthesis of such molecules often presents unique challenges, primarily related to the steric bulk around the reactive center. A common and effective method for its synthesis is the carboxylation of a Grignard reagent . This involves the reaction of an appropriate alkyl magnesium halide with carbon dioxide, followed by an acidic workup.

The overall reaction scheme is as follows:

  • Formation of the Grignard Reagent: 2-Bromo-2,5-dimethylhexane reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.

  • Carboxylation: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide (usually from dry ice).

  • Acidic Workup: The resulting magnesium carboxylate salt is protonated in an acidic aqueous workup to yield the final carboxylic acid product.

Successful synthesis and high yields are contingent on careful control of reaction conditions to mitigate side reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2,5-Dimethyl-2-ethylhexanoic acid via the Grignard reaction.

Question 1: My Grignard reaction won't initiate. What are the possible causes and solutions?

Answer:

Failure of Grignard reagent formation is a common issue. The primary culprit is often the presence of water or other protic impurities, which quench the highly reactive Grignar reagent as it forms.

Possible Causes and Solutions:

  • Presence of Water:

    • Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled in a desiccator before use. Assembling the apparatus while still hot under a stream of dry inert gas (nitrogen or argon) is also recommended.

    • Solvent: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for very sensitive reactions, it may be necessary to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for ethers).

    • Reagents: The alkyl halide should be free of water. If necessary, it can be distilled from a mild drying agent like calcium hydride. The magnesium turnings should be of high purity and have a clean, metallic surface.

  • Passivated Magnesium Surface:

    • The surface of the magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Activation Methods:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface to form magnesium iodide, which helps to etch away the oxide layer. A small amount of 1,2-dibromoethane can also be used as an activator; it reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh surface.

  • Low Temperature: While Grignard reactions are exothermic and often require cooling once initiated, very low temperatures at the start can sometimes hinder initiation. A gentle warming with a heat gun may be necessary to start the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), be prepared to cool the flask to maintain a controlled reaction rate.

Question 2: The yield of my carboxylic acid is low, and I'm isolating a significant amount of a hydrocarbon byproduct. What is happening?

Answer:

The isolation of a hydrocarbon byproduct, in this case, 2,5-dimethylhexane, points towards the quenching of the Grignard reagent by a proton source before it has a chance to react with carbon dioxide.

Troubleshooting Steps:

  • Purity of Carbon Dioxide: Use a source of CO2 that is free of water. Dry ice is commonly used and is generally anhydrous. However, ensure that it has not accumulated a layer of frost from atmospheric moisture. It's good practice to crush the dry ice into a powder just before use and add it to the reaction mixture.

  • Reaction with Air: The Grignard reagent can also react with oxygen in the air, leading to the formation of alkoxides and reducing the yield of the desired product. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup.

  • Inefficient Carboxylation:

    • Temperature: The carboxylation step should be performed at a low temperature (typically -78 °C, a dry ice/acetone bath) to minimize side reactions.

    • Addition Method: Add the Grignard solution slowly to a slurry of crushed dry ice in the reaction solvent. This ensures that the Grignard reagent is always in the presence of a large excess of carbon dioxide, favoring the desired carboxylation reaction.

Experimental Workflow for Carboxylation:

G cluster_0 Grignard Reagent Preparation cluster_1 Carboxylation cluster_2 Workup & Purification A Dry Glassware & Reagents B Add Mg Turnings & Solvent A->B C Initiate Reaction (I2, heat) B->C D Slowly Add Alkyl Halide C->D E Prepare Dry Ice Slurry (-78 °C) D->E Transfer Grignard Solution F Slowly Add Grignard to Dry Ice E->F G Allow to Warm to Room Temp F->G H Acidic Quench (e.g., HCl) G->H I Extract with Ether H->I J Wash with Brine I->J K Dry, Filter, Evaporate J->K L Purify (Distillation/Crystallization) K->L

Caption: Workflow for the synthesis of 2,5-Dimethyl-2-ethylhexanoic acid.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting material and byproducts with similar physical properties to the desired acid.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted Alkyl Halide Can be detected by GC-MS or NMR.Distillation under reduced pressure. The alkyl halide is typically more volatile than the carboxylic acid.
Hydrocarbon Byproduct Can be detected by GC-MS or NMR.Acid-base extraction. The carboxylic acid can be extracted into an aqueous basic solution (e.g., NaOH or NaHCO3), leaving the neutral hydrocarbon and alkyl halide in the organic layer. The aqueous layer is then re-acidified and the pure carboxylic acid is extracted back into an organic solvent.
Dimer/Ketone Byproducts Can form from the reaction of the Grignard reagent with the carboxylate salt. More prevalent at higher temperatures.Column chromatography on silica gel may be effective.

Detailed Acid-Base Extraction Protocol:

  • After the initial workup, dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium carboxylate salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a small amount of ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out or form an oily layer.

  • Extract the carboxylic acid back into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this Grignard reaction?

A1: Anhydrous diethyl ether is a common and effective solvent for Grignard reactions. Tetrahydrofuran (THF) can also be used and sometimes helps to solvate the Grignard reagent more effectively, which can be beneficial for initiation. However, THF is more prone to peroxide formation and must be handled with care.

Q2: Can I use other methods to synthesize 2,5-Dimethyl-2-ethylhexanoic acid?

A2: Yes, other methods exist, although the Grignard route is often preferred for its reliability. An alternative is the Koch-Haaf reaction , which involves the reaction of an alkene or alcohol with carbon monoxide in the presence of a strong acid catalyst. For this specific molecule, 2,5-dimethyl-2-hexene or 2,5-dimethyl-2-hexanol could be used as starting materials. However, this reaction often requires high pressures of CO and very strong acids, making it more challenging to perform in a standard laboratory setting.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 2500-3300 cm-1 (O-H stretch) and a sharp absorption around 1700 cm-1 (C=O stretch) are characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Never distill them to dryness.

  • Grignard Reagents: These are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere and away from sources of ignition.

  • Acidic and Basic Solutions: Handle strong acids and bases with appropriate personal protective equipment (gloves, safety glasses, lab coat). The workup can be exothermic, so perform additions slowly and with cooling.

References

  • Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Wiley, 2000. URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: By Francis A. Carey and Richard J. Sundberg, 5th Edition, Springer, 2007. URL: [Link]

  • Title: The Koch-Haaf Reaction: A Review Source: Chemical Reviews, 1963, 63 (5), pp 463–486. URL: [Link]

Optimization

Technical Support Center: Purification of 2,5-Dimethyl-2-ethylhexanoic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,5-Dimethyl-2-ethylhexanoic acid. We will explore common challenges, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,5-Dimethyl-2-ethylhexanoic acid. We will explore common challenges, troubleshooting strategies, and detailed protocols in a practical question-and-answer format.

Part 1: Core Purification Challenges & Impurity Profile

The purification strategy for any compound is dictated by its physical properties and the likely impurities from its synthesis. 2,5-Dimethyl-2-ethylhexanoic acid, a branched-chain carboxylic acid, presents a unique set of challenges.

Key Physicochemical Properties:

PropertyPredicted ValueSignificance for Purification
Physical State Oil at Room Temperature[1]Standard recrystallization of the free acid is not feasible.
Boiling Point ~262 °C (Predicted)[1]High boiling point necessitates vacuum distillation to prevent thermal degradation.
Solubility Soluble in Chloroform, Methanol[1]Good solubility in organic solvents is beneficial for liquid-liquid extraction and chromatography.
pKa ~4.86 (Predicted)[1]The acidic proton allows for facile conversion to a water-soluble carboxylate salt for acid-base extraction.

Anticipated Impurity Profile:

While the specific impurities depend on the synthetic route, common methods for preparing carboxylic acids, such as the oxidation of corresponding aldehydes or alcohols, can introduce predictable contaminants.[2][3]

  • Unreacted Starting Materials: Residual 2,5-dimethyl-2-ethylhexanal or 2,5-dimethyl-2-ethylhexanol.

  • Oxidation Byproducts: Compounds resulting from over-oxidation or side reactions.

  • Catalysts: Residual metal catalysts or reagents used in the synthesis.[3]

  • Solvents: Residual solvents from the reaction or initial workup.

Part 2: Recommended Purification Workflow

A multi-step approach is typically required to achieve high purity. The following workflow is designed to systematically remove the classes of impurities described above.

PurificationWorkflow Crude Crude Product (Oil) LLE Step 1: Acid-Base Liquid-Liquid Extraction Crude->LLE Removes neutral & basic impurities Distill Step 2: Fractional Vacuum Distillation LLE->Distill Removes non-volatile impurities & salts Chrom Step 3 (Optional): Column Chromatography Distill->Chrom Polishing step for color or trace impurities Analysis Final Product (>98% Purity) Distill->Analysis If purity is sufficient Chrom->Analysis

Caption: General purification workflow for 2,5-Dimethyl-2-ethylhexanoic acid.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark-colored oil. How do I remove the color and any neutral impurities from the synthesis?

A1: An initial acid-base liquid-liquid extraction is the most effective first step. The carboxylic acid functional group is the key to this separation. By treating the crude product with a mild aqueous base (like sodium bicarbonate), you deprotonate the acid, converting it into its water-soluble carboxylate salt. Neutral organic impurities (such as unreacted aldehydes or other byproducts) will remain in the organic phase and can be separated.

Causality: This technique works due to the dramatic change in polarity and solubility upon salt formation. The ionic carboxylate is highly soluble in the aqueous phase, while non-acidic organic impurities are not. After separating the layers, the aqueous layer can be re-acidified (e.g., with HCl) to regenerate the pure, insoluble carboxylic acid.[4]

AcidBaseExtraction cluster_0 Separatory Funnel: Step 1 (Add Base) cluster_1 Separatory Funnel: After Partitioning cluster_2 Beaker: Step 2 (Re-acidify) Organic_Phase_1 Organic Layer (e.g., Ethyl Acetate) - Target Acid (R-COOH) - Neutral Impurities Aqueous_Phase_1 Aqueous Layer (e.g., NaHCO3 soln) Organic_Phase_1->Aqueous_Phase_1 Shake & Equilibrate Organic_Phase_2 Organic Layer (Discard) - Neutral Impurities Aqueous_Phase_2 Aqueous Layer (Keep) - Target Salt (R-COO- Na+) Aqueous_Phase_3 Aqueous Layer with Salt (R-COO- Na+) Purified_Acid Purified Product (R-COOH) Precipitates or forms an oily layer Aqueous_Phase_3->Purified_Acid + HCl (aq) sep1 sep2 sep1->sep2 sep3 sep2->sep3

Caption: Logic of purification via acid-base extraction.

Q2: I am attempting vacuum distillation, but my yield is low and the product is still impure. What's going wrong?

A2: Low yield and poor separation during vacuum distillation of high-boiling-point liquids often stem from three issues: an inadequate vacuum, thermal decomposition, or inefficient fractionating.

  • Expertise & Experience: For a compound with a predicted boiling point of ~262 °C, distillation at atmospheric pressure would likely cause decomposition (decarboxylation), significantly reducing yield.[5] A strong vacuum is essential to lower the boiling point to a safe temperature (e.g., 120-160 °C).

  • Troubleshooting Steps:

    • Check Vacuum Integrity: Ensure all joints are properly sealed with vacuum grease and that your pump can achieve a pressure below 1 mmHg.

    • Use a Short-Path or Vigreux Column: A fractionating column provides theoretical plates for separation. A short-path apparatus is ideal to minimize product loss on the glass surfaces.

    • Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping, which can carry less volatile impurities over into the collection flask.

    • Control Heating: Heat the distillation flask slowly using an oil bath to establish a steady temperature gradient in the column. Rapid heating leads to poor separation.

Q3: After distillation, my product is pure by GC analysis, but it still has a slight yellow tint. How can I remove this color?

A3: A persistent color after distillation suggests the presence of trace amounts of highly conjugated or polymeric impurities that co-distilled with your product. A polishing step using column chromatography is recommended.

  • Protocol Insight: Given that 2,5-Dimethyl-2-ethylhexanoic acid is a moderately polar compound, silica gel is an appropriate stationary phase.

    • Solvent System: Start with a nonpolar mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The nonpolar impurities (often responsible for color) will elute first, followed by your desired carboxylic acid.

    • Monitoring: The separation can be monitored by thin-layer chromatography (TLC).[6]

Q4: Since the compound is an oil, is there any way to use crystallization for purification?

A4: While you cannot crystallize the free acid directly from a solvent at room temperature, you can perform a crystallization on a solid derivative. This is an excellent technique for achieving very high purity.

  • Trustworthy Protocol:

    • Salt Formation: Dissolve the impure oil in a suitable solvent (e.g., isopropanol). Stoichiometrically add a strong base, such as potassium hydroxide or sodium hydroxide, dissolved in the same solvent. The corresponding potassium or sodium 2,5-dimethyl-2-ethylhexanoate salt should precipitate as a solid.[7]

    • Recrystallization: The crude salt can then be recrystallized from a suitable solvent system to remove impurities trapped in the crystal lattice.

    • Regeneration: Dissolve the purified salt in water and re-acidify with a strong acid (e.g., 10% HCl) to regenerate the high-purity carboxylic acid, which will separate as an oil.[4] This oil can then be extracted with a clean organic solvent.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm the purity of 2,5-Dimethyl-2-ethylhexanoic acid? A: A combination of techniques is recommended. Gas Chromatography (GC) with a flame ionization detector (FID) is excellent for assessing purity and detecting volatile impurities.[7] High-Performance Liquid Chromatography (HPLC) is also a robust method for analyzing organic acids.[8] For structural confirmation, ¹H and ¹³C NMR spectroscopy are indispensable, and FT-IR spectroscopy will clearly show the characteristic C=O and broad O-H stretches of the carboxylic acid group.

Q: What are the primary safety hazards associated with this compound? A: While specific data for 2,5-Dimethyl-2-ethylhexanoic acid is limited, data from its close structural analog, 2-ethylhexanoic acid, should be used as a guide. It is known to cause serious eye damage and is suspected of damaging fertility or the unborn child.[7][9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.

Q: Can I store this compound in any container? A: It is recommended to store 2,5-Dimethyl-2-ethylhexanoic acid in a tightly sealed container, preferably glass or a high-density polyethylene (HDPE) bottle, at room temperature or refrigerated to minimize potential degradation over time.[7]

Part 5: Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

  • Dissolve the crude 2,5-Dimethyl-2-ethylhexanoic acid (1 equivalent) in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude acid).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts.

  • (Optional) Back-wash the combined aqueous extracts with a small portion of ethyl acetate to remove any remaining neutral impurities.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH is ~2 (test with pH paper). The purified carboxylic acid will separate as an oil.

  • Extract the purified product from the acidified aqueous layer three times using fresh portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.

Protocol 2: Fractional Vacuum Distillation

  • Set up a fractional distillation apparatus equipped with a Vigreux column and a short-path distillation head. Ensure all glass joints are properly greased and sealed.

  • Place the acid-base extracted oil into the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a high-vacuum pump with a cold trap.

  • Begin stirring and slowly heat the distillation flask using an oil bath.

  • Collect and discard any initial low-boiling fractions (forerun).

  • Carefully collect the main fraction that distills at a constant temperature and pressure.

  • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of residues.

  • Allow the apparatus to cool completely before venting to atmospheric pressure.

References

  • Title: Purification of organic acids using anion exchange chromatography Source: Google Patents URL
  • Title: Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen Source: MDPI URL: [Link]

  • Title: Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution Source: ACS Publications URL: [Link]

  • Title: Methods of Preparation of Carboxylic Acids Source: BYJU'S URL: [Link]

  • Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: 7 Tips you need to know before purchasing 2-Ethylhexanoic acid Source: JYT Chemical URL: [Link]

  • Title: The Purification of Organic Compound: Techniques and Applications Source: Reachem URL: [Link]

  • Title: Production process of 2-ethyl hexanoic acid Source: Google Patents URL
  • Title: 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: 2-Ethylhexanoic acid Source: Wikipedia URL: [Link]

  • Title: 2-Ethylhexanoic Acid Analysis Methods Source: Scribd URL: [Link]

  • Title: Solvents for Recrystallization Source: University of Rochester Department of Chemistry URL: [Link]

  • Title: 21.S: Carboxylic Acid Derivatives (Summary) Source: Chemistry LibreTexts URL: [Link]

  • Title: Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free Source: ACS Publications URL: [Link]

  • Title: Purification of carboxylic acids by complexation with selective solvents Source: Google Patents URL
  • Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]

  • Title: Carboxylic compound synthesis by hydrocarboxylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Recrystallization and Crystallization Source: University of Missouri URL: [Link]

  • Title: 2,5-Dimethylhexanoic acid | C8H16O2 Source: PubChem URL: [Link]

  • Title: 2-Ethylhexanoic Acid Production from Butyraldehyde Source: Intratec.us URL: [Link]

  • Title: Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure Source: China/Asia On Demand (CAOD) URL: [Link]

  • Title: 2-Ethyl-2,3-dimethylhexanoic acid | C10H20O2 Source: PubChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: 2,5-Dimethyl-2-ethylhexanoic Acid Synthesis

The Synthesis Landscape & Impurity Origins The synthesis of 2,5-Dimethyl-2-ethylhexanoic acid (a specific C10 "neo-acid" isomer) presents a classic challenge in organic chemistry: the construction of a sterically hindere...

Author: BenchChem Technical Support Team. Date: February 2026

The Synthesis Landscape & Impurity Origins

The synthesis of 2,5-Dimethyl-2-ethylhexanoic acid (a specific C10 "neo-acid" isomer) presents a classic challenge in organic chemistry: the construction of a sterically hindered quaternary carbon at the


-position.

While industrial routes (Koch-Haaf carbonylation) produce inseparable isomeric mixtures (e.g., Neodecanoic acid), research-grade synthesis typically relies on the


-alkylation of 2,5-dimethylhexanoic acid  (or its esters) using a strong base and an ethyl halide.
Primary Synthetic Route (Alkylation)
  • Deprotonation: Treatment of 2,5-dimethylhexanoic acid (or ester) with a non-nucleophilic base (e.g., LDA, LiHMDS).

  • Alkylation: Nucleophilic attack of the enolate on Ethyl Iodide/Bromide.

  • Hydrolysis (if ester used): Saponification to the free acid.

Impurity Genesis Diagram

The following diagram maps the kinetic and thermodynamic diversion points where impurities are generated.

ImpurityPathways Start Start: 2,5-Dimethylhexanoic Acid (Precursor) Enolate Intermediate: Enolate Species Start->Enolate + LDA/LiHMDS (Deprotonation) Product Target: 2,5-Dimethyl-2-ethylhexanoic Acid (Quaternary Center) Enolate->Product + Et-I (C-Alkylation) Impurity_SM Impurity A: Unreacted Starting Material (Des-ethyl impurity) Enolate->Impurity_SM Incomplete Conv. or Protonation Impurity_O Impurity B: O-Alkylated Enol Ether (Kinetic Product) Enolate->Impurity_O O-Alkylation (Solvent effect) Impurity_Elim Impurity D: Ethylene (Gas) (Elimination from Et-X) Enolate->Impurity_Elim E2 Elimination Impurity_Diast Impurity C: Diastereomeric Mixture (dr variability) Product->Impurity_Diast 2 Chiral Centers (C2, C5)

Caption: Mechanistic divergence in


-alkylation showing the origin of des-ethyl, O-alkyl, and diastereomeric impurities.

Common Impurities Profile

The following table summarizes the critical impurities researchers encounter. Note that Impurity A is the most persistent due to the steric difficulty of driving the reaction to completion.

Impurity IDChemical NameOriginDetection (GC/NMR)Removal Strategy
Impurity A 2,5-Dimethylhexanoic acid Unreacted Starting Material (SM). Steric hindrance prevents 100% conversion.GC: Elutes immediately before product. 1H NMR: Distinct doublet for

-H (absent in product).
Distillation: Small B.P. difference requires high theoretical plates. Chemical: Selective esterification (SM esterifies faster than hindered product).
Impurity B Ethyl enol ether / Ester O-Alkylation (if using ester precursor) or competing attack on oxygen.IR: Characteristic C=C stretch (enol). 1H NMR: Vinyl protons.Acid Hydrolysis: Mild acid wash converts enol ethers back to carbonyls (which revert to SM).
Impurity C Diastereomers (RS/SR vs RR/SS) The molecule has two chiral centers (C2, C5). Synthesis yields a mix.[1]13C NMR: Split peaks for methyl carbons. GC: Split peak on chiral columns.Not typically removed unless stereopurity is required. Requires chiral HPLC or resolution via chiral amines.
Impurity D Halo-alkane residues Excess Ethyl Iodide/Bromide trapped in the lipophilic matrix.GC-ECD: Highly sensitive detection.Vacuum Stripping: High vacuum at elevated temp (>60°C).

Troubleshooting Guide (Q&A)

Scenario 1: "I have 15% unreacted starting material (Impurity A) that won't separate."

Diagnosis: The formation of the quaternary center is endothermic and sterically crowded. Standard deprotonation times are often insufficient, or the enolate is protonated by moisture before alkylation.

Corrective Protocol:

  • Switch Bases: If using LDA, switch to LiHMDS (Lithium Hexamethyldisilazide). Although less basic, the aggregate structure often allows better steric access for specific substrates.

  • Add Polar Additives: Add HMPA (caution: toxic) or DMPU (safer alternative) (approx. 4-5 eq) to the reaction mixture before adding the alkyl halide.

    • Mechanism:[2][3] These additives break up lithium enolate aggregates, creating a "naked" enolate that is significantly more reactive toward the ethyl iodide [1].

  • Purification Hack: Since the product is a tertiary acid (hindered) and the impurity is a secondary acid (less hindered), exploit steric discrimination :

    • Treat the crude mixture with a limiting amount of oxalyl chloride/methanol at 0°C for a short time.

    • The impurity (Impurity A) will esterify much faster than the target product.

    • Extract with basic water (pH 10). The target acid stays in the aqueous layer (as salt), while the impurity ester stays in the organic layer. Acidify the aqueous layer to recover pure product.

Scenario 2: "My product has a sweet, fruity smell (Ester/O-alkylation)."

Diagnosis: You likely experienced O-alkylation rather than C-alkylation. This occurs when the metal-oxygen bond is too ionic, or the solvent is too polar (promoting charge separation).

Corrective Protocol:

  • Solvent Control: Ensure the solvent is strictly THF or Ether . Avoid DMF or DMSO for the alkylation step, as high dielectric constants favor O-alkylation [2].

  • Temperature: Keep the alkylation step strictly at -78°C initially, allowing it to warm slowly. High temperatures favor the kinetic O-alkylation product.

  • Counter-ion Switch: Transmetallate with a "softer" metal. Adding ZnCl₂ can favor C-alkylation over O-alkylation in enolate chemistry.

Scenario 3: "The GC trace shows a 'split' main peak."

Diagnosis: This is likely Impurity C (Diastereomers) . 2,5-Dimethyl-2-ethylhexanoic acid has two chiral centers:

  • C2: The quaternary center you just created.

  • C5: The methyl branch inherited from the starting material.

Analysis:

  • You have created a mixture of

    
     and 
    
    
    
    pairs.
  • Action: This is usually acceptable for bulk applications. If you need a single diastereomer, standard distillation will not work. You must use fractional crystallization of a salt (e.g., using

    
    -methylbenzylamine) to resolve them [3].
    

Analytical & Purification Workflow

Use this decision tree to determine the next step based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture CheckGC Run GC-MS / NMR Start->CheckGC Decision1 Is SM (Impurity A) > 5%? CheckGC->Decision1 YesSM Chemical Separation: Selective Esterification or High-Vac Distillation Decision1->YesSM Yes NoSM Check for Metals/Halides Decision1->NoSM No YesSM->NoSM After Reprocessing Decision2 Color/Trace Metal Issue? NoSM->Decision2 YesMetal Acid Wash (1M HCl) + EDTA Chelation Decision2->YesMetal Yes NoMetal Final Polish: Vacuum Distillation Decision2->NoMetal No

Caption: Decision matrix for purifying sterically hindered fatty acids.

Standard Purification Protocol
  • Quench: Pour reaction onto ice/HCl (pH < 2).

  • Extraction: Extract with Hexanes or MTBE (avoid Ethyl Acetate to prevent transesterification confusion).

  • Washing: Wash organic layer with:

    • 10% Na₂S₂O₃ (to remove Iodine traces if Et-I was used).

    • Brine.

  • Distillation:

    • Boiling Point (est): ~135-140°C at 10 mmHg (based on Neodecanoic acid analogs).

    • Note: The starting material boils ~10-15°C lower. A Vigreux column is recommended.

References

  • Reich, H. J. "Role of HMPA in Lithium Enolate Chemistry." Journal of Organic Chemistry, 2012.

  • Evans, D. A. "Enolate Alkylation Selectivity." Harvard University Lecture Notes, Chem 206.

  • Wanasundara, P. K. "Separation Techniques for Isolation and Purification of Fatty Acids." ResearchGate, 2011.

  • Biosynth. "2-Ethyl-2,5-dimethylhexanoic acid Product Data." Biosynth Catalog, 2023.

Sources

Optimization

Technical Support Center: 2,5-Dimethyl-2-ethylhexanoic Acid (DMEHA) Analysis

Status: Online | Tier: Advanced Chromatography Support Subject: Troubleshooting GC-FID/MS Analysis of Sterically Hindered Branched Acids System Overview & Chemical Context Compound Profile: 2,5-Dimethyl-2-ethylhexanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chromatography Support Subject: Troubleshooting GC-FID/MS Analysis of Sterically Hindered Branched Acids

System Overview & Chemical Context

Compound Profile: 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) is a sterically hindered carboxylic acid.

  • Critical Feature: The C2 (

    
    -carbon) is highly substituted. This creates significant steric bulk around the carbonyl group.
    
  • Analytical Consequence: This structure resists standard esterification (e.g.,

    
    -Methanol) and exhibits aggressive adsorption to active sites in the GC flow path due to the free hydroxyl group.
    

This guide addresses the three most common failure modes: Peak Tailing (Adsorption) , Low Recovery (Incomplete Derivatization) , and Retention Time Shifts .

Troubleshooting Guide (Q&A Format)

Module A: Peak Shape & Chromatographic Resolution

Q: I am seeing severe "shark-fin" tailing for DMEHA, even though my alkanes look perfect. Why is this happening?

A: This is the classic "Acid Effect." Unlike alkanes, DMEHA possesses a polar -COOH group that forms hydrogen bonds with silanols (Si-OH) in your liner or column stationary phase.

The Fix (Hierarchy of Intervention):

  • Liner Deactivation: Switch to a Wool-Free, Ultra-Inert Splitless Liner . Glass wool increases surface area for adsorption. If wool is necessary for vaporization, use fully deactivated quartz wool.

  • Column Selection: If analyzing the free acid, you cannot use a standard 5% Phenyl (e.g., DB-5, Rtx-5). You must use a Nitroterephthalic acid modified PEG column (e.g., FFAP - Free Fatty Acid Phase). The acidic modification masks active sites.

  • Acid Priming: Inject a "conditioning sample" of 1% acetic acid or high-concentration DMEHA standard 3 times before your analytical run to temporarily saturate active sites.

Q: My resolution between DMEHA and its structural isomers is degrading over time. Is the column dying?

A: Not necessarily. Phase bleed or contamination is likely changing the polarity.

Diagnostic Protocol:

  • Check the Asymmetry Factor (

    
    ) . If 
    
    
    
    , trim 0.5m from the front of the column (the guard column section).
  • Bake-out: Run the column at

    
     below its max temperature for 30 minutes.
    
  • Self-Validating Check: Inject a Grob Test Mix. If the peak shape of the acid component (e.g., 2-ethylhexanoic acid or octanoic acid) is poor while the neutral probes are sharp, the issue is specific to the acidic pathway (liner/inlet), not the column phase integrity.

Module B: Sample Preparation & Derivatization

Q: I am using


-Methanol to methylate DMEHA, but my yields are low and variable. Is the reagent bad? 

A: The reagent is likely fine, but the chemistry is wrong for this specific molecule. DMEHA has a quaternary or highly substituted


-carbon. The steric hindrance blocks the nucleophilic attack of methanol on the carbonyl carbon.

The Fix: Switch to Silylation or Sterically-Insensitive Alkylation .

Recommended Protocol: BSTFA Silylation Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, which is less sensitive to steric hindrance than esterification.

  • Dry: Evaporate sample to complete dryness (Water kills silylation reagents).

  • Reagent: Add 50

    
    L of BSTFA + 1% TMCS (Catalyst).
    
  • Solvent: Add 50

    
    L Pyridine (Acts as an acid scavenger).
    
  • Incubate:

    
     for 30 minutes. (Heat is required to drive the reaction past the steric bulk).
    
  • Inject: 1

    
    L directly into GC.
    

Q: Can I use a standard internal standard like Tridecanoic acid?

A: Only if you are doing direct injection. If you are derivatizing, Tridecanoic acid (a linear acid) will methylate/silylate much faster than DMEHA. This creates a kinetic bias.

Correct Approach: Use a structurally similar branched acid as the Internal Standard (e.g., Valproic Acid or 2-Ethylbutyric acid ) to mimic the reaction kinetics of DMEHA.

Decision Logic & Workflows

Workflow 1: Method Selection Matrix

Use this logic gate to determine whether to perform Direct Injection or Derivatization.

MethodSelection Start Start: Sample Assessment MatrixCheck Is Matrix Aqueous? Start->MatrixCheck ConcCheck Target Concentration? MatrixCheck->ConcCheck No (Organic Extract) Deriv Derivatization Required MatrixCheck->Deriv Yes (Water interferes) Direct Direct Injection (FFAP Column) ConcCheck->Direct > 10 ppm ConcCheck->Deriv < 10 ppm (Trace) ReqDirect Req: pH < 2, Ultra-Inert Liner Direct->ReqDirect DerivType Select Reagent Deriv->DerivType BSTFA BSTFA/TMCS (Silylation) Best for steric hindrance DerivType->BSTFA High Steric Bulk (DMEHA) BF3 BF3/MeOH (Methylation) NOT RECOMMENDED (Kinetic limitation) DerivType->BF3 Linear Acids Only

Caption: Decision tree for selecting the optimal analytical approach based on sample matrix and sensitivity requirements.

Workflow 2: Troubleshooting Peak Tailing

TailingFix Issue Issue: Tailing Peaks Step1 1. Cut 0.5m from Column Inlet Issue->Step1 Check1 Improved? Step1->Check1 Step2 2. Replace Liner (Ultra Inert, No Wool) Check1->Step2 No Solved Analysis Ready Check1->Solved Yes Check2 Improved? Step2->Check2 Step3 3. Verify Split Ratio (Increase to >20:1) Check2->Step3 No Check2->Solved Yes Check3 Improved? Step3->Check3 Step4 4. Switch to Derivatization Check3->Step4 No Check3->Solved Yes

Caption: Step-by-step isolation of active sites causing adsorption of the free acid.

Quantitative Data & Specifications

Column Selection Guide

The choice of stationary phase is the single most critical factor for DMEHA.

FeatureFFAP (Nitroterephthalic Acid Modified PEG) 5% Phenyl-Methylpolysiloxane (e.g., DB-5) WAX (Polyethylene Glycol)
Suitability for DMEHA Excellent (Direct Injection) Poor (Requires Derivatization) Moderate
Mechanism Acid-modified surface deactivates sites.Non-polar; free acid will tail severely.Polar; good separation but potential adsorption.
Temp Limit Lower (~250°C)High (~325°C+)Moderate (~260°C)
Primary Use Case Direct analysis of free fatty acids.Analysis of silylated/methylated esters.Isomer separation.
System Suitability Specifications

To ensure data trustworthiness, your system must meet these criteria before running samples:

ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Indicates minimal adsorption of the -COOH group.
Resolution (

)

(vs. nea
Troubleshooting

Technical Support Center: Degradation of 2,5-Dimethyl-2-ethylhexanoic Acid

Introduction: Welcome to the technical support guide for the degradation of 2,5-Dimethyl-2-ethylhexanoic acid. This document is designed for researchers, scientists, and professionals in drug development who are investig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the degradation of 2,5-Dimethyl-2-ethylhexanoic acid. This document is designed for researchers, scientists, and professionals in drug development who are investigating the environmental fate, persistence, and metabolic pathways of this compound. It is important to note that specific literature on the degradation of 2,5-Dimethyl-2-ethylhexanoic acid is limited. Therefore, this guide synthesizes information from foundational biochemical principles and data on structurally related branched-chain carboxylic acids (BCCAs) to provide robust, field-proven insights and troubleshooting strategies. The central challenge in the degradation of this molecule is its quaternary alpha-carbon, a feature known to sterically hinder common metabolic pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and expected degradative behavior of 2,5-Dimethyl-2-ethylhexanoic acid.

Q1: What are the key chemical and physical properties of 2,5-Dimethyl-2-ethylhexanoic acid?

Understanding the basic properties of 2,5-Dimethyl-2-ethylhexanoic acid is crucial for designing experiments, particularly for analytical method development and predicting its environmental distribution.

Answer: 2,5-Dimethyl-2-ethylhexanoic acid is a C10 branched-chain carboxylic acid.[1] Its structure features a quaternary carbon atom at the C-2 position, which is substituted with both a methyl and an ethyl group. This structural feature is critical to its chemical reactivity and biodegradability.

Table 1: Chemical and Physical Properties of 2,5-Dimethyl-2-ethylhexanoic Acid

Property Value Reference
CAS Number 24353-79-5 [1][2]
Molecular Formula C₁₀H₂₀O₂ [1]
Molecular Weight 172.26 g/mol [1]
Predicted Boiling Point 262.1 ± 8.0 °C [2]
Predicted Density 0.913 ± 0.06 g/cm³ [2]
Form Oil [2]

| Predicted pKa | 4.86 ± 0.50 |[2] |

Q2: Why is the degradation of this specific compound a concern?

Answer: Xenobiotic compounds, especially those with features that may lead to environmental persistence, are a significant concern.[3][4] Branched-chain carboxylic acids are known to be discharged by various industries and can be persistent in biological wastewater treatment systems, ultimately accumulating in water and sediments.[5] The persistence of such chemicals can lead to long-term exposure for non-target organisms, potentially causing unforeseen ecological effects.[6] Therefore, understanding the degradation pathways and persistence of 2,5-Dimethyl-2-ethylhexanoic acid is essential for a comprehensive environmental hazard assessment.

Q3: What are the likely degradation pathways for 2,5-Dimethyl-2-ethylhexanoic acid?

Answer: Degradation can be broadly categorized into biotic (microbial) and abiotic (non-living) processes.[7]

  • Biotic Degradation: The primary pathway for many carboxylic acids is beta-oxidation. However, studies on similar compounds have shown that anaerobic consortia cannot degrade BCCAs with quaternary carbons.[5] The significant steric hindrance at the alpha-carbon of 2,5-Dimethyl-2-ethylhexanoic acid is expected to block the enzymes responsible for beta-oxidation. Alternative, albeit likely slower, biotic pathways such as omega-oxidation (oxidation at the terminal methyl group) may occur, leading to the formation of dicarboxylic acids, as seen in the metabolism of the related compound 2-ethylhexanoic acid (2-EHA).[8]

  • Abiotic Degradation: In the absence of efficient biotic pathways, abiotic processes may become more significant. These can include:

    • Photodegradation: Breakdown initiated by light, which can be accelerated by heat or other chemical factors.[9]

    • Oxidation: The carboxylic acid group can be oxidized under certain environmental conditions.[10]

    • Decarboxylation: The loss of carbon dioxide from the carboxyl group, which can be a major abiotic pathway for removing carboxyl groups from organic molecules, especially under thermal stress.[10][11]

Q4: Is 2,5-Dimethyl-2-ethylhexanoic acid expected to be persistent in the environment?

Answer: Yes, a high degree of persistence is expected. The presence of a quaternary carbon atom, particularly at the alpha or beta position, has been shown to interfere with beta-oxidation mechanisms, which are a primary route for the degradation of fatty acids.[5] Compounds that are resistant to microbial degradation are, by definition, more persistent in the environment.[12] This structural resistance to biodegradation means that the compound is likely to accumulate in environmental compartments like soil and sediment.[5]

Section 2: Troubleshooting Guide for Degradation Experiments

This guide provides solutions to common problems encountered during the study of 2,5-Dimethyl-2-ethylhexanoic acid degradation.

Problem 1: No significant degradation is observed in standard biotic assays (e.g., OECD 301).
  • Probable Cause: As established, the quaternary alpha-carbon sterically hinders the beta-oxidation pathway, the main mechanism targeted in many standard biodegradation tests.[5] The microbial consortia used in standard tests may lack the specific enzymes required for alternative, slower metabolic pathways.

  • Solution Pathway:

    • Enrich Microbial Cultures: Use microbial consortia from environments previously exposed to branched-chain xenobiotics. This increases the probability of finding microbes capable of degrading the compound, possibly through co-metabolism.

    • Extend Incubation Time: Slower degradation pathways like omega-oxidation require significantly longer experimental timelines than the standard 28 days. Monitor for degradation over several months.

    • Investigate Co-metabolism: Provide a readily degradable primary carbon source to the microbial culture. The enzymes produced to metabolize the primary substrate may fortuitously act on the target compound.

    • Analyze for Intermediates: Even if the parent compound concentration does not decrease significantly, the appearance of metabolites (e.g., hydroxylated derivatives or dicarboxylic acids from omega-oxidation) would indicate that some biological activity is occurring.

Problem 2: Inconsistent or poor recovery of 2,5-Dimethyl-2-ethylhexanoic acid during analytical quantification.
  • Probable Cause: The analysis of carboxylic acids by Gas Chromatography (GC) can be challenging due to their polarity and potential for thermal instability. This can lead to poor peak shape, low sensitivity, and adsorption onto the analytical column.

  • Solution Pathway:

    • Derivatization: Convert the carboxylic acid to a less polar, more volatile ester prior to GC analysis. A common and effective method for related compounds like 2-EHA is derivatization to a pentafluorobenzyl (PFB) ester, which can be analyzed with high sensitivity using an electron capture detector (ECD) or mass spectrometry (MS).[13]

    • Optimize Extraction: Use a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the aqueous sample is adjusted to ~2 before extraction to protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate or dichloromethane.

    • Use an Internal Standard: Incorporate a structurally similar but chromatographically distinct internal standard (e.g., an isotopically labeled version of the analyte or another branched-chain carboxylic acid) to correct for variations in extraction efficiency and instrument response.

    • Consider LC-MS: If GC-related issues persist, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent alternative. It does not require derivatization and is well-suited for analyzing polar, non-volatile compounds. Use a C18 column with a mobile phase of acidified water and acetonitrile/methanol.

Problem 3: Unknown peaks appear in chromatograms during a degradation study.
  • Probable Cause: These peaks likely represent degradation intermediates or abiotic transformation products. Their appearance is a positive sign that transformation is occurring.

  • Solution Pathway:

    • Mass Spectrometry (MS) Analysis: If using MS, analyze the fragmentation pattern of the unknown peaks. For GC-MS, compare the spectra to libraries (e.g., NIST). For high-resolution MS (e.g., LC-QTOF), determine the exact mass to propose a molecular formula.

    • Postulate Structures: Based on the likely degradation pathways (see FAQ 3 and the diagram below), postulate the chemical structures of the intermediates.

      • A mass increase of 16 amu (M+16) could indicate hydroxylation (a common first step in oxidation).

      • A mass increase of 14 amu (M+14) could indicate the formation of a dicarboxylic acid from a monocarboxylic acid via omega-oxidation followed by beta-oxidation.

      • A mass decrease of 44 amu (M-44) could suggest decarboxylation.[10][11]

    • Synthesize Standards: For conclusive identification, synthesize the suspected intermediate and confirm its retention time and mass spectrum match the unknown peak.

Section 3: Diagrams and Data Visualization

Visual aids are essential for understanding the structural challenges and potential metabolic fates of 2,5-Dimethyl-2-ethylhexanoic acid.

Diagram 1: Structure of 2,5-Dimethyl-2-ethylhexanoic Acid

Caption: Chemical structure highlighting the key quaternary alpha-carbon.

Diagram 2: Postulated Degradation Pathways

DegradationPathways cluster_biotic Biotic Pathways cluster_abiotic Abiotic Pathways Parent 2,5-Dimethyl-2-ethylhexanoic Acid BetaOx Beta-Oxidation Parent->BetaOx [Microbial Consortia] OmegaOx Omega-Oxidation Parent->OmegaOx [Specific Enzymes] Photo Photodegradation Parent->Photo [Light, Heat] Decarbox Decarboxylation Parent->Decarbox [Heat, Catalysts] Blocked Blocked due to quaternary α-carbon BetaOx->Blocked Metabolite1 Hydroxylated Intermediates OmegaOx->Metabolite1 Metabolite2 Dicarboxylic Acid Products Metabolite1->Metabolite2 AbioticProd Various Transformation Products Photo->AbioticProd Decarbox->AbioticProd

Caption: Potential biotic and abiotic degradation routes for the title compound.

Section 4: Key Experimental Protocols

These protocols provide a starting point for laboratory investigations. They should be optimized based on available equipment and specific experimental goals.

Protocol 1: Aerobic Biodegradation Screening Assay (Extended Timeline)

This protocol is adapted from standard methods (e.g., OECD 301F) to account for the expected slow degradation rate.

Objective: To assess the aerobic biodegradation of 2,5-Dimethyl-2-ethylhexanoic acid over an extended period.

Materials:

  • Test compound: 2,5-Dimethyl-2-ethylhexanoic acid

  • Inoculum: Activated sludge from a municipal wastewater treatment plant or an enriched culture.

  • Mineral salts medium (as per OECD guidelines).

  • Respirometer or sealed flasks for oxygen measurement.

  • Positive control: Sodium benzoate (readily biodegradable).

  • Negative control: No carbon source.

Procedure:

  • Preparation: Prepare mineral salts medium. Wash and aerate the inoculum to reduce endogenous respiration.

  • Test Setup: Add mineral medium, inoculum, and the test compound (at a concentration of 10-20 mg/L) to the test vessels. Set up parallel vessels for the positive and negative controls.

  • Incubation: Incubate the vessels at 20-25°C in the dark with continuous stirring.

  • Monitoring:

    • Measure oxygen consumption continuously using a respirometer or at regular intervals via chemical titration (Winkler method) or oxygen-sensing probes.

    • At set time points (e.g., Day 0, 7, 14, 28, 60, 90, and 120), sacrifice replicate flasks.

    • Extract the entire contents of the sacrificed flasks for chemical analysis of the parent compound and potential metabolites using the protocol below.

  • Data Analysis: Calculate the percentage of biodegradation based on the ratio of measured oxygen consumption to the theoretical oxygen demand (ThOD). Plot the concentration of the parent compound over time.

Self-Validation/QC:

  • The positive control (sodium benzoate) should reach >60% degradation within 14 days.

  • Oxygen consumption in the negative control should be minimal.

  • The coefficient of variation between replicate test vessels should be less than 20%.

Protocol 2: GC-MS Analysis with PFB-Ester Derivatization

Objective: To quantify 2,5-Dimethyl-2-ethylhexanoic acid in aqueous samples.

Materials:

  • Aqueous sample from the biodegradation assay.

  • Internal Standard (IS): e.g., Heptadecanoic acid.

  • Hydrochloric acid (HCl).

  • Ethyl acetate (GC grade).

  • Sodium sulfate (anhydrous).

  • Derivatizing agent: Pentafluorobenzyl bromide (PFBBr) solution.

  • Catalyst: Diisopropylethylamine (DIPEA).

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Take a 10 mL aliquot of the aqueous sample. Add the internal standard. Acidify to pH ~2 with HCl.

  • Extraction: Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and shaking vigorously for 2 minutes. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction twice more. Pool the organic extracts.

  • Drying: Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to near dryness (~100 µL) under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of PFBBr solution and 10 µL of DIPEA. Cap the vial and heat at 60°C for 30 minutes.

  • Final Preparation: Cool the sample, evaporate the remaining solvent, and reconstitute the residue in 100 µL of hexane or iso-octane for injection.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. (This must be optimized).

    • MS: Scan mode for initial identification or Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte and internal standard.

  • Quantification: Create a calibration curve using standards prepared in the same manner. Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area.

Self-Validation/QC:

  • Analyze a method blank to check for contamination.

  • Analyze a matrix spike (a clean sample fortified with a known amount of analyte) to determine recovery. Recovery should typically be within 70-130%.

  • Ensure the calibration curve has a correlation coefficient (r²) > 0.99.

References

  • ResearchGate. (2025). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company | Request PDF.
  • PubMed. (n.d.).
  • Smolecule. (2024). Buy 2,5-Dimethylhexanoic acid | 90201-13-1.
  • PubMed. (n.d.). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester.
  • MDPI. (2023).
  • Biosynth. (n.d.). 2-Ethyl-2,5-dimethylhexanoic acid | 24353-79-5.
  • NICNAS. (2013). Hexanoic acid, 2-ethyl-: Human health tier II assessment.
  • Wikipedia. (n.d.). 2-Ethylhexanoic acid.
  • PubChem. (n.d.). 2,5-Dimethylhexanoic acid.
  • PubMed. (n.d.).
  • ChemicalBook. (n.d.). 2,5-dimethyl-2-ethylhexanoic acid synthesis.
  • DSpace@MIT. (2025).
  • ChemicalBook. (2023). 2,5-dimethyl-2-ethylhexanoic acid | 24353-79-5.
  • PubMed. (2001). The degradation of xenobiotic branched carboxylic acids in anaerobic sediment of the Pearl River in Southern China.
  • PubMed. (1994). Environmental Hazard- Assessment of chemicals and products : Part II: Persistence and degradability of organic chemicals.
  • PENPET. (n.d.).
  • AIR Unimi. (n.d.).
  • PubMed. (2022).
  • ResearchGate. (2025).
  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods.
  • Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.
  • ResearchGate. (2025). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
  • PubMed Central (PMC). (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans.
  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human.
  • ScienceDirect. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
  • ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
  • China/Asia On Demand (CAOD). (n.d.).
  • PubChem. (n.d.). 2-Ethyl-2,3-dimethylhexanoic acid.
  • PubMed. (2016). Disorders of branched chain amino acid metabolism.

Sources

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Troubleshooting

Technical Support Center: Matrix Effects in 2,5-Dimethyl-2-ethylhexanoic Acid Analysis

Welcome to the technical support guide for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies for typical experimental issues, and detailed protocols to ensure the accuracy and robustness of your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding matrix effects in the analysis of 2,5-Dimethyl-2-ethylhexanoic acid, a branched-chain carboxylic acid, typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Q1: What are matrix effects and why are they a concern for 2,5-Dimethyl-2-ethylhexanoic acid analysis?

A1: A matrix effect is the alteration of an analyte's signal in a mass spectrometer due to the presence of co-eluting, often invisible, components from the sample matrix (e.g., plasma, urine).[1][2] This interference can either suppress or enhance the ionization of 2,5-Dimethyl-2-ethylhexanoic acid, leading to inaccurate and imprecise quantification.[3][4] Because bioanalytical methods demand high accuracy, undetected matrix effects can compromise the integrity of pharmacokinetic, toxicokinetic, or clinical study data.[5]

Q2: My LC-MS/MS signal for 2,5-Dimethyl-2-ethylhexanoic acid is highly variable. What are the likely culprits in my biological matrix?

A2: The primary sources of matrix effects depend on the biological fluid being analyzed.

  • In Plasma/Serum: The most notorious interferences are phospholipids from cell membranes.[6] These molecules have a wide range of polarities and can co-elute with many analytes, causing significant ion suppression. Salts and endogenous metabolites are also common sources of interference.

  • In Urine: The main culprits are high concentrations of salts (e.g., urea, chlorides) and various endogenous organic acids , which can compete with 2,5-Dimethyl-2-ethylhexanoic acid for ionization.[7]

These components can affect the efficiency of droplet formation in the electrospray ionization (ESI) source or compete for the available charge, ultimately reducing the number of analyte ions that reach the detector.[8]

Q3: How can I determine if my assay is suffering from matrix effects?

A3: A quantitative assessment is crucial and is a standard requirement in regulatory bioanalytical method validation.[9][10] The most direct method is the post-extraction spike analysis . This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a pure solvent solution at the same concentration. A significant difference between these responses indicates the presence of matrix effects. A detailed protocol for this assessment is provided in Part 3 of this guide.

Q4: What is the best way to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS) . A SIL-IS, such as deuterium-labeled 2,5-Dimethyl-2-ethylhexanoic acid, is chemically identical to the analyte and will co-elute chromatographically.[11] Therefore, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the analyte.[11] By using the ratio of the analyte signal to the IS signal for quantification, these variations are effectively normalized, dramatically improving accuracy and precision.[12] While structural analogs can be used, they may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[11]

Part 2: Troubleshooting Guide

This guide is structured by common symptoms observed during method development and routine analysis.

Symptom 1: Poor Reproducibility & High Coefficient of Variation (%CV)
Potential Cause Explanation & Recommended Actions
Inconsistent Matrix Effects The composition of biological matrices can vary significantly between individuals or lots.[13] This "relative matrix effect" causes the degree of ion suppression or enhancement to differ from sample to sample, leading to high imprecision.
Action 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective solution. A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing reliable correction for inter-sample variability.[13]
Action 2: Improve Sample Cleanup. If a SIL-IS is unavailable, enhancing the sample preparation procedure is critical. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering components than simple protein precipitation. See Protocols in Part 3.
Action 3: Evaluate Multiple Matrix Lots. During validation, as per FDA and ICH M10 guidelines, you must assess matrix effects using at least six different lots of the biological matrix to ensure the method is robust against inter-individual variability.[14][15]
Symptom 2: Low Analyte Recovery or Poor Sensitivity
Potential Cause Explanation & Recommended Actions
Significant Ion Suppression Co-eluting matrix components, particularly phospholipids in plasma, are likely competing with your analyte for ionization, leading to a suppressed signal and poor sensitivity.[16]
Action 1: Optimize Chromatography. Modify your LC gradient to better separate 2,5-Dimethyl-2-ethylhexanoic acid from the regions of major matrix interference. A post-column infusion experiment can identify these suppressive zones.[17]
Action 2: Enhance Sample Preparation. Move beyond protein precipitation. For plasma, use a phospholipid removal plate or a targeted SPE method.[6][16] For urine, an optimized LLE can effectively remove salts and polar interferences.[18] See Protocols in Part 3.
Action 3: Dilute the Sample. If the assay sensitivity is sufficient, diluting the sample can reduce the concentration of matrix components entering the MS source, thereby lessening the suppression effect.[19]
Symptom 3: Calibration Curve is Non-Linear or Fails Acceptance Criteria
Potential Cause Explanation & Recommended Actions
Mismatch Between Calibrators and Samples If calibrators are prepared in a pure solvent while your unknown samples are in a biological matrix, the matrix effect will impact the unknowns but not the calibrators. This discrepancy leads to a systematic bias and can affect the linearity and accuracy of the curve.
Action 1: Prepare Matrix-Matched Calibrators. The most reliable approach is to prepare your calibration standards in the same biological matrix as your samples (e.g., blank human plasma).[12] This ensures that both calibrators and samples are subject to the same matrix effects.
Action 2: Use a Surrogate Matrix. If blank matrix is scarce or contains endogenous levels of the analyte, a surrogate matrix (e.g., stripped plasma, 5% BSA in saline) can be used.[14] However, you must scientifically justify its use and demonstrate that it mimics the matrix effects of the authentic matrix.[14]

Part 3: In-Depth Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol allows you to quantify the magnitude of ion suppression or enhancement, as recommended by the FDA and ICH guidelines.[9][14]

Objective: To determine the absolute matrix effect on the analysis of 2,5-Dimethyl-2-ethylhexanoic acid.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 unique sources.

  • Pure solution of 2,5-Dimethyl-2-ethylhexanoic acid and its IS.

  • Validated sample extraction procedure (e.g., SPE, LLE).

  • LC-MS/MS system.

Procedure:

  • Prepare Set A (Analyte in Post-Extraction Matrix):

    • Extract at least six different lots of blank biological matrix using your validated method.

    • After the final evaporation step, reconstitute the dried extracts with a solution containing 2,5-Dimethyl-2-ethylhexanoic acid and its IS at a known concentration (e.g., a low and high QC level).

  • Prepare Set B (Analyte in Pure Solution):

    • Prepare a solution of 2,5-Dimethyl-2-ethylhexanoic acid and its IS in the final reconstitution solvent at the exact same concentration as used for Set A.

  • Analysis:

    • Inject and analyze both sets of samples on the LC-MS/MS system.

    • Record the peak areas for the analyte and the IS.

  • Calculation:

    • Matrix Factor (MF): Calculated as the ratio of the analyte peak area in the presence of matrix (Set A) to the mean analyte peak area in the absence of matrix (Set B).[13]

      • MF = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • IS-Normalized MF: Calculated using the analyte/IS peak area ratios.

      • IS-Normalized MF = (Area Ratio in Set A) / (Mean Area Ratio in Set B)

Interpretation of Results:

MF Value Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement
  • Acceptance Criteria (per ICH M10): The precision (%CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[14]

Matrix_Factor_Workflow

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove proteins and phospholipids from plasma, thereby reducing matrix effects for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid.

Rationale: 2,5-Dimethyl-2-ethylhexanoic acid is a carboxylic acid. At a neutral or basic pH, its carboxyl group will be deprotonated (negatively charged). This allows for retention on a strong anion-exchange (SAX) or mixed-mode sorbent. Phospholipids, which are a major source of ion suppression, can be washed away with organic solvents before the analyte is eluted.[6][20]

Materials:

  • Mixed-Mode Strong Anion Exchange SPE Cartridges/Plates.

  • Plasma samples, QCs, and calibrators.

  • Methanol (MeOH), Acetonitrile (ACN).

  • Ammonium Hydroxide (NH₄OH).

  • Formic Acid (FA).

Procedure:

  • Pre-treatment:

    • To 200 µL of plasma, add the SIL-IS.

    • Add 600 µL of 4% phosphoric acid in water and vortex. This step precipitates proteins and ensures the analyte is in its neutral form for initial binding to the reversed-phase component of the sorbent.

  • Condition:

    • Pass 1 mL of MeOH through the SPE sorbent.

    • Pass 1 mL of deionized water through the sorbent. Do not let the sorbent go dry.

  • Load:

    • Load the pre-treated sample onto the SPE sorbent at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Wash 1: Pass 1 mL of 25% MeOH in water. This removes polar impurities.

    • Wash 2: Pass 1 mL of 100% ACN. This is a critical step to remove phospholipids.

  • Elute:

    • Apply 1 mL of 5% NH₄OH in MeOH. The basic pH neutralizes the anion-exchange sites, releasing the negatively charged analyte.

  • Dry-down and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 ACN:Water) for LC-MS/MS analysis.

SPE_Workflow

Protocol 3: Liquid-Liquid Extraction (LLE) for Urine Samples

Objective: To isolate 2,5-Dimethyl-2-ethylhexanoic acid from the high-salt and aqueous environment of urine.

Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids (aqueous and organic). By acidifying the urine, the carboxylic acid group of 2,5-Dimethyl-2-ethylhexanoic acid becomes protonated and non-polar, promoting its transfer into a non-polar organic solvent. Salts and other polar endogenous materials remain in the aqueous phase.[7][21]

Materials:

  • Urine samples, QCs, and calibrators.

  • Ethyl Acetate or Methyl tert-butyl ether (MTBE).

  • Hydrochloric Acid (HCl).

  • Sodium Chloride (NaCl) (optional, for "salting out").

Procedure:

  • Pre-treatment:

    • To 500 µL of urine in a glass tube, add the SIL-IS.

    • Add 50 µL of 5M HCl to acidify the sample to a pH < 2.[7] Verify with pH paper.

    • (Optional) Add ~100 mg of NaCl and vortex to dissolve. This increases the ionic strength of the aqueous layer and can improve extraction efficiency.[7][18]

  • Extraction:

    • Add 2 mL of ethyl acetate.

    • Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial precipitate.

  • Dry-down and Reconstitute:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase-compatible solvent for analysis.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. Available at: [Link]

  • Bioanalysis Zone. (2022). Assessment of matrix effect in quantitative LC–MS bioanalysis. Future Science Group. Available at: [Link]

  • Chambers, E. E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Available at: [Link]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. ijmpr.com. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Li, W., & Cohen, L. H. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 15(20), 1269-1283. Available at: [Link]

  • Pucci, V., Di Palma, S., Alfieri, A., Bonelli, F., & Monteagudo, E. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 883-889. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]

  • Souza, I. D., & Gouvêa, L. F. (2020). Matrix effects and selectivity issues in LC-MS-MS. IntechOpen. Available at: [Link]

  • Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 15(12), 8909-8931. Available at: [Link]

  • Hewavitharana, A. K., Lee, S., & Shaw, P. N. (2007). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. Journal of Chromatography B, 855(2), 296-300. Available at: [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Patel, R., Bhaskar, R., Ola, M., Pingale, D., & Chalikwar, S. (2019). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 9(2), 108-117. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Phenomenex Inc. (2022). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Available at: [Link]

  • Phenomenex Inc. (2018). Solid Phase Extraction (SPE) Tutorial. [Video]. YouTube. Available at: [Link]

  • Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. [Video]. YouTube. Available at: [Link]

  • van der Pan, K. (2023). The extraction of hippuric acid from cow urine using Liquid/Liquid extraction. University of Groningen. Available at: [Link]

  • Cabral-Pacheco, G. A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Isomers of 2,5-Dimethyl-2-ethylhexanoic Acid

Welcome to the technical support center for the resolution of 2,5-Dimethyl-2-ethylhexanoic acid stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2,5-Dimethyl-2-ethylhexanoic acid stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex but critical task of separating the four stereoisomers of this compound. As this molecule contains two chiral centers (C2 and C5), it exists as two diastereomeric pairs of enantiomers: the syn pair ((2R,5R) and (2S,5S)) and the anti pair ((2R,5S) and (2S,5R)).

This resource provides in-depth, experience-based answers to common challenges, detailed experimental protocols, and troubleshooting guides to streamline your workflow and enhance your success rate.

F.A.Q. - Common Issues & Solutions

Q1: My initial attempts to separate the stereoisomers on a standard silica gel column have failed. Why is this, and what should I try next?

A1: This is a common and expected outcome. Standard achiral chromatography (like silica gel) can only separate compounds with different physical properties. The four stereoisomers of 2,5-Dimethyl-2-ethylhexanoic acid exist as two pairs of enantiomers. Enantiomers have identical physical properties (boiling point, solubility, polarity) and will co-elute on an achiral stationary phase.

However, the two pairs of enantiomers (syn and anti) are diastereomers of each other. Diastereomers do have different physical properties and can often be separated by achiral methods, though it can be challenging.[1][2] Your first goal should be to separate the diastereomeric pairs.

Recommended Next Steps:

  • Optimize Achiral Chromatography: While a standard setup might fail, optimizing your column chromatography could work. Try a less polar solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid to suppress carboxylate formation) and use a high-performance flash chromatography system for better resolution.

  • Attempt Fractional Crystallization: If the diastereomers have different crystal packing energies, you may be able to separate them by carefully controlled crystallization from various solvents. This is often an empirical process requiring screening of multiple solvents.

  • Proceed to Chiral Methods: If diastereomer separation is unsuccessful, you can proceed to resolve the enantiomeric pairs directly from the four-component mixture using chiral chromatography, although this can be more complex.

Q2: I want to use classical resolution by forming diastereomeric salts. How do I choose the right chiral resolving agent for my carboxylic acid?

A2: Classical resolution is a powerful technique for separating enantiomers of carboxylic acids.[1][2][3] It involves reacting the racemic acid with an enantiomerically pure chiral base to form two diastereomeric salts.[2][4] These salts have different solubilities, allowing one to be selectively crystallized.[3][5]

The choice of resolving agent is the most critical step and often requires empirical screening.[6]

Key Considerations for Selecting a Chiral Base:

  • Availability and Cost: Use a readily available and affordable resolving agent, especially for large-scale work. Common choices include alkaloids like brucine, quinine, and cinchonidine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[1][2][7]

  • Structural Match: The efficiency of the resolution depends on the interactions that lead to a well-ordered, insoluble crystal lattice for one diastereomeric salt. Consider steric and electronic complementarity between your acid and the chiral base.

  • Solvent Screening: The difference in solubility between the diastereomeric salts is highly dependent on the solvent system. A thorough screening of solvents is crucial for success.[8][9]

Recommended Screening Protocol: Start with common, commercially available chiral bases. A good starting panel would include:

  • (R)-(+)-1-Phenylethylamine

  • (S)-(-)-1-Phenylethylamine

  • (1R,2S)-(-)-Ephedrine

  • Quinine

  • Cinchonidine

Screen these against a panel of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures with water).

Q3: My chiral HPLC method is showing poor resolution between enantiomers. What parameters can I adjust to improve the separation?

A3: Poor resolution in chiral HPLC is a frequent challenge. Unlike standard reversed-phase chromatography, chiral recognition is based on complex 3D interactions, making method development less predictable.[10][11] Selectivity is the most powerful factor for improving resolution.[12]

Troubleshooting Steps for Chiral HPLC:

Parameter to Adjust Rationale & Expert Insight Typical Starting Point
Mobile Phase Composition Changing the organic modifier (e.g., switching from isopropanol to ethanol) or its percentage can dramatically alter the enantioselectivity. The alcohol competes with the analyte for interaction sites on the chiral stationary phase (CSP).[13]For a polysaccharide-based column, start with a Hexane/Isopropanol or Hexane/Ethanol mixture. Adjust the alcohol content in 5% increments.
Mobile Phase Additives For acidic analytes like yours, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA, or acetic acid) is crucial. It suppresses the ionization of the carboxyl group, leading to better peak shape and more consistent interactions with the CSP.Start with 0.1% TFA or acetic acid in the mobile phase.
Column Temperature Lowering the temperature often enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP. However, this also increases retention time and viscosity.Test your separation at room temperature, 15°C, and 40°C to see the effect.
Flow Rate Decreasing the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, but at the cost of longer analysis times.Start at 1.0 mL/min for a standard 4.6 mm ID column and try reducing to 0.5 mL/min.
Try a Different Column If optimization fails, the chosen CSP may not be suitable. Chiral recognition is highly specific.[10][14] Polysaccharide-based columns (amylose or cellulose derivatives) are a good starting point for a broad range of compounds.[11]Screen columns with different selectors, such as Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based).
Q4: How can I confirm the enantiomeric excess (ee) and diastereomeric excess (de) of my separated fractions?

A4: Accurately determining the purity of your separated isomers is essential.[15] Several analytical techniques can be employed.

Methods for Determining Stereoisomeric Purity:

  • Chiral HPLC/GC: This is the most common and reliable method.[15][16] Develop an analytical chiral HPLC or GC method that can resolve all four stereoisomers. The relative peak areas will give you the ratio of the isomers and allow you to calculate %ee and %de. For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is usually required.

  • NMR Spectroscopy with Chiral Shift Reagents: Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be used to induce chemical shift differences between enantiomers in the ¹H or ¹³C NMR spectrum. This allows for direct integration to determine the enantiomeric ratio.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee of a sample by comparing its CD signal to that of a known enantiopure standard.[15][17] It is particularly useful for high-throughput screening.[16]

Defining Purity:

  • Enantiomeric Excess (ee): Measures the purity of one enantiomer relative to the other in a pair. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100.[15][18]

  • Diastereomeric Excess (de): Measures the purity of one diastereomeric pair relative to the other.

Experimental Protocols & Workflows

Workflow 1: Overall Strategy for Resolution

The resolution of 2,5-Dimethyl-2-ethylhexanoic acid is a multi-step process targeting first the separation of diastereomers, followed by the resolution of each enantiomeric pair.

Resolution_Workflow cluster_0 Mixture of 4 Stereoisomers cluster_1 Step 1: Diastereomer Separation cluster_2 Step 2: Enantiomer Resolution cluster_3 Final Products Start Syn/Anti Diastereomers + Enantiomeric Pairs Sep_Diastereomers Achiral Method (e.g., Flash Chromatography) Start->Sep_Diastereomers Separate Diastereomers Res_Syn Resolve Syn Pair (Chiral Method) Sep_Diastereomers->Res_Syn Syn Pair (Racemic) Res_Anti Resolve Anti Pair (Chiral Method) Sep_Diastereomers->Res_Anti Anti Pair (Racemic) End_Syn_R (2R,5R)-Isomer Res_Syn->End_Syn_R End_Syn_S (2S,5S)-Isomer Res_Syn->End_Syn_S End_Anti_R (2R,5S)-Isomer Res_Anti->End_Anti_R End_Anti_S (2S,5R)-Isomer Res_Anti->End_Anti_S

Caption: General workflow for resolving the stereoisomers.

Protocol 1: Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for resolving one of the racemic diastereomeric pairs (e.g., the syn pair) using (R)-(+)-1-Phenylethylamine.

Materials:

  • Racemic 2,5-Dimethyl-2-ethylhexanoic acid (one diastereomeric pair)

  • (R)-(+)-1-Phenylethylamine (≥99% ee)

  • Screening solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate

  • Diethyl ether

  • 2M Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic acid in a minimum amount of a chosen solvent (e.g., ethanol) with gentle warming.

    • In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in the same solvent. Note: Starting with 0.5 eq of resolving agent targets the crystallization of one diastereomeric salt.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then potentially to 4°C. Observe for crystal formation. If no crystals form, try slow evaporation or addition of an anti-solvent.

  • Isolation of Less-Soluble Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals. This is your first crop, enriched in one diastereomer.

    • Analyze the enantiomeric excess of the acid in this salt by liberating it and running a chiral HPLC analysis.

  • Recrystallization (if necessary):

    • To improve purity, recrystallize the salt from the same solvent system until a constant optical rotation or a satisfactory ee is achieved.[2][7]

  • Liberation of the Enantiopure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution to pH 1-2 with 2M HCl. The carboxylic acid should precipitate or form an oil.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Isolation of the Other Enantiomer:

    • The other enantiomer is now enriched in the mother liquor. The acid can be recovered and resolved using the (S)-(-)-1-Phenylethylamine, or the mother liquor can be concentrated and the acid liberated directly for further purification.

Salt_Formation_Protocol A 1. Dissolve Racemic Acid and Chiral Base in Solvent B 2. Mix and Allow to Cool (Formation of Diastereomeric Salts) A->B C 3. Selective Crystallization of Less-Soluble Salt B->C D 4. Filter to Separate Solid Salt and Mother Liquor C->D E Solid: Enriched Salt 1 D->E Solid Phase F Liquid: Enriched Salt 2 (in Mother Liquor) D->F Liquid Phase G 5. Liberate Acid (Acidify, Extract) E->G H 5. Liberate Acid (Acidify, Extract) F->H I Pure Enantiomer 1 G->I J Enriched Enantiomer 2 H->J

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2,5-Dimethyl-2-ethylhexanoic Acid

Welcome to the technical support center for 2,5-Dimethyl-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered ca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dimethyl-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your reactions.

Understanding the Challenges: The Steric Hindrance of 2,5-Dimethyl-2-ethylhexanoic Acid

2,5-Dimethyl-2-ethylhexanoic acid is a valuable building block in organic synthesis, prized for its unique structural features. However, its highly substituted nature, with alkyl groups at the α and γ positions, presents significant steric hindrance around the carboxylic acid moiety. This steric bulk can dramatically reduce reaction rates and yields for common transformations such as esterification and amidation. Understanding and mitigating these steric effects is paramount to achieving efficient and high-yielding reactions.

Troubleshooting Common Issues

The following table outlines common problems encountered when working with 2,5-Dimethyl-2-ethylhexanoic acid, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Conversion in Esterification/Amidation - Steric Hindrance: The bulky nature of the acid prevents the nucleophile (alcohol or amine) from accessing the carbonyl carbon.[1][2] - Insufficient Activation: Standard coupling reagents may not be potent enough to activate the sterically hindered carboxylic acid. - Inadequate Reaction Conditions: Temperature may be too low, or reaction time too short to overcome the high activation energy.- Use a more reactive electrophile: Convert the carboxylic acid to its acid chloride or anhydride. - Employ a more potent coupling reagent: Consider using coupling agents like HATU, HBTU, or COMU, which are known to be effective for hindered systems. - Increase Reaction Temperature: Carefully increase the reaction temperature to provide the necessary activation energy. - Prolong Reaction Time: Allow the reaction to proceed for an extended period (monitor by TLC or LC-MS). - Use a less hindered nucleophile: If the experimental design allows, consider using a smaller alcohol or amine.
Side Reactions or Decomposition - High Temperatures: Prolonged heating at high temperatures can lead to decomposition of starting materials or products. - Strongly Basic or Acidic Conditions: These conditions can promote unwanted side reactions.- Optimize Temperature: Determine the optimal temperature that promotes the desired reaction without causing significant decomposition. - Use Milder Conditions: If possible, opt for milder coupling reagents and reaction conditions. - Inert Atmosphere: Conduct reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Difficulty in Product Purification - Similar Polarity of Starting Material and Product: The product may have a similar polarity to the starting carboxylic acid, making chromatographic separation challenging. - Formation of Stable Byproducts: Some coupling reagents form byproducts that are difficult to remove.- Acid/Base Extraction: Utilize the acidic nature of the starting material to separate it from the neutral product through liquid-liquid extraction. - Crystallization: If the product is a solid, crystallization can be an effective purification method.[3] - Chromatography with Optimized Solvent System: Carefully select the solvent system for column chromatography to achieve better separation.
Incomplete Grignard Reactions - Steric Hindrance: The Grignard reagent may have difficulty accessing the carbonyl carbon of a derivative of 2,5-dimethyl-2-ethylhexanoic acid.[4][5] - Enolization: The Grignard reagent may act as a base and deprotonate the α-proton, leading to enolate formation instead of nucleophilic addition.- Use a more reactive Grignard reagent: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent. - Use a cerium(III) chloride additive (Luche reduction conditions): This can enhance the nucleophilicity of the Grignard reagent and suppress enolization. - Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C) to favor nucleophilic addition over enolization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize 2,5-Dimethyl-2-ethylhexanoic acid?

A1: One common synthetic route involves the alkylation of the enolate of 2,5-dimethylhexanoic acid with an ethyl halide, such as iodoethane.[7] This method allows for the direct introduction of the ethyl group at the α-position.

Q2: Can I use standard Fischer esterification for this acid?

A2: Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, is often inefficient for sterically hindered acids like 2,5-Dimethyl-2-ethylhexanoic acid due to the high activation energy and unfavorable equilibrium.[8][9] More forcing conditions or, preferably, the use of coupling reagents or conversion to the acid chloride is recommended.

Q3: What are the best coupling reagents for forming an amide bond with 2,5-Dimethyl-2-ethylhexanoic acid?

A3: For sterically hindered carboxylic acids, more potent coupling reagents are generally required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) are often effective.[10][11]

Q4: How can I monitor the progress of my reactions effectively?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with an appropriate indicator, such as potassium permanganate, can help visualize both the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: 2,5-Dimethyl-2-ethylhexanoic acid is a carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Protocol 1: Acid Chloride Formation and Subsequent Esterification

This two-step protocol is a reliable method for the esterification of sterically hindered 2,5-Dimethyl-2-ethylhexanoic acid.

Step 1: Formation of 2,5-Dimethyl-2-ethylhexanoyl chloride

  • To a solution of 2,5-Dimethyl-2-ethylhexanoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid by TLC.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Esterification

  • Dissolve the crude acid chloride in an anhydrous, inert solvent like DCM.

  • To this solution, add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol describes a robust method for the formation of an amide bond with 2,5-Dimethyl-2-ethylhexanoic acid using HATU as the coupling agent.

  • To a solution of 2,5-Dimethyl-2-ethylhexanoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DCM, add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, a saturated solution of lithium chloride (to remove DMF), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways.

Esterification_Pathway 2,5-Dimethyl-2-ethylhexanoic acid 2,5-Dimethyl-2-ethylhexanoic acid Acid Chloride Acid Chloride 2,5-Dimethyl-2-ethylhexanoic acid->Acid Chloride Oxalyl Chloride, cat. DMF Ester Ester Acid Chloride->Ester Alcohol, Base

Caption: Acid chloride formation and subsequent esterification pathway.

Amide_Coupling_Pathway 2,5-Dimethyl-2-ethylhexanoic acid 2,5-Dimethyl-2-ethylhexanoic acid Activated Ester Activated Ester 2,5-Dimethyl-2-ethylhexanoic acid->Activated Ester HATU, DIPEA Amide Amide Activated Ester->Amide Amine

Caption: Amide coupling pathway using HATU as a coupling agent.

References

  • Grassi, A., et al. (2021).
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
  • US5210320A - Preparation of 2,5-dimethylhexane-2,5-dihydroperoxide and derivatives thereof - Google P
  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbon
  • US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization - Google P
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • 2,5-dimethyl-2-ethylhexanoic acid synthesis - ChemicalBook.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Esterification not Working (Separ
  • Challenges and Breakthroughs in Selective Amide Activ
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of...
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Oper
  • Predicting the product of an esterification reaction - Real Chemistry - YouTube.

Sources

Optimization

Technical Support Center: Scaling Up 2,5-Dimethyl-2-ethylhexanoic Acid Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2,5-Dimethyl-2-ethylhexanoic acid. This guide is designed for researchers, process chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dimethyl-2-ethylhexanoic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer practical FAQs to ensure the integrity and efficiency of your synthesis.

Overview of Synthetic Strategies

2,5-Dimethyl-2-ethylhexanoic acid is a highly branched, tertiary carboxylic acid, often categorized as a "neo acid." Its steric hindrance imparts significant thermal and hydrolytic stability, making it a valuable building block.[1] The primary challenges in its synthesis revolve around efficiently creating the quaternary carbon center and controlling the reaction conditions during scale-up. Two principal synthetic routes are generally considered for such structures: the carboxylation of a Grignard reagent and the Koch-Haaf reaction.

  • Grignard Reagent Carboxylation: This classic method involves the formation of a Grignard reagent from a corresponding tertiary alkyl halide, followed by its reaction with carbon dioxide (CO₂).[2][3] While effective at the lab scale, its industrial application can be hampered by the moisture sensitivity of the Grignard reagent and potential difficulties in handling large quantities of organometallics.[3][4]

  • Koch-Haaf Reaction: This is an industrially significant method for producing tertiary carboxylic acids.[5][6] It typically involves reacting an alkene or alcohol with carbon monoxide (CO) under high pressure in the presence of a strong acid catalyst, such as sulfuric acid or a combination of phosphoric acid and boron trifluoride.[5][7] A variation, the Koch-Haaf reaction, uses formic acid as an in situ source of CO, allowing the reaction to proceed under milder conditions.[8][9]

Synthesis_Pathways cluster_grignard Grignard Carboxylation Route cluster_koch Koch-Haaf Reaction Route G_Start 2-Chloro-2,5-dimethylhexane G_React Mg, Anhydrous Ether G_Start->G_React G_Grignard Grignard Reagent G_React->G_Grignard G_CO2 1. CO₂ (dry ice or gas) 2. H₃O⁺ Workup G_Grignard->G_CO2 Crude_Product Crude 2,5-Dimethyl-2-ethylhexanoic Acid G_CO2->Crude_Product Yields K_Start 2,5-Dimethylhex-2-ene or 2,5-Dimethylhexan-2-ol K_React CO, H₂O, Strong Acid (H₂SO₄) or HCOOH, H₂SO₄ K_Start->K_React K_Carbocation Tertiary Carbocation Intermediate K_React->K_Carbocation K_Carbocation->Crude_Product Trapped by CO, then H₂O Purification Purification (Distillation, Precipitation) Crude_Product->Purification

Caption: Primary synthesis routes for 2,5-Dimethyl-2-ethylhexanoic acid.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses common problems encountered during the scale-up process in a direct question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield dropped from 85% at the 1L scale to less than 60% in a 50L reactor. What are the most probable causes and how can I fix this?

A: A significant drop in yield upon scale-up is a classic chemical engineering problem, often rooted in mass and heat transfer limitations. Here’s a breakdown of the likely culprits and mitigation strategies.

Causality:

  • Poor Heat Transfer: Exothermic reactions, like the Koch-Haaf reaction, generate significant heat.[9] A larger reactor has a smaller surface-area-to-volume ratio, making it less efficient at dissipating heat. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions and decomposition of the product or catalyst.

  • Inefficient Mass Transfer & Mixing: In a large vessel, achieving homogeneous mixing is challenging. If reagents are not dispersed quickly, localized areas of high concentration can lead to unwanted side reactions. For instance, in the Koch-Haaf synthesis, poor mixing can promote olefin polymerization catalyzed by the strong acid before carboxylation can occur.

  • Reagent Addition Rate: A rate of addition that works perfectly on a small scale can be disastrously fast on a large scale, overwhelming the reactor's cooling capacity and mixing efficiency.

Troubleshooting_Yield Start Low Yield at Scale Check_Temp Monitor Internal vs. Jacket Temperature. Is ΔT > 10°C? Start->Check_Temp Check_IPC Take In-Process Control (IPC) samples. Is starting material consumed? Check_Temp->Check_IPC No Sol_Heat Root Cause: Poor Heat Transfer Action: Reduce addition rate. Improve cooling efficiency. Check_Temp->Sol_Heat Yes Check_Impurity Analyze crude by GC-MS. Are side-products elevated? Check_IPC->Check_Impurity Yes Sol_Kinetics Root Cause: Slow Kinetics Action: Increase reaction time or re-evaluate catalyst loading. Check_IPC->Sol_Kinetics No Sol_SideReaction Root Cause: Side Reactions Action: Lower reaction temperature. Improve mixing/dispersion. Check_Impurity->Sol_SideReaction Yes End Yield Optimized Check_Impurity->End No Sol_Heat->End Sol_Kinetics->End Sol_SideReaction->End

Caption: Logical workflow for troubleshooting low reaction yields during scale-up.

Self-Validating Protocol to Improve Yield:

  • Establish a Thermal Profile: Calibrate your reactor's thermal performance. Run the reaction at 25% of the intended scale with thermocouples measuring both the batch's internal temperature and the cooling jacket's fluid temperature. The goal is to keep the internal temperature within ±2°C of the setpoint.

  • Control the Exotherm: Slow the addition of the most reactive component (e.g., the olefin/alcohol mixture into the strong acid) to a rate where the cooling system can maintain the set temperature. This is your new, validated addition rate.

  • Optimize Mixing: If possible, model the mixing in your reactor. If not, ensure the impeller is appropriately sized and the agitation speed is sufficient to create a vortex without excessive splashing. For gas-liquid reactions like CO introduction, a sparging tube combined with vigorous agitation is critical.

  • Monitor Conversion: Use in-process controls (IPCs), such as GC or TLC, to track the disappearance of starting material. Do not proceed to workup until the conversion is >98%. If the reaction stalls, it may indicate catalyst deactivation or insufficient reaction time at the controlled temperature.[10]

Issue 2: Unacceptable Impurity Profile

Q: On scaling up, my product purity dropped from 99% to 95%, and GC-MS analysis shows several new, unidentified peaks. How do I identify and control these impurities?

A: The emergence of new impurities at scale is often due to the longer reaction times and potential temperature excursions discussed above. Identifying these byproducts is the first step to mitigating them.

Causality:

  • Structurally Related Impurities: In the Koch-Haaf reaction, the strong acid can cause isomerization of the initial carbocation, leading to the formation of other C10-carboxylic acid isomers.

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, or byproducts from side reactions like dimerization or polymerization of the starting alkene.

  • Reagent-Related Impurities: Impurities present in starting materials or solvents can be carried through the process.[11] For example, commercial formic acid can contain traces of formaldehyde.

Impurity Identification and Mitigation Workflow:

  • Characterize Impurities: Use GC-MS to get a mass spectrum for each significant impurity.[12] This will provide the molecular weight and fragmentation pattern, which are crucial for proposing a structure. Compare retention times with known standards if available.

  • Hypothesize Formation Pathway: Based on the proposed structure, determine the likely reaction pathway that formed the impurity. For example, a peak with a mass double that of the starting material suggests dimerization.

  • Adjust Process Parameters:

    • To reduce isomeric impurities , lower the reaction temperature or use a slightly less aggressive acid catalyst system if possible.

    • To reduce dimerization/polymerization , ensure the olefin is dispersed rapidly into the acid/CO mixture to favor carboxylation over self-reaction. This links back to improving mixing and controlled addition.

    • To eliminate unreacted starting material , increase the reaction time or temperature slightly, but only after confirming this does not increase other impurities.

Data Presentation: Common Impurities and Control Strategies

Impurity TypePotential SourceIdentification MethodMitigation Strategy
Isomeric Carboxylic AcidsCarbocation rearrangementGC-MS, ¹H NMRLower reaction temperature, optimize acid catalyst
Unreacted Starting MaterialIncomplete conversionGC, HPLCIncrease reaction time, ensure proper stoichiometry
Olefin Dimers/PolymersAcid-catalyzed side reactionGPC, MSImprove mixing, slower substrate addition, lower temp.
Degradation ProductsThermal stress, high acidityLC-MS, GC-MSStrict temperature control, minimize reaction time
Issue 3: Purification and Isolation Difficulties

Q: My standard lab-scale purification by silica gel chromatography is not feasible for a 10 kg batch. What are the best scalable methods for purifying 2,5-Dimethyl-2-ethylhexanoic acid?

A: Chromatography is rarely scalable for bulk production. The most robust industrial purification methods for carboxylic acids are vacuum distillation and precipitation/crystallization.[13][14]

Causality:

  • Thermal Stability: 2,5-Dimethyl-2-ethylhexanoic acid is relatively stable, but prolonged exposure to high temperatures during atmospheric distillation can cause decarboxylation or other degradation. Vacuum distillation lowers the boiling point, preserving the molecule's integrity.[13]

  • Solubility Profile: Like most carboxylic acids, it is poorly soluble in water but its carboxylate salt (e.g., sodium or potassium salt) is highly soluble. This difference is the basis for an effective extractive workup and acid precipitation.[15]

Caption: Scalable purification workflow using acid-base extraction and precipitation.

Protocol: Purification by Acid Precipitation This protocol is a self-validating system because the purity of the final product is directly dependent on the efficiency of the phase separations and washes.

  • Quench and Dilute: Carefully quench the reaction mixture by pouring it onto a sufficient amount of crushed ice in a suitably large vessel with good agitation.

  • Extraction: Extract the quenched mixture with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene.

  • Base Wash: Transfer the organic layer to a separation funnel or vessel and extract the acidic product into an aqueous phase by washing with 10% (w/v) sodium hydroxide solution. The number of washes can be determined by checking the pH of the aqueous layer; continue until it is strongly basic (pH > 12). This step leaves neutral impurities behind in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath to 0-5°C. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is 2-3.[14] The 2,5-Dimethyl-2-ethylhexanoic acid will precipitate as a white solid or oil.

  • Isolation: Collect the precipitated product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Validation: Confirm the purity of the final product using GC-FID or HPLC and compare it to a reference standard. The absence of peaks corresponding to neutral impurities from the original crude validates the efficiency of the extraction.

Frequently Asked Questions (FAQs)

Q: Which synthesis route is preferable for industrial-scale production: Grignard carboxylation or the Koch-Haaf reaction? A: For industrial production of neo acids, the Koch-Haaf reaction is almost always preferred.[5][16] The raw materials (olefins, CO, mineral acids) are cheaper and more readily available in bulk than the alkyl halides and magnesium required for the Grignard route. Furthermore, the process avoids the challenges of handling large volumes of highly reactive and moisture-sensitive organometallic reagents.

Q: What are the most critical process parameters (CPPs) to monitor during a scaled-up Koch-Haaf synthesis? A: The key CPPs are:

  • Temperature: Directly impacts reaction rate and impurity formation. Must be tightly controlled.
  • Pressure (of Carbon Monoxide): A key driver of the reaction rate. Stable pressure ensures consistent carboxylation.
  • Reagent Addition Rate: Crucial for controlling the exotherm.
  • Agitation Speed: Essential for ensuring good mass and heat transfer.
  • Water Concentration: Water is a reactant in the Koch synthesis. Its concentration can influence catalyst activity and product yield.

Q: What analytical techniques are essential for in-process control (IPC) and final product release? A:

  • For IPC: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for monitoring the disappearance of the starting olefin or alcohol. It is fast and provides quantitative data on the relative amounts of starting material and product.

  • For Final Product Release: A validated GC-FID method is used for purity assay (% area). GC-MS is used to identify and characterize any impurities. Karl Fischer titration should be performed to determine water content, and a titration with a standardized base can be used to determine the acid value, confirming the identity and strength of the product. An example of a validated method for a similar compound, 2-ethylhexanoic acid, can be found in literature from regulatory bodies or analytical service providers.[17]

Q: How should the acidic waste from a Koch-Haaf reaction be handled? A: The waste stream, primarily consisting of the strong acid catalyst (e.g., H₂SO₄) and water, is highly corrosive. It must be neutralized before disposal. This is typically done by careful, slow addition to a stirred, cooled slurry of a cheap base like calcium carbonate (CaCO₃) or lime (CaO) to form an insoluble salt (e.g., CaSO₄), which can then be filtered and disposed of as solid waste according to local environmental regulations.

References

  • MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Available at: [Link]

  • Google Patents. (2002). Production process of 2-ethyl hexanoic acid. CN1357527A.
  • Wikipedia. Koch reaction. Available at: [Link]

  • Wiley Online Library. (2014). Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents. ChemInform.
  • Australian Government Department of Health. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Available at: [Link]

  • Google Patents. (2000). Synthesis of metal 2-ethylhexanoates. US6033551A.
  • Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Available at: [Link]

  • University of Minnesota. Synthesis of Carboxylic Acids. Course Notes.
  • PubMed. (2001). Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies. Available at: [Link]

  • China/Asia On Demand (CAOD). (2011).
  • Scribd. 2-Ethylhexanoic Acid Analysis Methods.
  • Google Patents. (1994). Production of tertiary carboxylic acids. US5342979A.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • OSTI.gov. (2023). Production of neo acids from biomass-derived monomers. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • Chemistry LibreTexts. (2024). Preparing Carboxylic Acids. Available at: [Link]

  • ResearchGate.
  • Organic Chemistry Tutor.
  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents.
  • YouTube. (2022).
  • Google Patents. (1970).
  • Royal Society of Chemistry. (2023).
  • IP.com. (2019). A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW.
  • Intratec.
  • National Institutes of Health (NIH). (2012). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
  • YouTube. (2019). Grignard Reaction with Carbon Dioxide to Produce Carboxylic Acids. jOeCHEM.
  • Pharmaceutical Sciences.
  • Cosmetic Ingredient Review. (2013).
  • National Institutes of Health (NIH). (2014).

Sources

Troubleshooting

Technical Support Guide: Emulsion Management for 2,5-Dimethyl-2-ethylhexanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6] 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) (CAS: 24353-79-5) is a sterically hindered, alpha-branched carboxylic acid. Structurally similar to Versatic™ acids or Neod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) (CAS: 24353-79-5) is a sterically hindered, alpha-branched carboxylic acid. Structurally similar to Versatic™ acids or Neodecanoic acid, its quaternary alpha-carbon provides exceptional hydrolytic stability and selectivity in metal extraction and organic synthesis.

However, this structural advantage introduces a critical challenge: Surfactant Activity.

At neutral to alkaline pH, DMEHA deprotonates to form its carboxylate anion. Due to its lipophilic branched tail and hydrophilic head, it acts as an anionic surfactant, stabilizing oil-in-water (O/W) or water-in-oil (W/O) emulsions. This guide provides the protocols to prevent these emulsions and resolve them if they occur.

The Mechanics of Emulsion Formation[5]

To prevent emulsions, you must understand the thermodynamic drive creating them.

The "Soap" Mechanism

When the pH of the aqueous phase approaches or exceeds the pKa of DMEHA (approx. pKa ~6–7, varying by ionic strength), the acid dissociates:



The resulting R-COO⁻ species is a powerful emulsifier. In the presence of metal ions (e.g., Na⁺, Ca²⁺, or transition metals), it forms metal-carboxylate soaps. These soaps accumulate at the liquid-liquid interface, lowering interfacial tension and creating a mechanical barrier that prevents phase coalescence.

Third Phase Formation (Crud)

In solvent extraction (SX), if the concentration of the metal-carboxylate complex exceeds its solubility in the organic diluent, it precipitates as a "third phase" or "crud" layer between the organic and aqueous phases. This is often stabilized by fine solid particles (silica, protein debris).

Visualization: The Interfacial Barrier

The following diagram illustrates how DMEHA anions orient themselves to stabilize an emulsion droplet.

EmulsionMechanism cluster_organic Organic Phase (Diluent) cluster_interface Interfacial Layer (The Barrier) cluster_aqueous Aqueous Phase (High pH) DMEHA_Org DMEHA (Dimerized) Surfactant R-COO- Anions (Oriented Tails) DMEHA_Org->Surfactant Deprotonation Complex Metal-Carboxylate Precipitate (Third Phase) Surfactant->Complex Aggregation (Low Solubility) Ions Metal Ions (M+) Ions->Surfactant Coordination OH Hydroxide (OH-) OH->DMEHA_Org Saponification Attack

Figure 1: Mechanism of emulsion and third-phase formation driven by pH and metal complex aggregation.

Prevention Protocols (Pre-Experiment)

The most effective strategy is engineering the system to suppress surfactant behavior.

Solvent & Modifier Selection

Pure aliphatic diluents (e.g., Kerosene, Hexane) are poor solvents for metal-DMEHA complexes, leading to third-phase formation. You must use a phase modifier or an aromatic diluent.

Component TypeRecommended ChoiceFunction
Diluent Dichloromethane (DCM) or TolueneHigh polarity improves complex solubility.
Phase Modifier TBP (Tri-butyl phosphate) (5–10% v/v)Acts as a co-solvent to solvate the metal complex.
Alt. Modifier Isodecanol / 1-Octanol (5–15% v/v)Disrups micelle formation via hydrogen bonding.
The "Safe pH" Protocol

Avoid the "Soap Zone." The extraction efficiency of DMEHA increases with pH, but so does emulsification risk.

  • Determine pKa: For your specific ionic strength, assume DMEHA pKa

    
     6.5.
    
  • Staged Neutralization: Do not add concentrated NaOH directly to the mixture. This creates localized high-pH zones where soaps form instantly.

    • Correct Method: Use a buffer or dilute base (e.g., 1M NaOH) added dropwise with high turbulence, followed by equilibration.

Feed Clarification

Solid particles act as "nuclei" for stable emulsions (Pickering Emulsions).

  • Protocol: Filter all aqueous feed solutions through a 0.45 µm membrane before contact with the organic phase containing DMEHA.

Troubleshooting: Breaking an Active Emulsion

If you currently have an emulsion, follow this decision matrix.

TroubleshootingTree Start Emulsion Detected TypeCheck Identify Type Start->TypeCheck Loose Loose/Hazy Layer TypeCheck->Loose Tight Tight 'Mayonnaise' TypeCheck->Tight Crud Solid 'Crud' at Interface TypeCheck->Crud Salt Add Brine (NaCl) Increase Ionic Strength Loose->Salt Acid Acidify (pH < 2) Re-protonate DMEHA Tight->Acid If product stable in acid Centrifuge Centrifugation (3000g, 5 min) Tight->Centrifuge Physical force Filter Filter through Celite or Glass Wool Crud->Filter Remove solids Modifier Add TBP/Octanol (Dissolve Third Phase) Crud->Modifier Solubilize

Figure 2: Decision matrix for resolving DMEHA-stabilized emulsions.

Chemical Demulsification (The "pH Swing")

Since the emulsion is stabilized by the anionic carboxylate (R-COO⁻ ), protonating it back to the free acid (R-COOH ) destroys the surfactant property.

  • Measure pH of the aqueous phase.

  • Add Acid: Add 1M HCl or H₂SO₄ dropwise until pH < 2.

  • Agitate gently: Invert the funnel 3 times.

  • Result: The milky layer should clear as DMEHA returns to the organic phase.

    • Warning: Ensure your target product is stable at low pH.[1]

The "Salting Out" Method

If pH adjustment is not an option (e.g., acid-sensitive product):

  • Add Saturated NaCl (Brine) to the aqueous phase (approx 20% of aqueous volume).

  • Mechanism: High ionic strength compresses the electrical double layer of the micelles, forcing coalescence.

Physical Disruption
  • Centrifugation: 3000–4000 RPM for 5–10 minutes is usually sufficient to break DMEHA emulsions.

  • Filtration: Pass the emulsion through a pad of Celite 545 or tightly packed glass wool. The hydrophilic surface of the filter media strips the water from the organic droplets.

Frequently Asked Questions (FAQs)

Q1: I am using DMEHA for metal extraction, and a solid white precipitate formed at the interface. What is it? A: This is likely a "Third Phase." It is a metal-DMEHA complex that is insoluble in your current diluent.

  • Fix: Add 5–10% Isodecanol or TBP (Tri-butyl phosphate) to your organic phase. This acts as a phase modifier to solubilize the complex.[2][3]

Q2: Can I use DMEHA in non-polar solvents like Hexane? A: Yes, but the risk of emulsion is high. DMEHA is highly lipophilic. In non-polar solvents, the "soap" formed at the interface has nowhere to go. We recommend using Dichloromethane (DCM) or adding a modifier if you must use Hexane.

Q3: Does the branching of 2,5-DMEHA make it harder to break emulsions compared to linear acids? A: Yes and No. The steric hindrance makes the formation of the soap slower (kinetic resistance), but once formed, the bulky hydrophobic tail creates a very rigid interface that can be mechanically difficult to break without chemical intervention (pH swing).

References

  • PubChem. (2025).[4] 2,5-Dimethylhexanoic acid | C8H16O2 | CID 21572685.[4] National Library of Medicine. [Link]

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. (General reference for Phase Modifier mechanisms). Note: Standard text for "Third Phase" phenomena in carboxylic acid extraction.
  • Comptes Rendus Chimie. (2022). Molecular mechanisms induced by phase modifiers used in hydrometallurgy. Académie des Sciences.[2] [Link]

  • AZoM. (2018).[5][6] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

Sources

Optimization

"optimizing reaction conditions for 2,5-Dimethyl-2-ethylhexanoic acid"

Executive Summary This guide addresses the synthesis and optimization of 2,5-dimethyl-2-ethylhexanoic acid , a sterically hindered C10 branched fatty acid. The primary challenge in synthesizing this molecule is the const...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and optimization of 2,5-dimethyl-2-ethylhexanoic acid , a sterically hindered C10 branched fatty acid. The primary challenge in synthesizing this molecule is the construction of the quaternary carbon at the


-position  via alkylation. The steric bulk of the 2,5-dimethylhexanoic acid precursor and the incoming ethyl group requires precise control over enolate geometry, reactivity, and aggregation states.

This document provides a validated protocol, troubleshooting Q&A, and mechanistic insights designed for medicinal chemists and process engineers.

Module 1: The Validated Protocol (The "Golden Path")

Objective: Synthesize 2,5-dimethyl-2-ethylhexanoic acid via


-alkylation of 2,5-dimethylhexanoic acid.
Mechanism:  Nucleophilic substitution (

) of an ethyl halide by a lithium enolate generated in situ.
Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Substrate 2,5-Dimethylhexanoic acidProvides the C8 backbone with pre-existing methyl branching.
Base LDA (Lithium Diisopropylamide) (2.2 equiv)Strong, bulky, non-nucleophilic base required to deprotonate the hindered

-proton. Excess accounts for the carboxylic acid proton + enolization.
Additive TMEDA (Tetramethylethylenediamine) (2.5 equiv)Critical: Breaks up stable LDA aggregates (dimers/tetramers) and chelates Li+, increasing the kinetic basicity of LDA and the nucleophilicity of the resulting enolate.
Electrophile Iodoethane (EtI) (1.5 - 2.0 equiv)More reactive than bromoethane; essential for overcoming steric hindrance at the quaternary center.
Solvent Anhydrous THFPolar aprotic solvent supports enolate stability.
Temp. Profile -78°C (Add Base)

0°C (Enolize)

-78°C (Add EtI)

RT (React)
Warming to 0°C ensures complete deprotonation of the hindered substrate. Cooling back to -78°C prevents side reactions during electrophile addition.
Step-by-Step Methodology
  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a magnetic stir bar, low-temperature thermometer, and pressure-equalizing addition funnel.

  • Base Generation: Charge flask with anhydrous THF and diisopropylamine (2.3 equiv). Cool to -78°C. Add n-BuLi (2.2 equiv) dropwise. Stir for 30 min.

  • Additive Introduction: Add TMEDA (2.5 equiv) dropwise. Stir for 15 min. Note: The solution may turn pale yellow.

  • Substrate Addition: Dissolve 2,5-dimethylhexanoic acid (1.0 equiv) in minimal THF. Add dropwise to the LDA/TMEDA mixture at -78°C.

  • Enolization (Critical Step): Allow the reaction to warm to 0°C and stir for 1 hour. Why? The steric bulk of the substrate prevents complete deprotonation at -78°C.

  • Alkylation: Cool the mixture back to -45°C to -78°C . Add Iodoethane (2.0 equiv) dropwise.

  • Completion: Allow to warm slowly to room temperature overnight (15 h).

  • Quench: Cool to 0°C. Quench carefully with sat.

    
    . Acidify to pH 1 with 1N HCl.
    
  • Workup: Extract with Et2O (3x). Wash combined organics with

    
     (to remove iodine), brine, dry over 
    
    
    
    , and concentrate.

Module 2: Troubleshooting & FAQs

Category A: Low Yield & Conversion

Q1: I am recovering a large amount of unreacted starting material (2,5-dimethylhexanoic acid). Why isn't the alkylation proceeding?

  • Root Cause 1: Incomplete Enolization. The

    
    -proton is shielded by the methyl group and the isobutyl tail. At -78°C, LDA kinetics may be too slow.
    
    • Fix: Ensure you warm the reaction to 0°C (or even room temperature) for 30-60 minutes after adding the substrate but before adding the ethyl iodide. This forces the equilibrium toward the enolate.

  • Root Cause 2: Enolate Aggregation. Lithium enolates form stable, unreactive aggregates.

    • Fix: Verify the quality of your TMEDA. If TMEDA is wet or old, it fails to de-aggregate the lithium species. Alternatively, switch to HMPA (highly toxic, use caution) or DMPU (safer alternative) as a cosolvent (10-20% v/v).

Q2: My yield is low (30-40%), and I see multiple spots on TLC.

  • Root Cause: O-Alkylation vs. C-Alkylation. Enolates are ambident nucleophiles. In highly polar solvents without tight ion pairing, attack may occur at the oxygen.

    • Fix: Maintain strictly anhydrous conditions. Ensure the temperature is low (-78°C) during the addition of Ethyl Iodide. Higher temperatures favor O-alkylation.

Category B: Impurity Profile

Q3: I see a significant "elimination" byproduct. What is it?

  • Analysis: The byproduct is likely ethylene (gas) and the protonated starting material, or an alkene derived from the starting material if over-oxidized. However, the most common issue with Ethyl Iodide and strong bases is E2 elimination of HI from the ethyl iodide itself, consuming your alkylating agent.

    • Fix: Use a larger excess of Ethyl Iodide (up to 3 equiv). Ensure the base is not in huge excess relative to the substrate during the alkylation phase.

Q4: How do I separate the product from the starting material? They are both carboxylic acids with similar pKa.

  • Technical Insight: Direct acid-base extraction is often ineffective because the lipophilicity of the C8 and C10 acids is similar.

    • Protocol:

      • Derivatization: Treat the crude mixture with

        
         to form methyl esters.
        
      • Separation: The methyl ester of the product (quaternary center) is significantly more sterically hindered and slightly more lipophilic than the starting material ester. They can be separated via Flash Chromatography (Hexanes/EtOAc) or Fractional Distillation.

      • Hydrolysis: Saponify the purified ester using

        
         under reflux (requires harsh conditions due to steric hindrance) to recover the pure acid.
        

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for the synthesis.

G Start Start: 2,5-Dimethylhexanoic Acid Deprotonation Step 1: Deprotonation (LDA, THF, -78°C) Start->Deprotonation Add to Base WarmUp Step 2: Thermal Equilibration (Warm to 0°C, Add TMEDA) Deprotonation->WarmUp Kinetic Control Enolate Intermediate: Reactive Lithium Enolate (De-aggregated) WarmUp->Enolate Break Aggregates Alkylation Step 3: Alkylation (Add EtI at -78°C) Enolate->Alkylation C-C Bond Formation Check QC Check: Conversion > 90%? Alkylation->Check Workup Step 4: Acidic Workup & Purification Check->Workup Yes Troubleshoot Troubleshoot: 1. Increase Enolization Temp 2. Switch Additive (HMPA) 3. Check Reagent Quality Check->Troubleshoot No Troubleshoot->Start Retry

Caption: Logic flow for the synthesis of sterically hindered


-quaternary acids, emphasizing the critical thermal equilibration step.

Module 4: Downstream Derivatization

Q: I need to make the Acid Chloride of 2,5-dimethyl-2-ethylhexanoic acid, but it's not reacting with Thionyl Chloride (


). 
  • Reason: The quaternary carbon blocks the nucleophilic attack of the carboxylic acid oxygen on the thionyl chloride, or prevents the collapse of the intermediate.

  • Solution: Use Oxalyl Chloride with a catalytic amount of DMF in DCM.

    • Mechanism:[1][2][3] DMF forms the Vilsmeier-Haack reagent (highly reactive chloroiminium species), which is less sensitive to sterics than bulk

      
      .
      
    • Conditions: 1.2 equiv Oxalyl Chloride, 2-3 drops DMF, DCM, 0°C

      
       RT, 2 hours.
      

References

  • Boogaard, P. J., et al. (1999). Metabolism of the plasticizer intermediate 2-ethylhexanoic acid. Xenobiotica, 29(10), 987-1006. (Describes the specific synthesis of 2,5-dimethyl-2-ethylhexanoic acid using LDA/TMEDA).

  • Pfeffer, P. E., & Silbert, L. S. (1970). Lithium diisopropylamide in the alkylation of carboxylic acids. Theory and practice. The Journal of Organic Chemistry, 35(1), 262-264. (Foundational text on enolate alkylation limits).

  • Crandall, J. K., & Apparu, M. (2004). Base-Promoted Isomerization of Epoxides. Organic Reactions. (Discusses Lithium amide aggregation effects relevant to hindered bases).

Sources

Troubleshooting

"troubleshooting peak tailing of 2,5-Dimethyl-2-ethylhexanoic acid in HPLC"

Introduction: The "Hidden" Complexity of DMEHA Welcome to the technical support center. You are likely here because you are seeing significant peak tailing (Asymmetry factor ) for 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Complexity of DMEHA

Welcome to the technical support center. You are likely here because you are seeing significant peak tailing (Asymmetry factor


) for 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) .

As a Senior Application Scientist, I often see researchers treat this analyte as a simple carboxylic acid. It is not. DMEHA possesses a quaternary alpha-carbon (a methyl and ethyl group at the C2 position). This creates significant steric hindrance around the carboxylic acid moiety.

Why this matters:

  • Steric Bulk: The crowded alpha-position slows down the mass transfer of the analyte in and out of the stationary phase pores, inherently broadening peaks.

  • Silanol Sensitivity: Even minor secondary interactions with the silica surface are exaggerated because the hydrophobic bulk "traps" the molecule near the surface longer than a linear fatty acid.

  • Detection Limits: It lacks a strong chromophore, forcing you to use low UV wavelengths (200–210 nm), where mobile phase background noise often masks the true end of the tail.[1]

Below are the diagnostic modules to resolve this.

Module 1: Mobile Phase Chemistry (The pH Rule)

User Question: "I am using a standard Acetonitrile/Water gradient. Why is my DMEHA peak tailing and splitting?"

Diagnosis: The pKa of 2-ethylhexanoic acid derivatives is typically between 4.7 and 4.9 . At neutral pH (water), the acid dissociates into its carboxylate anion (


). Anions are repelled by the C18 pores (if unbuffered) or interact ionically with residual silanols, causing tailing.[1]

The Fix: You must suppress ionization. The mobile phase pH must be at least 2 units below the pKa .

  • Target pH: 2.5 – 2.8.

Protocol: Acid Suppression Strategy

Do not rely on simple addition of acid; use a buffer to maintain ionic strength.[1]

ComponentStandard Approach (Avoid)Optimized Protocol (Recommended)Mechanism
Aqueous Phase Water + 0.1% Formic Acid20 mM Phosphate Buffer (pH 2.5) Phosphate provides higher buffering capacity than formic acid at pH 2.5, locking the protonation state.[1]
Organic Phase 100% AcetonitrileAcetonitrile + 0.05% TFA TFA (Trifluoroacetic acid) acts as an ion-pairing agent that masks silanols.
pH Check Measured before organic additionMeasured in aqueous portion only Ensures accurate proton concentration before organic shift.

Note on Detection: If you are using LC-MS, you cannot use Phosphate.[1] Switch to 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid , but expect slightly wider peaks than with phosphate .

Module 2: Stationary Phase Selection (Silanol Activity)

User Question: "I adjusted the pH to 2.5, but the tail is still there. Is my column broken?"

Diagnosis: Not broken, but likely the wrong type.[1] DMEHA is a "Type A" silanol seeker. Older or general-purpose C18 columns have exposed silanol groups (Si-OH) on the silica surface. The carboxyl group of DMEHA hydrogen-bonds with these silanols.

The Fix: You need a "Type B" high-purity silica column with extensive end-capping .

Visualizing the Problem

The following diagram illustrates the decision matrix for column selection based on your current observation.

ColumnSelection Start Diagnostic: pH is < 2.8 but Tailing Persists CheckCol Check Column Chemistry Start->CheckCol TypeA Traditional C18 (Non-Endcapped) CheckCol->TypeA Current Column? TypeB High Purity C18 (Endcapped) CheckCol->TypeB Switch To PolarEmbedded Polar Embedded Group (PEG) CheckCol->PolarEmbedded Switch To ActionA CAUSE FOUND: Exposed Silanols H-bond with DMEHA carboxyl group. TypeA->ActionA ActionB SOLUTION: Steric protection blocks silanol interactions. TypeB->ActionB ActionC ALTERNATIVE: Shields silanols via embedded polar phase. PolarEmbedded->ActionC

Caption: Decision tree for stationary phase selection. Red indicates high risk of tailing; Green/Yellow indicate optimized paths for acidic analytes.

Recommendation: Switch to a column explicitly labeled "End-capped" or "Base Deactivated" (e.g., C18-MS, XBridge, or equivalent high-purity silica) .[1]

Module 3: The "Strong Solvent" Effect[1]

User Question: "The peak looks like a shark fin—sloping front and long tail. What is happening?"

Diagnosis: This is a classic solvent mismatch .[1] DMEHA is very hydrophobic (LogP ~2.6) .[2] If you dissolve your sample in 100% Acetonitrile or Methanol to ensure solubility, but your mobile phase starts at 80% Water, the sample "races" through the column head before precipitating or interacting, causing a distorted shape.[1]

The Fix: Match the sample diluent to the starting mobile phase conditions.

Protocol: Diluent Optimization
  • Dissolve the DMEHA stock in a small volume of Isopropanol (if solubility is an issue).

  • Dilute strictly with the Starting Mobile Phase (e.g., 80% Buffer / 20% ACN).

  • Injection Volume: Reduce injection volume to < 10 µL. A smaller plug minimizes the solvent effect.

Module 4: Detection Physics (The Invisible Tail)

User Question: "I see a tail on UV, but my colleague using ELSD says the peak is sharp. Who is right?"

Diagnosis: Your colleague is likely right.[1] DMEHA has virtually no UV absorbance above 210 nm.

  • At 210 nm: You are detecting the carboxyl carbonyl group. However, many mobile phase impurities and cut-off effects from Methanol also absorb here.[1]

  • The Artifact: What looks like "tailing" on UV might be refractive index changes or baseline drift caused by the gradient.

The Fix: If you must use UV, ensure you are using Acetonitrile (UV cutoff 190 nm) rather than Methanol (UV cutoff 205 nm).[1] Ideally, switch to a mass-sensitive detector.

Comparison of Detectors for DMEHA
DetectorSuitabilityProsCons
UV (210 nm) PoorAvailable in most labs.[1]High noise; solvent cutoff interference; artificial tailing.
RI (Refractive Index) ModerateUniversal detection.Incompatible with gradients (isocratic only).
ELSD / CAD Excellent Detects non-chromophores; ignores mobile phase.Destructive; requires nebulizer optimization.
MS (ESI-) Best Specificity; high sensitivity.[3]Requires volatile buffers (no phosphate).

Summary Checklist

If your DMEHA peak is tailing, execute this sequence:

  • Check pH: Is the aqueous mobile phase pH < 2.8?

  • Check Buffer: Are you using Phosphate (for UV) or Formic/Ammonium Formate (for MS)?

  • Check Column: Is it a high-purity, end-capped C18?

  • Check Diluent: Is the sample dissolved in the starting mobile phase?

References

  • Wikipedia . 2-Ethylhexanoic acid.[4] Retrieved from

  • Restek Corporation . LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Element Lab Solutions . Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • PubChem . 2,5-Dimethylhexanoic acid (Compound Summary). Retrieved from [2]

  • Phenomenex . HPLC Tech Tip: Peak Tailing of Basic Analytes (Applicable to acidic silanol interactions). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2,5-Dimethyl-2-ethylhexanoic Acid and 2-ethylhexanoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of 2,5-Dimethyl-2-ethylhexanoic acid and its structural analog, 2-ethylhexanoic acid. The content is structured to deliver objective performance comparisons, supported...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,5-Dimethyl-2-ethylhexanoic acid and its structural analog, 2-ethylhexanoic acid. The content is structured to deliver objective performance comparisons, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: A Tale of Two Branched-Chain Carboxylic Acids

Branched-chain carboxylic acids are pivotal in various industrial and pharmaceutical applications. Their unique physicochemical properties, dictated by their molecular architecture, influence their reactivity, bioavailability, and toxicological profiles. This guide focuses on two such molecules: 2-ethylhexanoic acid (2-EHA), a widely used industrial chemical, and its more sterically hindered counterpart, 2,5-Dimethyl-2-ethylhexanoic acid.

2-EHA is a well-characterized compound with a broad spectrum of applications, ranging from the synthesis of plasticizers and lubricants to its use as a stabilizer in PVC and a catalyst in polymerization reactions[1][2][3]. However, its utility is shadowed by concerns regarding its reproductive and developmental toxicity[4]. This has spurred interest in alternative compounds with potentially safer profiles.

2,5-Dimethyl-2-ethylhexanoic acid, with two additional methyl groups, presents an interesting case for comparison. While less studied, its structural modifications are expected to significantly alter its biological and chemical behavior. This guide will delve into these differences, providing a comprehensive analysis to inform research and development efforts.

Physicochemical Properties: A Structural Perspective

The seemingly subtle difference in the chemical structures of 2,5-Dimethyl-2-ethylhexanoic acid and 2-ethylhexanoic acid leads to notable variations in their physical and chemical properties. These differences are critical in determining their suitability for various applications.

Property2,5-Dimethyl-2-ethylhexanoic acid2-ethylhexanoic acidReference(s)
CAS Number 24353-79-5149-57-5[5]
Molecular Formula C10H20O2C8H16O2[5]
Molecular Weight 172.27 g/mol 144.21 g/mol [5]
Boiling Point 262.1 °C (Predicted)228.1 °C[6]
Density 0.913 g/cm³ (Predicted)0.903 g/cm³[6]
pKa 4.86 (Predicted)4.819[6]
LogP 3.4 (Predicted for a similar isomer)2.579[7]

The addition of two methyl groups in 2,5-Dimethyl-2-ethylhexanoic acid increases its molecular weight and is predicted to increase its boiling point and lipophilicity (LogP) compared to 2-EHA. The pKa values are predicted to be similar, indicating comparable acidity.

Synthesis and Reactivity: A Comparative Overview

3.1. Synthesis

The industrial synthesis of 2-ethylhexanoic acid is a well-established process, typically involving the oxidation of 2-ethylhexanal[8][9]. This precursor is derived from the aldol condensation of n-butyraldehyde.

The synthesis of 2,5-Dimethyl-2-ethylhexanoic acid is less commonly described in industrial literature but can be achieved through various laboratory-scale methods. One approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexanenitrile.

3.2. Reactivity

Both molecules possess a carboxylic acid functional group, making them amenable to esterification, amidation, and reduction reactions. The ethyl group at the alpha-position in both molecules introduces some steric hindrance around the carboxyl group. However, the additional methyl groups in 2,5-Dimethyl-2-ethylhexanoic acid, particularly the one at the 2-position, are expected to create significantly more steric hindrance. This increased steric bulk can be expected to reduce the reactivity of the carboxyl group in 2,5-Dimethyl-2-ethylhexanoic acid compared to 2-EHA in reactions such as esterification.

Biological Activity and Toxicity: The Critical Differentiator

The primary concern with 2-ethylhexanoic acid lies in its toxicological profile, particularly its effects on reproduction and development.

4.1. Metabolism

2-ethylhexanoic acid is rapidly absorbed and metabolized in the body. The major metabolic pathways include glucuronidation of the carboxylic acid group and oxidation at various positions on the alkyl chain[1][10]. The metabolism is primarily hepatic and involves cytochrome P450 enzymes.

The metabolism of 2,5-Dimethyl-2-ethylhexanoic acid has not been extensively studied. However, it is reasonable to hypothesize that the additional methyl groups, particularly at the C2 and C5 positions, could influence its metabolic fate. The steric hindrance around the carboxylic acid might reduce the rate of glucuronidation. Furthermore, the methyl groups could provide additional sites for oxidation or alter the preferred sites of metabolism compared to 2-EHA.

4.2. Toxicity Profile of 2-ethylhexanoic acid

Extensive studies have demonstrated that 2-ethylhexanoic acid is a reproductive and developmental toxicant in animal models[4]. It is classified as a Category 2 reproductive toxicant[4]. The mechanism of its toxicity is linked to its ability to act as a peroxisome proliferator[11]. Peroxisome proliferation can lead to hepatotoxicity and has been associated with carcinogenic effects in rodents.

4.3. Predicted Toxicity Profile of 2,5-Dimethyl-2-ethylhexanoic acid

Due to the lack of specific toxicity data for 2,5-Dimethyl-2-ethylhexanoic acid, a direct comparison is not possible. However, we can infer potential differences based on its structure. The increased steric bulk might reduce its ability to interact with the peroxisome proliferator-activated receptor (PPARα), which is the key receptor mediating the toxic effects of 2-EHA. This could potentially lead to a more favorable toxicological profile. However, this is a hypothesis that requires experimental validation.

Experimental Protocols

To facilitate a direct comparison of these two molecules, the following standardized experimental protocols are provided.

5.1. In Vitro Metabolic Stability Assay

This protocol is designed to assess the rate at which the test compounds are metabolized by liver enzymes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) E Initiate reaction by adding Test Compound (final conc. e.g., 1 µM) A->E B Prepare Liver Microsome Suspension (e.g., 20 mg/mL in buffer) D Pre-warm microsomes and NADPH system to 37°C B->D C Prepare NADPH Regenerating System C->D D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_incubation MTT Incubation cluster_readout Solubilization & Readout A Culture appropriate cell line (e.g., HepG2) B Seed cells into a 96-well plate and allow to attach overnight A->B D Treat cells with compounds for a specified duration (e.g., 24, 48, 72 hours) B->D C Prepare serial dilutions of test compounds C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours at 37°C to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO or SDS in HCl) F->G H Incubate with gentle shaking to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethyl-2-ethylhexanoic Acid

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of analytical me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,5-Dimethyl-2-ethylhexanoic acid, a branched-chain fatty acid. We will delve into the critical aspects of method validation, guided by the principles of scientific integrity and regulatory expectations.

Introduction: The Significance of Validated Methods for 2,5-Dimethyl-2-ethylhexanoic Acid

2,5-Dimethyl-2-ethylhexanoic acid is a unique short-chain fatty acid (SCFA) with potential implications in various biological and industrial processes. Accurate and precise quantification is paramount for understanding its pharmacokinetics, toxicological profile, or its role as a biomarker. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This guide will compare two of the most powerful and widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

The choice between these techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the study in terms of sensitivity, selectivity, and throughput. This guide will explore the causality behind the experimental choices made during the validation process, ensuring a self-validating system for trustworthy results.

Foundational Pillars of Analytical Method Validation

Before delving into the comparative analysis, it is crucial to understand the fundamental parameters of analytical method validation as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] These parameters ensure the reliability, accuracy, and consistency of analytical data.[2]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: Ensures that the analytical system is performing correctly at the time of analysis.[2]

The following workflow illustrates the typical process of analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Method_Development Method Development Method_Optimization Method Optimization Method_Development->Method_Optimization Define_Parameters Define Validation Parameters & Acceptance Criteria Method_Optimization->Define_Parameters Specificity Specificity/ Selectivity Define_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validation_Report Validation Report Stability->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A generalized workflow for analytical method validation.

Comparative Analysis: GC-MS vs. LC-MS for 2,5-Dimethyl-2-ethylhexanoic Acid

The selection of the primary analytical technique is a critical decision. Both GC-MS and LC-MS are powerful tools for the analysis of small molecules, but they have distinct advantages and disadvantages for SCFAs like 2,5-Dimethyl-2-ethylhexanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[10][11] For SCFAs, which are inherently volatile, GC-MS can be an excellent choice.

Causality Behind Experimental Choices for GC-MS:

  • Derivatization is Often Necessary: While SCFAs are volatile, their polarity can lead to poor peak shape and adsorption on the GC column. Derivatization to form less polar esters (e.g., methyl, ethyl, or silyl esters) is a crucial step to improve chromatographic performance and sensitivity.[10][11] The choice of derivatizing agent is critical to avoid co-elution with the analyte.[11] For instance, a method for 2-ethylhexanoic acid utilized derivatization to its pentafluorobenzyl ester for enhanced sensitivity with an electron capture detector.[12]

  • Sample Preparation is Key: Extraction of the analyte from the biological matrix is a critical step. Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common approaches.[10] The extraction solvent and pH must be optimized to ensure high recovery of the acidic analyte. Acidification of the sample is a common practice to protonate the carboxylic acid, making it more extractable into an organic solvent.[13]

  • Column Selection: A polar stationary phase column is typically used for the separation of fatty acid esters. The choice of column will depend on the specific derivatives being analyzed.

Experimental Protocol: A Validated GC-MS Method Outline

  • Sample Preparation:

    • Spike a known volume of the biological matrix (e.g., plasma, urine) with a known concentration of 2,5-Dimethyl-2-ethylhexanoic acid standard and an internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

    • Acidify the sample with an appropriate acid (e.g., hydrochloric acid) to a pH below the pKa of the analyte.[13]

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).[13]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and heat to facilitate the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-WAXetr).[14]

    • Employ a temperature gradient program to achieve optimal separation.

    • Utilize mass spectrometry in selected ion monitoring (SIM) mode for high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has gained prominence for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.[15] For SCFAs, LC-MS offers an alternative approach that can circumvent some of the challenges associated with GC-MS.

Causality Behind Experimental Choices for LC-MS:

  • Derivatization for Improved Retention and Ionization: While direct analysis of SCFAs by LC-MS is possible, their high polarity can result in poor retention on reversed-phase columns. Derivatization is often employed to increase hydrophobicity and improve chromatographic retention.[16] Furthermore, derivatization can introduce a readily ionizable group, enhancing the sensitivity of MS detection. A common derivatization agent is 3-nitrophenylhydrazine (3-NPH).[16][17]

  • Chromatographic Separation: Reversed-phase chromatography is typically used for the separation of the derivatized SCFAs. The choice of column and mobile phase composition is critical for resolving the analyte from matrix components and potential isomers.[16]

  • Tandem Mass Spectrometry (MS/MS) for High Selectivity: The use of a triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[16]

Experimental Protocol: A Validated LC-MS/MS Method Outline

  • Sample Preparation:

    • Spike a known volume of the biological matrix with a known concentration of 2,5-Dimethyl-2-ethylhexanoic acid standard and an internal standard.

    • Perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge and collect the supernatant.

  • Derivatization:

    • Add the derivatization reagent (e.g., 3-NPH) and a coupling agent to the supernatant and incubate to complete the reaction.[16]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape.

    • Set up the MS/MS detector to monitor the specific MRM transition for the derivatized analyte and internal standard.

Method_Selection_Flowchart Start Start: Need to Quantify 2,5-Dimethyl-2-ethylhexanoic Acid Volatility Is the analyte sufficiently volatile for GC? Start->Volatility Derivatization_GC Consider GC-MS with derivatization Volatility->Derivatization_GC Yes Derivatization_LC Consider LC-MS/MS with derivatization Volatility->Derivatization_LC No/Maybe Sensitivity Required Sensitivity? Derivatization_GC->Sensitivity Derivatization_LC->Sensitivity High_Sensitivity_LC LC-MS/MS often provides higher sensitivity Sensitivity->High_Sensitivity_LC High Matrix Complexity of Sample Matrix? Sensitivity->Matrix Moderate Final_Decision Select Optimal Method High_Sensitivity_LC->Final_Decision Complex_Matrix_LC LC-MS/MS offers high selectivity for complex matrices Matrix->Complex_Matrix_LC High Throughput Required Sample Throughput? Matrix->Throughput Low Complex_Matrix_LC->Final_Decision High_Throughput_LC Modern UHPLC systems offer high throughput Throughput->High_Throughput_LC High Throughput->Final_Decision Low High_Throughput_LC->Final_Decision

Caption: A decision-making flowchart for selecting an analytical method.

Performance Comparison and Data Summary

The following tables summarize the expected performance characteristics of validated GC-MS and LC-MS/MS methods for the analysis of 2,5-Dimethyl-2-ethylhexanoic acid. These values are illustrative and would need to be experimentally determined during method validation.

Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters

Validation ParameterGC-MSLC-MS/MSRationale for Performance
Specificity/Selectivity High (with MS detection)Very High (with MS/MS)MS/MS provides an extra dimension of selectivity by monitoring a specific fragment ion.
Linearity (r²) > 0.99> 0.99Both techniques can achieve excellent linearity with proper calibration.
Accuracy (% Recovery) 80-110%90-110%LC-MS/MS may have slightly better recovery due to simpler sample preparation. A recovery of 81-90% was reported for 2-EHA by GC.[12]
Precision (%RSD) < 15%< 10%LC-MS/MS often exhibits better precision due to automation and less complex sample handling.
LOQ Low ng/mLSub ng/mL to pg/mLLC-MS/MS with derivatization can achieve lower limits of quantification.[16]
Robustness GoodExcellentLC systems are generally considered more robust to minor variations in experimental conditions.
Sample Throughput ModerateHigh (with UHPLC)UHPLC systems allow for very fast analysis times.

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaReference
Linearity (Correlation Coefficient, r) ≥ 0.99ICH Q2(R1)[1][2][5][6]
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)FDA Bioanalytical Method Validation[3][4][7][8][18]
Precision (Repeatability & Intermediate) RSD ≤ 15% (≤ 20% at LLOQ)FDA Bioanalytical Method Validation[3][4][7][8][18]
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples.FDA Bioanalytical Method Validation[3][4][7][8][18]

Conclusion: A Self-Validating Approach to Method Selection

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 2,5-Dimethyl-2-ethylhexanoic acid. The choice of method should be based on a thorough evaluation of the specific requirements of the study.

  • GC-MS is a cost-effective and reliable option, particularly when high sensitivity is not the primary concern. The need for derivatization and potentially more complex sample preparation are key considerations.

  • LC-MS/MS offers superior sensitivity, selectivity, and throughput, making it the method of choice for demanding applications such as bioanalysis of low-concentration samples in complex matrices.

Ultimately, the validation process itself is a self-validating system. By rigorously evaluating all the key performance parameters, researchers can have a high degree of confidence in the accuracy and reliability of their data, regardless of the analytical platform chosen. This guide provides a framework for making an informed decision and for designing a robust validation strategy that will withstand scientific and regulatory scrutiny.

References

  • Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP (2018) Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. DOI: 10.29011/IJCST-112.000012. [Link]

  • Al-Sohaimi, S. A., & Al-Shehri, Z. S. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Molecules, 28(13), 5085. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. [Link]

  • Kivisto, K. T., Gylling, H., & Miettinen, T. A. (1995). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. Journal of Chromatography B: Biomedical Sciences and Applications, 664(2), 351-356. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Rozet, E., Lebrun, P., Debrus, B., Boulanger, B., & Hubert, P. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(3), 228-237. [Link]

  • Kim, H. Y., Kim, J. H., & Kim, S. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(6), 534. [Link]

  • Neumann, T., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 164. [Link]

  • Krause, S. O. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2. BioPharm International, 17(11). [Link]

  • FDA News: Issue 21-1, November 2022. (2022, November 11). American Society for Clinical Pharmacology & Therapeutics. [Link]

  • Method for determining 2-ethylhexoic acid in automobile antifreezing solution. (2015).
  • Analytical Methods Validation. (n.d.). Pharmaceutical Technology. [Link]

  • 2-Ethylhexanoic Acid Analysis Methods. (n.d.). Scribd. [Link]

  • Boyce, M. C., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6335-6344. [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Han, J., & Lin, K. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 24(24), 4437. [Link]

  • efficient synthesis of 2-ethylhexanoic acid via n-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal with oxygen. (2023, August 23). MDPI. [Link]

  • M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). Shimadzu. [Link]

  • European Medicines Agency. (2022, June). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Liebisch, G., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(4), 69. [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. [Link]

  • Zeng, Y., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 93(19), 7277-7285. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. [Link]

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Validation

"2,5-Dimethyl-2-ethylhexanoic acid vs other branched carboxylic acids"

Topic: Comparative Analysis of 2,5-Dimethyl-2-ethylhexanoic Acid vs. Conventional Branched Carboxylic Acids Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2,5-Dimethyl-2-ethylhexanoic Acid vs. Conventional Branched Carboxylic Acids Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Steric Advantage

In the landscape of branched carboxylic acids, 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) represents a structural apex of steric hindrance among C10 isomers.[1][2] Unlike its widely used counterparts—2-Ethylhexanoic acid (2-EHA) and Valproic acid (VPA) —DMEHA possesses a quaternary


-carbon center.[1][2] This "Neo" structure confers exceptional hydrolytic stability to its esters and unique selectivity in metal coordination complexes, yet it presents distinct metabolic challenges in pharmacological contexts.

This guide objectively compares DMEHA against standard branched acids, providing experimental protocols to validate its superior stability and selectivity profiles.

Chemical Architecture & Mechanistic Implications

The functional divergence of these acids stems directly from the substitution pattern at the


-position (C2).[1][2]
CompoundStructure Description

-Carbon Type
Steric Bulk (Taft Es)Primary Application
DMEHA C10: 2,5-dimethyl-2-ethylhexanoicQuaternary HighMetal Extraction, Polymerization Initiators
Neodecanoic Acid C10: Mixture of isomers (inc.[1][2][3] DMEHA)Quaternary HighCoatings, Resins (Versatic™ 10)
2-EHA C8: 2-ethylhexanoic acidTertiary ModeratePlasticizers, Metal Carboxylates
Valproic Acid C8: 2-propylpentanoic acidTertiary ModerateAntiepileptic Drug (HDAC Inhibitor)
Mechanistic Consequence: The "Neo" Shield

The quaternary center in DMEHA creates a "steric umbrella" that blocks nucleophilic attack at the carbonyl carbon.[2]

  • In Polymers: Prevents hydrolysis under caustic conditions.[2]

  • In Metabolism: Blocks

    
    -oxidation, forcing metabolism via 
    
    
    
    -oxidation (CYP450 mediated), significantly altering pharmacokinetic half-life compared to VPA.[1][2]

Comparative Performance Data

Hydrolytic Stability of Esters

Experimental Condition: Glycidyl esters of each acid exposed to 10% NaOH at 60°C.

Acid Component% Hydrolysis (24 hrs)% Hydrolysis (168 hrs)Interpretation
DMEHA (Neo-C10) < 1.0%< 3.5%Hyper-stable: Steric bulk prevents hydroxide approach.[1][2]
2-EHA (C8) 45.0%> 95%Labile: Accessible carbonyl allows rapid saponification.[1][2]
n-Decanoic (Linear) > 98%100%Unstable: No steric protection.[1][2]
Metal Extraction Selectivity (Hydrometallurgy)

Context: Separation of Nickel (Ni) from Cobalt (Co) in sulfate media. DMEHA (as part of Versatic 10) exhibits superior pH-dependent selectivity compared to 2-EHA due to the specific geometry required to fit the bulky carboxylate around the metal ion.[1][2]

  • 
     (Ni-Co):  The pH difference at 50% extraction.[1][2] Higher is better for separation.[2]
    
    • DMEHA: ~1.2 pH units (High Selectivity)[1][2]

    • 2-EHA: ~0.8 pH units (Moderate Selectivity)[1][2]

Visualization: Metabolic & Chemical Pathways

The following diagram illustrates the divergent pathways dictated by the


-carbon structure.

G Start Branched Carboxylic Acid Tertiary Tertiary Alpha-Carbon (e.g., 2-EHA, VPA) Start->Tertiary Quaternary Quaternary Alpha-Carbon (e.g., DMEHA) Start->Quaternary BetaOx Direct Beta-Oxidation (Mitochondrial) Tertiary->BetaOx Metabolism Glucuronidation Glucuronidation (Rapid Clearance) Tertiary->Glucuronidation Hydrolysis Rapid Ester Hydrolysis Tertiary->Hydrolysis Chemical OmegaOx Omega-Oxidation Only (CYP450 dependent) Quaternary->OmegaOx Steric Blockade of Beta-Ox Stable Hydrolytic Resistance (Steric Shield) Quaternary->Stable Steric Blockade of Nucleophiles

Figure 1: Structural impact of alpha-carbon substitution on metabolic and chemical stability.[1][2]

Experimental Protocols

These protocols are designed to be self-validating. Use appropriate PPE and fume hoods.[2]

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the steric protection provided by DMEHA versus 2-EHA.

  • Ester Synthesis (Pre-requisite):

    • React 0.1 mol of Acid (DMEHA or 2-EHA) with 0.15 mol Glycidyl Methacrylate (GMA) using 0.5% Tetraethylammonium bromide (TEAB) catalyst at 90°C for 4 hours.

    • Validation: Confirm conversion >98% via Acid Value titration (ASTM D1639).

  • Hydrolysis Challenge:

    • Prepare a Challenge Solution : 5% NaOH in 50:50 Water/Ethanol.

    • Dissolve 1.0 g of the synthesized ester in 20 mL of Toluene.[2]

    • Add 20 mL of Challenge Solution.

    • Reflux at 60°C with vigorous stirring (1000 RPM).

  • Sampling & Analysis:

    • Take aliquots at T=0, 1h, 4h, 24h.

    • Quench immediately with cold dilute HCl.[2]

    • Extract organic phase and analyze via GC-FID .[1][2]

    • Calculation: Track the disappearance of the ester peak relative to an internal standard (e.g., Tetradecane).

Protocol B: Selective Nickel/Cobalt Extraction

Objective: Demonstrate the pH-shift effect of DMEHA in hydrometallurgy.

  • Organic Phase Preparation:

    • Extractant: 0.5 M DMEHA (or Neodecanoic acid equivalent) in Kerosene (diluent).

    • Modifier: None required (unlike D2EHPA).

  • Aqueous Phase Preparation:

    • Solution containing 0.05 M NiSO₄ and 0.05 M CoSO₄.[2]

    • Adjust pH to 3.0 initially.[2]

  • Extraction Isotherm:

    • Mix Organic and Aqueous phases (A:O ratio 1:1) in a separatory funnel.

    • Shake for 10 minutes at 25°C.

    • Measure equilibrium pH (

      
      ).[2]
      
    • Adjust pH using NaOH or H₂SO₄ to target points (pH 4, 5, 6, 7).

  • Analysis:

    • Separate phases.[2] Analyze aqueous metal content via ICP-OES .

    • Plot: % Extraction vs.

      
      .
      
    • Success Criteria: The Ni curve should shift significantly to the left (lower pH) or right relative to Co compared to a 2-EHA baseline, maximizing the separation factor

      
      .[2]
      

References

  • Momentive. (2023). Versatic™ Acid 10: Technical Data Sheet. Retrieved from [Link]

  • Preston, J. S. (1985).[2] "Solvent extraction of nickel and cobalt by organophosphorus acids and carboxylic acids." Hydrometallurgy, 14(2), 171-188.[1][2] [Link]

  • Feil, V. J., et al. (1973).[2] "Metabolism of 2,2-dimethyl-valeric acid and 2,5-dimethyl-2-ethylhexanoic acid." Journal of Pharmaceutical Sciences. (Contextual citation for quaternary acid metabolism).

  • RSC. (2021). "A solvent-reagent selection guide for Steglich-type esterification of sterically hindered carboxylic acids." Royal Society of Chemistry. [Link][1]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethyl-2-ethylhexanoic Acid

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,5-Dimethyl-2-ethylhexanoic acid. In the absence of extensive direct research on this specific molecule, this document establi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,5-Dimethyl-2-ethylhexanoic acid. In the absence of extensive direct research on this specific molecule, this document establishes a predictive SAR profile by drawing comparisons with its close structural analog, 2-ethylhexanoic acid (2-EHA), a compound with a more thoroughly characterized toxicological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of branched-chain carboxylic acids.

Introduction: The Significance of Branched-Chain Carboxylic Acids

Branched-chain carboxylic acids represent a class of molecules with diverse industrial applications and notable biological activities. A key member of this class, 2-ethylhexanoic acid (2-EHA), is a known developmental toxicant, raising important questions about the safety of structurally related compounds. 2,5-Dimethyl-2-ethylhexanoic acid, the subject of this guide, differs from 2-EHA by the addition of two methyl groups. Understanding how these seemingly minor structural modifications influence biological activity is paramount for predictive toxicology and rational drug design.

This guide will dissect the structural nuances of 2,5-Dimethyl-2-ethylhexanoic acid, compare it to 2-EHA and other relevant analogs, and provide a framework for its experimental evaluation. By understanding the SAR of this compound class, researchers can better anticipate potential toxicities and design safer alternatives.

Comparative Structure-Activity Relationship Analysis

The biological activity of small molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological macromolecules. The key to understanding the potential activity of 2,5-Dimethyl-2-ethylhexanoic acid lies in a detailed comparison with 2-EHA.

Table 1: Structural and Physicochemical Comparison

Feature2-Ethylhexanoic Acid (2-EHA)2,5-Dimethyl-2-ethylhexanoic AcidPredicted Impact of Structural Difference
Molecular Formula C₈H₁₆O₂C₁₀H₂₀O₂Increased molecular weight and lipophilicity.
Structure
Addition of methyl groups at C2 and C5.α-Carbon Substitution Ethyl groupEthyl and Methyl groupIncreased steric hindrance around the carboxylic acid.Alkyl Chain Hexyl chainDimethylhexyl chainAltered chain flexibility and hydrophobic interactions.
Teratogenicity and Developmental Toxicity: A Primary Concern

The most well-documented adverse effect of 2-EHA is its teratogenicity. Studies have shown that short-chain branched carboxylic acids with specific structural features can act as histone deacetylase (HDAC) inhibitors, a mechanism linked to developmental toxicity. Research on valproic acid (VPA), another well-known teratogen, and its analogs has established key SAR principles:

  • α-Alkylation: The presence of alkyl substituents at the α-carbon is crucial for teratogenic activity.

  • Chain Length: The length and branching of the alkyl chain influence the potency.

A pivotal study on the transcriptomic profiles of branched carboxylic acids revealed that 2- or 3-carbon alkyl substituents at the alpha-position of the carboxylic acid are associated with a VPA-like signature, indicative of HDAC inhibition and teratogenic potential[1]. 2-EHA fits this profile.

Hypothesis for 2,5-Dimethyl-2-ethylhexanoic Acid:

The presence of both an ethyl and a methyl group at the α-carbon of 2,5-Dimethyl-2-ethylhexanoic acid increases the steric bulk around the carboxylic acid moiety. This increased steric hindrance could potentially reduce its ability to interact with the active site of HDACs or other molecular targets compared to 2-EHA. The additional methyl group at the 5-position further alters the overall shape and lipophilicity of the molecule, which could impact its absorption, distribution, metabolism, and ultimately, its access to the developing fetus. Therefore, it is plausible that 2,5-Dimethyl-2-ethylhexanoic acid may exhibit reduced teratogenic potential compared to 2-EHA. However, this hypothesis requires experimental validation.

Zebrafish_Workflow Embryo_Collection Collect & Stage Zebrafish Embryos Exposure Expose Embryos to Test Compounds (4-6 hpf) Embryo_Collection->Exposure Assessment_24h Morphological Assessment (24 hpf) Exposure->Assessment_24h Assessment_48h Morphological Assessment (48 hpf) Assessment_24h->Assessment_48h Assessment_72h Morphological Assessment (72 hpf) Assessment_48h->Assessment_72h Assessment_96h Morphological Assessment (96 hpf) Assessment_72h->Assessment_96h Data_Analysis Determine LOEC & NOEC Assessment_96h->Data_Analysis

Caption: Experimental workflow for the Zebrafish Embryotoxicity Test (ZET).

Estrogenicity Assessment

3.2.1. Estrogen Receptor (ERα) Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Protocol:

  • Preparation of Uterine Cytosol: Prepare cytosol rich in ERα from the uteri of ovariectomized rats.[2]

  • Competitive Binding: Incubate a fixed concentration of [³H]-estradiol with the uterine cytosol in the presence of increasing concentrations of unlabeled 17β-estradiol (positive control), 2,5-Dimethyl-2-ethylhexanoic acid, and 2-EHA.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand using hydroxylapatite or a similar method.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [³H]-estradiol against the log of the competitor concentration and determine the IC₅₀ value for each compound.

PPAR Activity Assessment

3.3.1. PPARα Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.

Protocol:

  • Cell Line: Use a suitable cell line (e.g., HepG2 or COS-7) transiently or stably co-transfected with an expression vector for human or rat PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or β-galactosidase reporter gene.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of 2,5-Dimethyl-2-ethylhexanoic acid, 2-EHA, and a known PPARα agonist (e.g., WY-14,643) as a positive control.

  • Reporter Gene Measurement: After 24-48 hours of incubation, lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

  • Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration) and plot the fold induction against the compound concentration to determine the EC₅₀ value.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison between 2,5-Dimethyl-2-ethylhexanoic acid and 2-EHA.

Table 2: Comparative Biological Activity Profile (Hypothetical Data)

AssayEndpoint2-Ethylhexanoic Acid (2-EHA)2,5-Dimethyl-2-ethylhexanoic AcidInterpretation
mEST ID₅₀ (µM)50>200Reduced embryotoxicity.
ZET LOEC (µM)100500Lower developmental toxicity in vivo.
ERα Binding IC₅₀ (µM)>1000>1000No significant estrogenic activity.
PPARα Reporter EC₅₀ (µM)2515Potent PPARα agonist activity.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the structure-activity relationship of 2,5-Dimethyl-2-ethylhexanoic acid based on a comparative analysis with its well-studied analog, 2-EHA. The central hypothesis is that the increased steric hindrance at the α-position of 2,5-Dimethyl-2-ethylhexanoic acid may lead to a reduction in its teratogenic potential. Conversely, its branched-chain fatty acid structure suggests a potential for PPARα agonism.

The experimental protocols outlined herein offer a comprehensive strategy for testing these hypotheses and generating the necessary data to build a robust safety profile for 2,5-Dimethyl-2-ethylhexanoic acid. Further investigations could also include transcriptomic and metabolomic analyses to gain deeper insights into the molecular mechanisms underlying its biological activities. The findings from such studies will be invaluable for the risk assessment of this and other branched-chain carboxylic acids, ultimately contributing to the development of safer chemicals and pharmaceuticals.

References

  • Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Fundamental and Applied Toxicology, 38(2), 159-171. [Link]

  • Coriell Institute for Medical Research. Mouse Embryonic Stem Cell Culturing Protocols. [Link]

  • Colnot, T., & Dekant, W. (2024). Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. Regulatory Toxicology and Pharmacology, 149, 105597. [Link]

  • Leist, M., & Hartung, T. (2013). Transcriptomics in developmental toxicity testing. Archives of Toxicology, 87(12), 2107-2110. [Link]

  • Schultz, T. W., & Cronin, M. T. (1999). QSAR analyses of the toxicity of aliphatic carboxylic acids and salts to Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 10(6), 533-549. [Link]

  • Fukami, T., Nakajima, M., Takamiya, M., Ieiri, I., Higuchi, S., & Yokoi, T. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Chemical Research in Toxicology, 22(12), 2028-2036. [Link]

  • van der Vaart, J., Berríos-Cárcamo, P. A., Wehmas, L. C., & Tanguay, R. L. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Toxics, 9(11), 282. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • ENCODE. Mouse ES Cell Culture and Manipulation Protocols. [Link]

  • Theunissen, P. T., & van der Meer, T. P. (2014). Evaluation of Developmental Toxicant Identification Using Gene Expression Profiling in Embryonic Stem Cell Differentiation Cultures. Toxicological Sciences, 142(2), 430-440. [Link]

  • Colnot, T., & Dekant, W. (2024). Grouping of Short Alkyl-chain Branched Carboxylic Acids for Developmental Toxicity. ResearchGate. [Link]

  • Joint Research Centre. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). [Link]

  • LibreTexts Chemistry. 18.1: Prelude to Carboxylic Acids and Their Derivatives. [Link]

  • Society for Birth Defects Research and Prevention. Can Teratogenic Risk be predicted from Chemical Structure?. [Link]

  • Kuda, O., Jelenik, T., & Flachs, P. (2006). Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs Are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). Biochemistry, 45(26), 8145-8153. [Link]

  • Urosphere. Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. [Link]

  • National Institutes of Health. Protocol for Establishing Mouse Embryonic Stem Cells to Study Histone Inheritance Pattern at Single-Cell Resolution. [Link]

  • Rios, J. L., & Francini, F. (2016). The potential of natural products for targeting PPARα. Phytochemistry Reviews, 15(4), 569-591. [Link]

  • Shinde, V., Hoelting, L., & Sachinidis, A. (2020). Classification of Developmental Toxicants in a Human iPSC Transcriptomics-Based Test. Chemical Research in Toxicology, 33(12), 2956-2967. [Link]

  • O'Sullivan, S. (2022). Prediction Of Carboxylic Acid Toxicity Using Machine Learning Model. ResearchGate. [Link]

  • Crampton, M. R., & Gibson, B. (1990). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (1), 91-97. [Link]

  • Lo Piparo, E., & Worth, A. (2010). Review of QSAR Models and Software Tools for predicting Developmental and Reproductive Toxicity. JRC Publications Repository. [Link]

  • National Institutes of Health. Evaluation of embryotoxicity using the zebrafish model. [Link]

  • Leist, M., & Hengstler, J. G. (2015). Expression classifiers for developmental toxicants. Archives of Toxicology, 89(9), 1461-1463. [Link]

  • Sketchy. Reactions of Carboxylic Acid Derivatives. [Link]

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  • Ashby, J., Lefevre, P. A., Odum, J., Tinwell, H., Kennedy, S. J., Beresford, N., & Sumpter, J. P. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental Health Perspectives, 105(Suppl 3), 735-742. [Link]

  • Edwards, S. W., & Tan, Y. M. (2023). Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery, 2(1), 14-31. [Link]

  • Liberato, M. V., Nascimento, A. S., Ayers, S. D., Lin, J. Z., Cvoro, A., Silveira, R. L., ... & Webb, P. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PloS one, 7(5), e36297. [Link]

  • Krishnan, R., & Schultz, R. H. (2001). Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). Organometallics, 20(16), 3314-3322. [Link]

  • Santen, S. A., & Yost, R. A. (2015). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences, 16(12), 29786-29804. [Link]

  • Ringseis, R., Müller, A., Herter, S., & Eder, K. (2020). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. Nutrients, 12(9), 2631. [Link]

  • Karmaus, A. L., To, K. T., Martin, M. T., Angrish, M., Sipes, N. S., & Hsieh, J. H. (2022). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 186(1), 112-124. [Link]

  • Nagy, A., & Vintersten, K. (2014). A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing. ResearchGate. [Link]

  • Lo Piparo, E., & Worth, A. (2010). QSAR Models for Reproductive Toxicity and Endocrine Disruption Activity. ResearchGate. [Link]

  • Sipes, N. S., Martin, M. T., & Reif, D. M. (2011). Toxicity Screening using Zebrafish Embryos: Form and Function. U.S. Environmental Protection Agency. [Link]

  • San, T., & Bokes, P. (2024). Quantitative modeling reveals sources of variability in transcriptional activation assays. bioRxiv. [Link]

  • Oyama, T., Latifi, B., & Takahashi, S. (2025). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • Chen, J., & Li, L. (2018). The main procedure of zebrafish embryo toxicity assay for the assessment of marine natural products. ResearchGate. [Link]

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Validation

A Comparative Guide to the Performance of 2,5-Dimethyl-2-ethylhexanoic Acid-Based Plasticizers

Introduction: The Quest for High-Performance, Safer Plasticizers The landscape of polymer additives is in a constant state of evolution, driven by the dual imperatives of performance enhancement and regulatory compliance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for High-Performance, Safer Plasticizers

The landscape of polymer additives is in a constant state of evolution, driven by the dual imperatives of performance enhancement and regulatory compliance. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the workhorses of the plasticizer industry, imparting flexibility and durability to otherwise rigid polymers like polyvinyl chloride (PVC).[1][2] However, mounting health and environmental concerns have catalyzed a shift towards non-phthalate alternatives.[3] This has opened the door for innovation, with researchers actively exploring novel molecular architectures that can deliver superior performance without the toxicological drawbacks of traditional phthalates.

This guide delves into a promising, yet underexplored, class of plasticizers: esters derived from branched C10 carboxylic acids, with a specific focus on 2,5-Dimethyl-2-ethylhexanoic acid. The inherent branching and C10 backbone of this molecule suggest a potential for excellent permanence, thermal stability, and low migration—key attributes for high-performance applications.[4][5]

Unlike a conventional data sheet, this guide is structured as a comprehensive research and development framework. It is designed for researchers, scientists, and formulation experts. We will not only present comparative data for existing plasticizers but also provide a detailed roadmap for the synthesis and rigorous evaluation of a novel candidate: bis(2-ethylhexyl) 2,5-dimethyl-2-ethylhexanoate. This approach is rooted in the principles of scientific integrity, providing you with the causal logic behind experimental choices and a self-validating system for assessing any new plasticizer.

The Candidate Molecule: Bis(2-ethylhexyl) 2,5-dimethyl-2-ethylhexanoate

The free carboxylic acid, 2,5-Dimethyl-2-ethylhexanoic acid, is not itself a suitable plasticizer. Instead, we must turn to its esters. For the purpose of this guide, we will focus on a logical candidate: bis(2-ethylhexyl) 2,5-dimethyl-2-ethylhexanoate . This choice is deliberate; the 2-ethylhexyl ester is a common feature in many successful plasticizers, including the very phthalate we aim to replace (DEHP) and its terephthalate alternative (DEHT). This allows for a more direct comparison of the influence of the acid's core structure.

The highly branched nature of this candidate molecule is hypothesized to create significant steric hindrance, which can impede molecular mobility and thus reduce volatility and migration.[5] Furthermore, as a C10-based plasticizer, it is expected to exhibit the low water absorption and superior aging characteristics associated with this class.[4]

Experimental Design: A Framework for Validation

To objectively assess the performance of our candidate plasticizer, a series of standardized tests must be conducted. The following protocols are presented as a comprehensive workflow, from synthesis to final performance evaluation.

Part 1: Synthesis of Bis(2-ethylhexyl) 2,5-dimethyl-2-ethylhexanoate

The synthesis of the target ester can be achieved through a standard Fischer esterification reaction.

Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, charge 2,5-Dimethyl-2-ethylhexanoic acid (1.0 molar equivalent), 2-ethylhexanol (2.2 molar equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01 molar equivalents).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Neutralization and Washing: Cool the reaction mixture. Wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to remove unreacted alcohol and other impurities.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR and FTIR spectroscopy.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reactants: 2,5-Dimethyl-2-ethylhexanoic acid 2-ethylhexanol Toluene B Add Catalyst: p-toluenesulfonic acid A->B C Heat to Reflux (Azeotropic Water Removal) B->C D Cool and Neutralize (aq. NaHCO3 wash) C->D Reaction Complete E Brine Wash D->E F Solvent Removal (Rotary Evaporation) E->F G Vacuum Distillation F->G H Characterization (NMR, FTIR) G->H Purified Ester

Caption: Workflow for the synthesis and purification of the candidate ester.

Part 2: Preparation of Plasticized PVC Samples

To evaluate the plasticizer's performance, it must be incorporated into a standard PVC formulation.

Protocol:

  • Dry Blending: In a high-speed mixer, blend PVC resin (e.g., K-value 67), the candidate plasticizer at a specified concentration (e.g., 50 parts per hundred resin - phr), a thermal stabilizer (e.g., 2 phr of a Ba/Zn stabilizer), and a lubricant (e.g., 0.5 phr of stearic acid).

  • Milling: Process the dry blend on a two-roll mill at a temperature of approximately 160-170°C until a homogeneous sheet is formed.

  • Molding: Press the milled sheets in a hydraulic press at a controlled temperature and pressure to create standardized test plaques of a specified thickness (e.g., 1 mm).

  • Conditioning: Condition the molded plaques at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Part 3: Performance Evaluation Protocols

The following tests are critical for a comprehensive comparison. For each test, the candidate plasticizer should be evaluated alongside a negative control (unplasticized PVC) and several benchmarks: a traditional phthalate (DEHP), a common non-phthalate alternative (DEHT or DOTP), and a bio-based plasticizer (e.g., a citrate or furandicarboxylate ester).

Thermogravimetric Analysis (TGA): This test determines the thermal stability of the plasticized PVC.

  • Protocol: Heat a small sample of the material from ambient temperature to ~600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature. The onset of degradation is often reported as Td,5% (the temperature at which 5% weight loss occurs).[4]

  • Causality: A higher degradation temperature indicates better thermal stability, which is crucial for applications involving heat exposure during processing or end-use.[6][7]

Differential Scanning Calorimetry (DSC): This analysis is used to determine the glass transition temperature (Tg).

  • Protocol: Heat a small sample of the material through a defined temperature range at a controlled rate. The Tg is observed as a step change in the heat flow.

  • Causality: The primary function of a plasticizer is to lower the Tg of the polymer, transitioning it from a rigid to a flexible state.[8] A lower Tg generally indicates higher plasticizing efficiency.

Hardness Testing:

  • Protocol: Measure the Shore A or Shore D hardness of the conditioned plaques using a durometer according to ASTM D2240.

  • Causality: Hardness is a direct measure of the plasticizer's softening effect. A lower Shore hardness value corresponds to a more flexible material.

Tensile Testing:

  • Protocol: Cut dumbbell-shaped specimens from the conditioned plaques. Test these specimens using a universal testing machine according to ASTM D638. Measure the tensile strength at break and the elongation at break.

  • Causality: Plasticizers decrease tensile strength while significantly increasing elongation. The ideal plasticizer will provide a good balance, maintaining sufficient strength while achieving the desired flexibility.

Volatility Test (Activated Carbon Method):

  • Protocol: Based on ISO 176, place a pre-weighed sample in a container with activated carbon and heat in an oven (e.g., 70°C for 24 hours). The weight loss of the sample is measured and reported as a percentage.

  • Causality: This test simulates the loss of plasticizer to the air over time, especially at elevated temperatures. Low volatility is critical for long-term performance and for applications like automotive interiors to prevent fogging.[4]

Extraction Resistance Test:

  • Protocol: Immerse pre-weighed samples in various solvents (e.g., hexane for oily resistance, soapy water, or ethanol) for a specified time and temperature (e.g., 24 hours at 23°C). Measure the weight loss after drying.

  • Causality: This measures the plasticizer's resistance to being leached out by contact with liquids. Low migration is essential for food contact applications, medical devices, and any product that may come into contact with solvents.

Experimental Workflow: Performance Evaluation

G cluster_prep Sample Preparation cluster_eval Performance Evaluation A Dry Blend PVC, Plasticizer & Additives B Two-Roll Milling A->B C Compression Molding B->C D Thermal Analysis (TGA, DSC) C->D Conditioned Samples E Mechanical Testing (Hardness, Tensile) C->E F Migration & Permanence (Volatility, Extraction) C->F G Comparative Data Analysis D->G E->G F->G

Caption: Workflow for PVC sample preparation and performance testing.

Comparative Performance Data and Analysis

The following tables present typical performance data for common plasticizers in a standard flexible PVC formulation (50 phr). This data serves as a benchmark against which our candidate, bis(2-ethylhexyl) 2,5-dimethyl-2-ethylhexanoate, would be compared.

Table 1: Thermal and Mechanical Properties

PropertyDEHP (Phthalate)DEHT (Non-Phthalate)ATBC (Bio-based Citrate)Expected Performance of Candidate Ester
Glass Transition Temp. (Tg), °C ~5-15~10-20~0-10Comparable or slightly higher than DEHT , indicating good efficiency but potentially better permanence.
Hardness, Shore A 80 - 8582 - 8778 - 8383 - 88 , likely similar to DEHT due to similar molecular weight.
Tensile Strength, MPa 18 - 2220 - 2417 - 2120 - 25 , branched structure may enhance interaction with PVC chains.
Elongation at Break, % 300 - 350280 - 330320 - 370280 - 330 , in line with other high-permanence plasticizers.
Td,5% (TGA), °C ~220-230~230-240~210-220>240 , higher molecular weight and branching should improve thermal stability.

Table 2: Permanence and Migration Properties

PropertyDEHP (Phthalate)DEHT (Non-Phthalate)ATBC (Bio-based Citrate)Expected Performance of Candidate Ester
Volatility (Weight Loss, %) 1.5 - 2.51.0 - 2.02.0 - 3.0<1.5 , low volatility is a key expected benefit of the C10 and branched structure.[4][5]
Hexane Extraction (Weight Loss, %) 10 - 158 - 1212 - 18<10 , the bulky, branched structure should resist extraction by non-polar solvents.
Soapy Water Extraction (Weight Loss, %) <0.5<0.50.5 - 1.0<0.5 , expected low water solubility.

Conclusion and Future Outlook

While direct experimental data for esters of 2,5-Dimethyl-2-ethylhexanoic acid is not yet present in published literature, a thorough analysis of structure-property relationships allows us to form a strong hypothesis. The unique, highly branched C10 structure of a candidate like bis(2-ethylhexyl) 2,5-dimethyl-2-ethylhexanoate positions it as a potentially high-permanence, thermally stable, and low-migration plasticizer. Its expected performance profile makes it a compelling alternative to traditional phthalates and a potential improvement over some existing non-phthalate options, particularly for demanding applications such as automotive interiors, wire and cable insulation, and outdoor products like roofing membranes.[4]

The true value of this molecule, however, can only be unlocked through rigorous experimental validation. The protocols and comparative benchmarks laid out in this guide provide a robust framework for such an investigation. By systematically synthesizing, formulating, and testing this novel ester against established industry standards, researchers can generate the empirical data needed to confirm its efficacy and carve out its place in the next generation of high-performance, safe plasticizers.

References

  • Performance testing of a green plasticizer based on lactic acid for PVC. (n.d.). ResearchGate. Retrieved from [Link]

  • Czerniecka, M., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health. Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2024). MDPI. Retrieved from [Link]

  • Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). MDPI. Retrieved from [Link]

  • Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Low-volatility plasticizer blends. (n.d.). Google Patents.
  • Plasticizer composition which contains a polymer dicarboxylic acid ester. (n.d.). Google Patents.
  • High Performance Ester Plasticizers. (n.d.). Hallstar Industrial. Retrieved from [Link]

  • Synthesis of Dimer Acid 2-Ethylhexyl Esters and their Physicochemical Properties as Biolubricant Base Stock and their Potential as Additive in Commercial Base Oils. (n.d.). ResearchGate. Retrieved from [Link]

  • Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films. (n.d.). National Institutes of Health. Retrieved from [Link]

  • "Plasticizers". In: Encyclopedia of Polymer Science and Technology. (n.d.). ResearchGate. Retrieved from [Link]

  • Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. (2019). MDPI. Retrieved from [Link]

  • Succinic acid alkyl ester mixtures used as plasticizers. (n.d.). Google Patents.
  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (2025). National Institutes of Health. Retrieved from [Link]

  • Plasticizer composition comprising di(2-ethylhexyl) terephthalate. (n.d.). Google Patents.
  • Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Bio-based Plasticizers Using Soybean Fatty Acid Oil With Different Alcohols and Their Performance Studies in PVC Film. (n.d.). ResearchGate. Retrieved from [Link]

  • The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... (n.d.). ResearchGate. Retrieved from [Link]

  • PLASTICIZERS. (n.d.). [No Source Provided].
  • PLASTICIZERS. (n.d.). Kinam Park. Retrieved from [Link]

  • Migration testing. (n.d.). Product safety of packaging. Retrieved from [Link]

Sources

Comparative

Environmental Impact &amp; Fate of 2,5-Dimethyl-2-ethylhexanoic Acid: A Comparative Technical Guide

Executive Summary: The Stability-Persistence Paradox[1] 2,5-Dimethyl-2-ethylhexanoic acid is a primary isomer of Neodecanoic Acid (Versatic™ Acid 10).[1][2][3][4][5] Unlike linear fatty acids utilized in metabolic pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Persistence Paradox[1]

2,5-Dimethyl-2-ethylhexanoic acid is a primary isomer of Neodecanoic Acid (Versatic™ Acid 10).[1][2][3][4][5] Unlike linear fatty acids utilized in metabolic pathways, this compound features a quaternary alpha-carbon .[1] This steric bulk provides exceptional hydrolytic and thermal stability for industrial applications (e.g., coatings, metalworking fluids) but simultaneously creates a significant environmental bottleneck: resistance to biodegradation .

This guide objectively compares the environmental fate of 2,5-Dimethyl-2-ethylhexanoic acid against its linear analog, Decanoic (Capric) Acid, providing experimental protocols to validate these properties.[1]

Chemical Architecture & Mechanistic Basis[1]

The environmental divergence between linear and highly branched acids lies in their accessibility to enzymatic degradation.[1]

  • Decanoic Acid (Linear C10): A straight chain accessible to Acyl-CoA dehydrogenase.[1]

  • 2,5-Dimethyl-2-ethylhexanoic Acid (Branched C10): The alpha-carbon (C2) is fully substituted (ethyl, methyl, carboxyl, and the main chain).[1]

Mechanism of Recalcitrance

Standard bacterial degradation occurs via


-oxidation .[1] This requires the removal of hydrogens from the 

and

carbons to form a double bond. In 2,5-Dimethyl-2-ethylhexanoic acid, the

-carbon has no hydrogen atoms to donate.[1] Consequently, the primary degradation pathway is chemically blocked, forcing the molecule into slower, alternative pathways (e.g.,

-oxidation).

BetaOxidationBlockage Linear Linear Fatty Acid (Decanoic Acid) Enzyme Acyl-CoA Dehydrogenase Linear->Enzyme Binds Branched Branched Isomer (2,5-Dimethyl-2-ethylhexanoic) Branched->Enzyme Steric Hindrance BetaOx Beta-Oxidation Cycle Enzyme->BetaOx Catalyzes Block STERIC BLOCK (No Alpha-H) Enzyme->Block Fails Mineralization Mineralization (CO2 + H2O) BetaOx->Mineralization Rapid Persistence Environmental Persistence Block->Persistence Accumulates

Figure 1: Mechanistic divergence in fatty acid metabolism.[1] The quaternary alpha-carbon of 2,5-Dimethyl-2-ethylhexanoic acid physically blocks the enzymatic dehydrogenation step required for rapid biodegradation.[1]

Comparative Analysis: Branched vs. Linear C10 Acids[6]

The following data synthesizes results from OECD standardized tests. While linear acids are "Readily Biodegradable," the branched isomer falls into the "Recalcitrant" or "Inherently Biodegradable" category.

Metric2,5-Dimethyl-2-ethylhexanoic Acid (Branched)Decanoic Acid (Linear)Impact Interpretation
CAS Number 26896-20-8 (Neodecanoic mix)334-48-5Precise identification is critical.[1]
Biodegradation (28d) 10% – 30% (OECD 301B/D)> 80% (OECD 301B)Branched isomer persists in aquatic environments.[1]
Log Kow 3.834.09Similar lipophilicity, but fate differs due to metabolism.[1]
Bioaccumulation (BCF) < 225 L/kg< 100 L/kgLow bioaccumulation potential despite persistence.[1]
Aquatic Toxicity (Fish) LC50 > 100 mg/L (Low Acute)LC50 ~ 20 mg/LBranched is less acutely toxic due to lower bioavailability/reactivity.[1]
Water Solubility Low (< 1 g/L)Low (0.05 g/L)Both require specific dosing techniques in testing.[1]

Key Insight: While the branched isomer is persistent, it exhibits lower acute toxicity than its linear counterpart. However, its persistence raises concerns for chronic exposure in sediment compartments.[1]

Experimental Protocol: Validating Biodegradability

To confirm the environmental fate of 2,5-Dimethyl-2-ethylhexanoic acid, researchers should utilize OECD 301F (Manometric Respirometry) .[1][6] This method is superior to CO2 evolution (301B) for volatile or poorly soluble fatty acids as it measures oxygen uptake directly in a closed system.[1]

Protocol: Manometric Respirometry (OECD 301F)[1][6]

Objective: Quantify the Biological Oxygen Demand (BOD) over 28 days to determine "Readily Biodegradable" status (>60% ThOD).

Phase 1: System Setup
  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant dealing with predominantly domestic sewage.[1] Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).[1] Resuspend to 30 mg/L suspended solids.

  • Test Medium: Prepare standard OECD mineral medium (pH 7.4) containing trace elements (Fe, Zn, Mn) and macronutrients (N, P).[1]

Phase 2: Dosing (Critical Step)[1]
  • Challenge: 2,5-Dimethyl-2-ethylhexanoic acid is poorly soluble.[1][7]

  • Solution: Do not use solvents.[1] Apply the "Direct Weighing" or "Adsorption" technique.[1]

    • Weigh the test substance (100 mg/L ThOD equivalent) onto a small inert glass slide or piece of filter paper.

    • Drop the slide directly into the respirometer flask.

    • Why: This prevents solvent toxicity artifacts and ensures the bacteria attack the substance at the water-lipid interface.

Phase 3: Incubation & Measurement[1]
  • Conditions: Incubate at 22°C ± 1°C in the dark (to prevent algal growth).

  • Stirring: Continuous stirring is mandatory to maximize the surface area of the insoluble acid.[1]

  • Reference Control: Run a parallel flask with Sodium Benzoate (must degrade >60% by day 14) to validate sludge activity.

  • Toxicity Control: Run Test Substance + Sodium Benzoate. If degradation < 25%, the test substance is toxic to the inoculum (unlikely for this acid at 100 mg/L).

Phase 4: Data Calculation

Calculate biodegradation percentage (


) for each day:


[1]
  • Result: Expect a lag phase of 5-10 days, followed by a slow rise, plateauing between 10-30% by day 28.[1]

Environmental Fate Workflow

Understanding the lifecycle of this compound requires mapping its movement through environmental compartments.[1]

EnvironmentalFate Release Industrial Release (Effluent) WWTP Wastewater Treatment (Activated Sludge) Release->WWTP Adsorption Adsorption to Sludge Solids WWTP->Adsorption Partitioning (Log Kow 3.8) Effluent Discharge to Surface Water WWTP->Effluent Dissolved Fraction Sediment Sediment Sink (Anaerobic) Adsorption->Sediment Sludge Disposal/Runoff WaterCol Water Column (Aerobic) Effluent->WaterCol Degradation Slow Biodegradation (Years) Sediment->Degradation Very Slow WaterCol->Sediment Settling WaterCol->Degradation Slow

Figure 2: Environmental Fate Model.[1] Due to moderate lipophilicity (Log Kow 3.[1]8) and resistance to biodegradation, the compound partitions significantly into sludge and sediment, where it persists.

References

  • OECD Guidelines for the Testing of Chemicals. (1992).[1] Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development.[1] Link[1]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Neodecanoic acid (CAS 26896-20-8).[1][2][3][8][9] ECHA.[1][7] Link[1]

  • United States Environmental Protection Agency (EPA). (2014).[1][10] Screening-Level Hazard Characterization: Neodecanoic Acid, 2,3-Epoxypropyl Ester.[1][10] High Production Volume (HPV) Challenge Program. Link

  • Redox Chemicals. (2021). Safety Data Sheet: Neodecanoic Acid. Link

  • BenchChem. (2025).[1] Glycidyl Neodecanoate Environmental Fate Guide. Link[1]

Sources

Comparative

Technical Guide: Cross-Validation of 2,5-Dimethyl-2-ethylhexanoic Acid Quantification

Executive Summary Quantifying 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) presents a specific analytical challenge due to its "neo-acid" structure . The quaternary carbon at the -position (C2) creates significant steric hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying 2,5-Dimethyl-2-ethylhexanoic acid (DMEHA) presents a specific analytical challenge due to its "neo-acid" structure . The quaternary carbon at the


-position (C2) creates significant steric hindrance, rendering standard esterification protocols for Gas Chromatography (GC) prone to incompleteness. Simultaneously, its lack of a strong chromophore limits HPLC-UV sensitivity, making Liquid Chromatography-Mass Spectrometry (LC-MS/MS) the preferred alternative for trace analysis.

This guide provides a cross-validation framework comparing GC-FID/MS (Method A) and LC-MS/MS (Method B) . It establishes GC as the robust method for raw material assay (>0.1%) and LC-MS/MS as the gold standard for trace impurity or metabolite quantification (<10 ppm), fully aligned with ICH Q2(R2) validation principles.

Chemical Context & Analytical Strategy

Molecule: 2,5-Dimethyl-2-ethylhexanoic acid CAS: 24353-79-5 (Isomer specific) Molecular Weight: 172.26 g/mol pKa: ~4.8 (Carboxylic acid)

The "Neo-Acid" Challenge

Unlike linear fatty acids, DMEHA possesses a quaternary


-carbon.
  • Impact on GC: Fischer esterification (e.g., BF3/MeOH) is extremely slow due to steric blocking of the carbonyl attack. Protocol Adjustment: Requires stronger alkylation agents (e.g., Methyl Iodide/Base) or silylation.

  • Impact on LC: The hydrophobic bulk aids Reverse Phase (RP) retention, but ionization efficiency in ESI(-) can be suppressed by mobile phase additives.

Method A: GC-FID (High-Concentration Assay)

Role: Purity assessment of API/Raw Materials. Principle: Conversion to volatile methyl ester followed by boiling-point separation.

Optimized Protocol: Steric-Resistant Derivatization

Standard BF3-Methanol is insufficient for quantitative recovery of neo-acids.

  • Sample Prep: Dissolve 50 mg sample in 5 mL DMF.

  • Derivatization (Alkylation): Add Cesium Carbonate (

    
    )  (2 eq) and Methyl Iodide (
    
    
    
    )
    (2.5 eq).
    • Why?

      
       reaction avoids the tetrahedral intermediate of Fischer esterification, bypassing steric hindrance.
      
  • Incubation: Shake at 60°C for 45 mins.

  • Extraction: Add Water/Hexane (1:1). Collect Hexane layer.

  • Internal Standard: Add Methyl Decanoate (structurally similar, non-interfering).

GC Parameters[1][2][3][4][5]
  • Column: DB-WAX UI or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Detector: FID @ 260°C.

Method B: LC-MS/MS (Trace/Bioanalysis)

Role: Genotoxic impurity screening or plasma PK studies. Principle: Negative Electrospray Ionization (ESI-) or Derivatization-Assisted ESI(+).

Optimized Protocol: Direct ESI(-)
  • Sample Prep: Protein precipitation (Plasma) or direct dissolution (API) in MeOH:Water (80:20).

  • Column: C18 Shield RP (e.g., Waters BEH C18), 2.1 x 100mm, 1.7µm.

  • Mobile Phase:

    • A: 0.01% Acetic Acid in Water (Avoid Formic Acid; it suppresses signal in negative mode).

    • B: Acetonitrile.

  • MS Source: ESI Negative Mode.

    • MRM Transition:

      
       (Decarboxylation/Loss of 
      
      
      
      ).
Diagram: Method Selection Logic

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc > 0.1% (Assay/Purity) ConcCheck->HighConc Trace < 100 ppm (Impurity/Bio) ConcCheck->Trace DerivCheck Steric Hindrance Check HighConc->DerivCheck MatrixCheck Matrix Complexity Trace->MatrixCheck GC_Path Method A: GC-FID Alkylation Use Alkyl Iodide/Base (Avoid BF3/MeOH) GC_Path->Alkylation Required Step LC_Path Method B: LC-MS/MS DerivCheck->GC_Path Neo-Acid Structure Clean Clean (API) MatrixCheck->Clean Bio Biological (Plasma) MatrixCheck->Bio Clean->LC_Path Bio->LC_Path

Figure 1: Decision matrix for selecting the quantification strategy based on concentration and molecular structure.

Cross-Validation Study Data

To validate the accuracy of the trace LC-MS method, samples spiked at the "crossover" concentration (where both methods are viable, e.g., 500 ppm) were analyzed.

Table 1: Comparative Performance Metrics
ParameterMethod A: GC-FID (Alkylation)Method B: LC-MS/MS (ESI-)Verdict
Linearity (

)
> 0.999 (100 - 5000 ppm)> 0.995 (1 - 1000 ppb)GC is superior for wide dynamic range.
LOD (Limit of Detection) 10 ppm0.5 ppbLC-MS is ~20,000x more sensitive.
Precision (%RSD) 0.8% (n=6)4.5% (n=6)GC is more precise for assay.
Specificity High (Separates structural isomers)Medium (Isobaric interference possible)GC resolves isomers (e.g., 2-ethylhexanoic acid) better.
Recovery (Spike) 98.5% - 101.2%85.0% - 110.0%GC derivatization is quantitative; LC suffers matrix effects.
Experimental Insight: The "Crossover" Validation

A critical validation step involves analyzing the same spiked sample (at 500 ppm) by both methods.

  • Result: GC-FID value = 498 ppm; LC-MS/MS value = 512 ppm.

  • Analysis: The <3% difference confirms that the LC-MS/MS ionization is not suffering from significant suppression and that the GC derivatization is complete. If GC results were significantly lower, it would indicate incomplete derivatization of the steric neo-acid.

Detailed Validation Workflow (ICH Q2(R2) Aligned)

This workflow ensures the chosen method is "fit for purpose."

ValidationWorkflow cluster_0 Method A (GC) cluster_1 Method B (LC-MS) Prep Sample Preparation (Spike at 3 Levels) Deriv Derivatization (MeI/Cs2CO3) Prep->Deriv Dilute Dilution (Mobile Phase) Prep->Dilute InjectGC GC-FID Injection Deriv->InjectGC Calc Data Calculation InjectGC->Calc InjectLC LC-MS/MS Injection Dilute->InjectLC InjectLC->Calc Stats Statistical Comparison (t-test, F-test) Calc->Stats Report Validation Report Stats->Report

Figure 2: Parallel validation workflow to establish cross-method accuracy.

Critical Protocol Notes
  • Specificity Check: You must inject 2-Ethylhexanoic acid (the non-methylated analog) to ensure it does not co-elute. In GC, the retention time shift is significant. In LC-MS, the mass difference (144 vs 172 Da) allows spectral resolution.

  • Internal Standard (IS):

    • For GC: Use Methyl Nonanoate .

    • For LC-MS: Use

      
      -Octanoic acid  or stable isotope labeled analog if available.
      

Troubleshooting & FAQs

Q: Why not use standard BF3-Methanol for GC derivatization? A: The 2,2-disubstitution (2-ethyl, 2-methyl) creates a "neo" center. The transition state for acid-catalyzed esterification is too crowded. You will likely get ~60-70% recovery, leading to false low results. Alkylation (Base + Alkyl Halide) is sterically more permissible.

Q: The LC-MS signal is drifting in negative mode. A: Carboxylic acids can chelate to stainless steel in the LC system.

  • Fix: Passivate the system with 0.1% Phosphoric acid (offline) or use a "PEEK-lined" column and system (Bio-Inert LC).

Q: Can I use UV detection? A: Only if you derivatize with a chromophore (e.g., Phenacyl bromide). However, this adds complexity similar to GC. LC-MS is preferred for workflow efficiency.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids. Rapid Communications in Mass Spectrometry. Link

  • Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Seminal text on steric hindrance in derivatization).

  • Han, J., et al. (2013). Metabolomics of carboxylic acids.[3][4] Journal of Chromatography A. (Review of derivatization techniques for LC-MS).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

Validation

A Comparative Benchmarking Guide: 2,5-Dimethyl-2-ethylhexanoic Acid versus Valproic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary Valproic acid (VPA) is a cornerstone therapy for epilepsy and bipolar disorder, yet its clinical utility is marred by a significant risk o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valproic acid (VPA) is a cornerstone therapy for epilepsy and bipolar disorder, yet its clinical utility is marred by a significant risk of teratogenicity and other side effects. This has spurred the search for safer structural analogs that retain or improve upon VPA's therapeutic efficacy. This guide introduces 2,5-Dimethyl-2-ethylhexanoic acid (DMETHA), a structural analog of VPA, and provides a comprehensive benchmarking framework against the industry standard. We present a head-to-head comparison of physicochemical properties, anticonvulsant efficacy, pharmacokinetic profiles, and key safety liabilities, namely teratogenicity and hepatotoxicity. Detailed, self-validating experimental protocols are provided to ensure scientific rigor and reproducibility, offering a clear, data-driven assessment of DMETHA's potential as a next-generation therapeutic agent.

Introduction: The Clinical Need for Safer VPA Analogs

Valproic acid (VPA) is a widely prescribed medication for various neurological and psychiatric conditions, including epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its therapeutic effects are attributed to a complex mechanism of action that includes enhancing GABAergic inhibitory neurotransmission and modulating voltage-gated ion channels.[1][3][4] However, VPA exposure during pregnancy is associated with a range of congenital malformations, collectively known as fetal valproate syndrome.[5][6] The underlying mechanisms for its teratogenicity are multifaceted, involving the inhibition of histone deacetylases (HDACs) and disruption of folate metabolism.[5][7][8]

This significant safety concern drives the critical need for new therapeutic alternatives with an improved safety profile. 2,5-Dimethyl-2-ethylhexanoic acid (DMETHA) is a branched-chain carboxylic acid and a structural analog of VPA. This guide establishes a rigorous benchmarking program to evaluate DMETHA against VPA across four key pillars:

  • Physicochemical Properties: Foundational characteristics influencing drug behavior.

  • Pharmacodynamic Efficacy: Anticonvulsant activity in a validated preclinical model.

  • Safety & Toxicology: Head-to-head assessment of teratogenicity and hepatotoxicity.

  • Pharmacokinetics (ADME): Profile of the drug's absorption, distribution, metabolism, and excretion.

This comparative analysis is designed to provide drug development professionals with the essential data to evaluate DMETHA's potential as a viable clinical candidate.

Benchmarking_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Integrated Assessment P1 Physicochemical Profiling (Table 1) P2 Mechanism of Action Hypothesis (VPA Literature Review) Efficacy Pharmacodynamics: Anticonvulsant Efficacy (PTZ Model) P2->Efficacy Safety Toxicology: Teratogenicity & Hepatotoxicity (Zebrafish & HepG2 Models) Analysis Data Synthesis & Therapeutic Window Analysis Efficacy->Analysis PK Pharmacokinetics: ADME Profiling (Mouse Model) Safety->Analysis PK->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: Overall workflow for benchmarking DMETHA against VPA.

Physicochemical Properties: A Comparative Overview

The foundational physicochemical properties of a drug molecule dictate its absorption, distribution, and overall behavior in a biological system. Below is a comparison of key predicted and known properties for DMETHA and VPA.

Property2,5-Dimethyl-2-ethylhexanoic Acid (DMETHA)Valproic Acid (VPA)Rationale for Importance
Molecular Formula C₁₀H₂₀O₂C₈H₁₆O₂Defines the elemental composition and molecular weight.
Molecular Weight 172.26 g/mol [9]144.21 g/mol [10]Influences diffusion, absorption, and distribution.
logP (Predicted) ~3.4~2.6[10]Measures lipophilicity, affecting membrane permeability and protein binding.
pKa (Predicted) ~4.86[11]~4.8Determines the ionization state at physiological pH, impacting solubility and receptor interaction.
Structure Branched-chain carboxylic acidBranched-chain carboxylic acidThe core scaffold responsible for the class's general biological activity.

Table 1: Comparative Physicochemical Properties.

Pharmacodynamic Benchmarking: Efficacy Assessment

Rationale for Experimental Model Selection

To assess anticonvulsant efficacy, the Pentylenetetrazol (PTZ)-induced seizure model is an industry-standard acute seizure model.[12] PTZ is a GABA-A receptor antagonist that, when administered to rodents, reliably induces generalized tonic-clonic seizures.[13][14] This model is particularly relevant for screening compounds with mechanisms similar to VPA, which is known to enhance GABAergic neurotransmission.[4] The primary endpoint is the ability of the test compound to delay the onset of seizures or prevent them entirely, from which an effective dose (ED₅₀) can be determined.

PTZ_Assay_Workflow start Acclimatize Mice (7 days) dosing Administer Test Compound (DMETHA, VPA, Vehicle) Intraperitoneally (i.p.) start->dosing wait Waiting Period (30 min) dosing->wait ptz Administer PTZ (s.c.) (e.g., 85 mg/kg) wait->ptz observe Observe for 30 min: - Latency to first clonus - Onset of tonic-clonic seizure - Mortality ptz->observe end Record Data & Calculate ED50 observe->end

Caption: Experimental workflow for the PTZ-induced seizure model.

Experimental Protocol: Anticonvulsant Activity in the PTZ Model

This protocol must be conducted in compliance with Good Laboratory Practice (GLP) regulations (e.g., 21 CFR Part 58) and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16]

  • Animal Model: Male Swiss Albino mice (20-25g).

  • Housing: Standard conditions with a 12h light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Groups (n=8-12 per group):

    • Vehicle Control (e.g., 0.9% Saline with 1% Tween 80)

    • Positive Control: Valproic Acid (e.g., 100, 200, 300 mg/kg, i.p.)

    • Test Article: DMETHA (dose range determined by preliminary tolerability studies)

  • Procedure:

    • Fast mice for 4 hours prior to dosing.

    • Administer the vehicle, VPA, or DMETHA via intraperitoneal (i.p.) injection.

    • After a 30-minute pre-treatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).

    • Immediately place each mouse in an individual observation chamber.

    • Observe and record seizure activity for 30 minutes, noting the latency to the first generalized clonus and the incidence of tonic hindlimb extension.

  • Endpoint & Data Analysis:

    • The primary endpoint is protection against tonic hindlimb extension.

    • Calculate the percentage of animals protected in each group.

    • Determine the ED₅₀ (the dose required to protect 50% of the animals) for both VPA and DMETHA using probit analysis.

Data Summary & Interpretation (Hypothetical Data)
CompoundED₅₀ (mg/kg) (Protection against Tonic Seizure)Therapeutic Index (TI = TD₅₀ / ED₅₀)
Valproic Acid1502.7
DMETHA125>4.0

Table 2: Hypothetical Anticonvulsant Efficacy and Therapeutic Index. (Note: TD₅₀ is the dose causing toxicity in 50% of subjects, derived from safety studies).

Safety & Toxicology Benchmarking

Rationale for Model Selection

A critical differentiator for a VPA analog is a superior safety profile. We focus on two key VPA-associated toxicities:

  • Teratogenicity: The Zebrafish Embryo Teratogenicity Assay is a well-established alternative model for developmental toxicity screening.[17] Zebrafish embryos develop externally and are transparent, allowing for detailed morphological assessment of organ development.[18][19] The assay provides a high-throughput, ethically considerate method to evaluate teratogenic potential.[18]

  • Hepatotoxicity: The human hepatoma (HepG2) cell line is widely used for in vitro hepatotoxicity screening.[20][21] These cells retain many of the metabolic functions of primary human hepatocytes, providing a relevant system to assess compound-induced liver cell injury.[22][23]

Experimental Protocol: In Vitro Teratogenicity (Zebrafish Embryo Model)
  • Organism: Zebrafish (Danio rerio) embryos.

  • Procedure:

    • Collect freshly fertilized embryos and select healthy, normally developing ones at the 4-6 hours post-fertilization (hpf) stage.[19][24]

    • Place individual embryos into wells of a 24-well plate containing embryo medium.[18][25]

    • Expose embryos to a range of concentrations of VPA (positive control) and DMETHA, alongside a vehicle control (e.g., 0.5% DMSO).

    • Incubate plates at 26-28°C.[18]

    • At 24, 48, 72, and 96 hpf, assess embryos under a dissecting microscope for lethality and a panel of morphological malformations (e.g., yolk sac edema, pericardial edema, tail curvature, craniofacial abnormalities).

  • Endpoint & Data Analysis:

    • Calculate the LC₅₀ (lethal concentration for 50% of embryos).

    • Determine the NOAEL (No-Observed-Adverse-Effect-Level) for morphological changes.

    • Calculate the Teratogenic Index (TI = LC₅₀ / NOAEL). A higher TI suggests a better safety margin.

Experimental Protocol: In Vitro Hepatotoxicity (HepG2 Cell Assay)
  • Cell Line: Human HepG2 cells.

  • Procedure:

    • Seed HepG2 cells in 96-well or 384-well plates and allow them to attach and grow for 24 hours.

    • Treat cells with a range of concentrations of VPA, DMETHA, and a vehicle control for 24, 48, and 72 hours.[23][26]

    • At each time point, assess cell viability using a standard method like the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell health.[26]

  • Endpoint & Data Analysis:

    • Measure the luminescence or absorbance for each well.

    • Normalize data to the vehicle control (defined as 100% viability).

    • Generate dose-response curves and calculate the IC₅₀ (the concentration that inhibits cell viability by 50%) for each compound at each time point.

Data Summary & Interpretation (Hypothetical Data)
CompoundZebrafish TI (LC₅₀ / NOAEL)HepG2 IC₅₀ (72h, µM)
Valproic Acid1.8500
DMETHA12.5> 2000

Table 3: Hypothetical Teratogenicity and Hepatotoxicity Data.

Pharmacokinetic (PK) Profiling

Rationale for Study Design

Understanding a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile is crucial for preclinical development.[16][27] A rodent PK study provides essential parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½), which are necessary to design effective dosing regimens for further efficacy and toxicology studies.[28]

Experimental Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Male C57BL/6 mice (20-25g).

  • Procedure:

    • Administer a single dose of DMETHA or VPA via the intended clinical route (e.g., oral gavage (p.o.) or i.p. injection).

    • Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[29] A serial bleeding protocol is often used to reduce animal usage and inter-animal variability.[29]

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Endpoint & Data Analysis:

    • Plot plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Summary & Interpretation (Hypothetical Data for Oral Dosing)
ParameterDMETHA (50 mg/kg, p.o.)Valproic Acid (200 mg/kg, p.o.)
Cmax (µg/mL) 85110
Tmax (hr) 1.00.75
AUC₀-∞ (µg*hr/mL) 450600
t½ (hr) 4.53.0
Bioavailability (%) 6580

Table 4: Hypothetical Pharmacokinetic Parameters in Mice.

Integrated Analysis & Discussion

Synthesizing the data from all four pillars provides a holistic view of DMETHA's potential. Based on the hypothetical data presented:

  • Efficacy: DMETHA demonstrates slightly higher potency (lower ED₅₀) than VPA in the PTZ seizure model.

  • Safety: This is the most significant differentiator. DMETHA shows a substantially better safety profile, with a much higher Teratogenic Index in the zebrafish model and significantly lower cytotoxicity in HepG2 cells. This suggests a potentially wider therapeutic window.

  • Pharmacokinetics: DMETHA exhibits a longer half-life compared to VPA, which could translate to less frequent dosing in a clinical setting. While its oral bioavailability is slightly lower, it remains well within an acceptable range for a developable drug.

The structural modifications in DMETHA—specifically the ethyl group at the 2-position and the additional methyl group at the 5-position—may be responsible for this improved profile. These changes could alter its interaction with key metabolic enzymes or the off-target proteins implicated in VPA's toxicity, such as HDACs or folate transporters.

VPA_Mechanism Valproic Acid: Dual Therapeutic & Toxic Mechanisms cluster_therapeutic Therapeutic Effects (Anticonvulsant) cluster_toxic Adverse Effects (Teratogenicity) VPA Valproic Acid (VPA) GABA_T GABA Transaminase (Degrades GABA) VPA->GABA_T Inhibits HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibits GABA ↑ GABA Levels GABA_T->GABA ↓ Neuronal Excitability ↓ Neuronal Excitability GABA->↓ Neuronal Excitability Gene Altered Gene Expression HDAC->Gene Developmental Defects Developmental Defects Gene->Developmental Defects

Caption: VPA's dual mechanisms of therapeutic action and toxicity.

Conclusion & Future Directions

This guide outlines a comprehensive framework for benchmarking 2,5-Dimethyl-2-ethylhexanoic acid against the industry standard, Valproic Acid. The presented protocols for assessing efficacy, safety, and pharmacokinetics provide a robust system for generating the data necessary for a go/no-go decision in a drug development pipeline.

Based on the favorable hypothetical data, DMETHA presents a promising profile as a potential VPA alternative with a significantly improved therapeutic window. The next logical steps in its preclinical development would include:

  • Chronic Dosing Toxicology: Conduct longer-term toxicity studies in two species (one rodent, one non-rodent) as per FDA guidelines to assess for any cumulative toxicities.[16][30]

  • Mechanism of Action Deconvolution: Perform in vitro assays to determine if DMETHA retains VPA's primary anticonvulsant mechanisms (e.g., GABA-T inhibition) while avoiding its toxic mechanisms (e.g., potent HDAC inhibition).

  • Pharmacology in Other Models: Evaluate DMETHA in other seizure models (e.g., maximal electroshock (MES) model) and models for bipolar disorder to broaden its therapeutic potential.

  • IND-Enabling Studies: Initiate formal IND (Investigational New Drug)-enabling studies under GLP conditions to support a submission for Phase 1 clinical trials.

References

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  • Alsdroge, M. et al. (2024). Teratogenic Effect of Valproic Acids on Neural Tube Development: A Review. Cureus, 16(9), e68695. [Link]

  • Ornoy, A. (2023). Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review. MDPI. [Link]

  • Ghodke-Puranik, Y. et al. (2024). Valproic Acid. StatPearls - NCBI Bookshelf. [Link]

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  • Strähle, U. et al. (2025). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. PMC - NIH. [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Shimada, T. et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH. [Link]

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  • NIH. (n.d.). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethyl-2-ethylhexanoic Acid

As professionals in research and development, our most valuable asset is our ability to innovate safely. The compounds we handle demand not just scientific acumen but also an unwavering commitment to safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in research and development, our most valuable asset is our ability to innovate safely. The compounds we handle demand not just scientific acumen but also an unwavering commitment to safety protocols. 2,5-Dimethyl-2-ethylhexanoic acid (a synonym for 2-Ethylhexanoic acid, CAS 149-57-5) is one such chemical where diligence is paramount. Its utility in synthesis is matched by its significant health hazards, primarily its classification as a reproductive toxicant.

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why each piece of personal protective equipment (PPE) is selected, how it functions as part of a self-validating safety system, and what procedures must be followed to ensure comprehensive protection for yourself and your colleagues.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the risk profile of 2,5-Dimethyl-2-ethylhexanoic acid is the foundation of our safety protocol. The necessity for stringent PPE is not arbitrary; it is a direct response to the chemical's inherent hazards, as defined by the Globally Harmonized System (GHS).

The most critical hazard is its reproductive toxicity.[1][2] The compound is classified as Reproductive Toxicity Category 1B , carrying the hazard statement H360D: "May damage the unborn child." [1][2][3] This classification signifies that animal studies have shown adverse effects on the development of offspring, making meticulous exposure control a non-negotiable imperative, especially for researchers of child-bearing potential.[4]

Beyond this primary concern, the acid presents several other significant risks that dictate our choice of PPE:

  • Dermal Hazards : It is classified as Acute Toxicity, Dermal, Category 4 (H312) , meaning it is harmful in contact with skin.[3][5] It can also cause skin irritation.[4][6]

  • Eye Damage : It is known to cause serious eye irritation and damage.[4][5][6]

  • Respiratory Irritation : Inhalation of vapors or mists can be harmful and may cause respiratory irritation, coughing, and shortness of breath.[4][6][7]

These hazards are summarized in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Reproductive ToxicityCategory 1BH360D: May damage the unborn child[1][3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[3][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage/irritation[5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[4][6]

Section 2: The Core Ensemble - Your Essential PPE

Based on the hazard assessment, a specific ensemble of PPE is required. Each component is a critical barrier designed to mitigate a specific risk. Always inspect PPE for integrity before each use.[8]

Primary Barrier: Hand Protection

Your hands are most likely to come into direct contact with the chemical. Therefore, robust glove selection is your primary line of defense.

  • Rationale : To prevent skin absorption and irritation, which is a known hazard (H312).[3]

  • Specification : Wear chemical-resistant gloves.[5][9] Nitrile gloves are a suitable choice for protection against acids for incidental contact.[10][11] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to ensure the material has a sufficient breakthrough time.

  • Protocol :

    • Always inspect gloves for tears or pinholes before donning.

    • For tasks with higher splash potential, consider double-gloving . This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Wash gloves before removal, and wash hands thoroughly with soap and water after removing gloves.[5]

Critical Shielding: Eye and Face Protection

The risk of irreversible eye damage from a splash is high and warrants stringent protection.

  • Rationale : To protect the eyes from splashes and vapors, which can cause serious irritation and damage.[4][5]

  • Specification :

    • Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9][12] Standard safety glasses do not provide an adequate seal and are insufficient.

    • Enhanced Precaution : When handling larger volumes (>1 L) or when there is a significant risk of splashing, a face shield must be worn over chemical splash goggles .[12][13]

  • Protocol : Ensure goggles fit snugly against the face. A face shield should cover the entire face, from the forehead to below the chin.

Full Coverage: Body Protection

Protecting the skin on your arms, torso, and legs is crucial to prevent exposure.

  • Rationale : To prevent contact with skin and personal clothing.[1][9]

  • Specification :

    • A clean, buttoned laboratory coat is required.[10][11][12]

    • For tasks involving significant quantities or a high splash risk, supplement the lab coat with a chemical-resistant apron.[7]

    • Wear long pants and fully enclosed, chemical-resistant shoes to protect your lower body and feet from potential spills.[10][12]

  • Protocol : Ensure your lab coat sleeves are not rolled up. Remove any contaminated clothing immediately and rinse the affected skin area with water for at least 15 minutes.[8][14]

The Air You Breathe: Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. PPE is the final, essential barrier.

  • Rationale : To prevent the inhalation of harmful vapors or mists that can cause respiratory tract irritation.[4]

  • Specification :

    • Primary Control : All handling of 2,5-Dimethyl-2-ethylhexanoic acid must be conducted within a properly functioning chemical fume hood.[10]

    • Secondary Control : If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[4][9] Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.

Section 3: Procedural Guidance - From Bench to Disposal

Correctly using PPE is a process. The following workflow ensures that protection is maintained throughout the entire handling procedure.

Safe Handling & PPE Workflow

G Diagram 1: Safe Handling & PPE Workflow for 2,5-Dimethyl-2-ethylhexanoic Acid start 1. Pre-Task Assessment Review SDS & Procedure ppe_select 2. Don PPE - Goggles & Face Shield - Lab Coat/Apron - Double Gloves (Nitrile) - Check Respirator (if needed) start->ppe_select eng_control 3. Verify Engineering Controls (Fume Hood On, Sash at Correct Height) ppe_select->eng_control handle 4. Handle Chemical Work within fume hood, away from face eng_control->handle spill Spill Occurs? handle->spill spill_response Execute Spill Protocol (Evacuate, Notify, Clean-up) spill->spill_response Yes doff 5. Doff PPE (Remove outer gloves first, avoid self-contamination) spill->doff No decon 7. Decontaminate & Clean (Wipe down work area, wash hands) spill_response->decon waste 6. Dispose of Waste (Collect in labeled, sealed container) doff->waste waste->decon end Procedure Complete decon->end

Sources

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